Canfosfamide Hydrochloride
Description
Structure
2D Structure
Propriétés
Numéro CAS |
439943-59-6 |
|---|---|
Formule moléculaire |
C26H41Cl5N5O10PS |
Poids moléculaire |
823.9 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1 |
Clé InChI |
NECZZOFFLFZNHL-XVGZVFJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA. |
Origine du produit |
United States |
Foundational & Exploratory
Canfosfamide Hydrochloride: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide hydrochloride (formerly known as TLK286, TELCYTA®) is a novel glutathione (B108866) analog prodrug that has been investigated for its therapeutic potential in a variety of solid tumors. Its design leverages the overexpression of glutathione S-transferase P1-1 (GST P1-1) in cancer cells, aiming for selective activation and targeted cytotoxicity. This technical guide provides an in-depth exploration of the core mechanism of action of canfosfamide, detailing its activation, the downstream signaling events leading to apoptosis, and the experimental methodologies used to elucidate these processes.
Activation by Glutathione S-Transferase P1-1 (GST P1-1)
Canfosfamide is a prodrug that remains inactive until it is metabolized by the enzyme Glutathione S-Transferase P1-1 (GST P1-1).[1][2] GST P1-1 is an enzyme that is frequently overexpressed in a wide range of human cancers and is associated with resistance to conventional chemotherapy.[1][2] The selective activation of canfosfamide in cancer cells with high levels of GST P1-1 is the cornerstone of its targeted therapeutic strategy.
The activation process involves the GST P1-1-catalyzed cleavage of canfosfamide. This enzymatic reaction is facilitated by a catalytic water molecule and interactions with key residues in the enzyme's active site, such as Tyr7.[3][4] This cleavage yields two primary products: a glutathione analog and a highly reactive phosphorodiamidate mustard.[1][4]
Experimental Protocol: GST P1-1 Enzyme Kinetics Assay
The enzymatic activity of GST P1-1 in the activation of canfosfamide can be quantified using a kinetic assay. A typical protocol involves:
-
Reagents: Purified recombinant human GST P1-1, this compound, glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a control substrate.
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.5) containing 1 mM EDTA.
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a known concentration of GST P1-1, and GSH.
-
The reaction is initiated by the addition of canfosfamide or CDNB.
-
The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for the CDNB-GSH conjugate) over time using a spectrophotometer.
-
-
Data Analysis: Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are calculated from the reaction rates at varying substrate concentrations. These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
DNA Alkylation and Damage
The phosphorodiamidate mustard generated from canfosfamide activation is a potent bifunctional alkylating agent. This reactive metabolite can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases.[5][6] This leads to the formation of various DNA adducts, including mono-adducts and interstrand cross-links (ICLs).[5][6][7] ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.
Experimental Protocol: Quantification of DNA Adducts by Mass Spectrometry
The formation of canfosfamide-induced DNA adducts can be detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Cancer cells are treated with canfosfamide for a specified duration.
-
Genomic DNA is extracted from the treated cells.
-
The DNA is enzymatically hydrolyzed to individual nucleosides.
-
-
LC-MS/MS Analysis:
-
The nucleoside mixture is separated by high-performance liquid chromatography (HPLC).
-
The separated nucleosides are introduced into a mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios of the expected DNA adducts.
-
-
Quantification: Stable isotope-labeled internal standards of the DNA adducts are used for accurate quantification.[8][9] The amount of each adduct is typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.[6]
Induction of Apoptosis
The extensive DNA damage caused by the active metabolite of canfosfamide triggers the intrinsic pathway of apoptosis, or programmed cell death. The stalled replication forks and transcriptional inhibition activate the DNA Damage Response (DDR), leading to the activation of a cascade of signaling proteins.
Role of MAPK/JNK/p38 Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are key mediators of cellular stress responses and are implicated in canfosfamide-induced apoptosis.[4] While the precise upstream activators in response to canfosfamide-induced DNA damage are still being fully elucidated, the activation of these pathways is a critical step in the apoptotic cascade.[10] Phosphorylation of JNK and p38 leads to the activation of downstream transcription factors and other signaling molecules that promote apoptosis.[10][11][12]
Caspase Activation and Execution of Apoptosis
The activation of the JNK and p38 MAPK pathways, along with other DDR signals, converges on the mitochondria, leading to the release of cytochrome c. This, in turn, initiates the activation of the caspase cascade. Specifically, caspase-9, an initiator caspase, is activated, which then cleaves and activates effector caspases, such as caspase-3.[4] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Experimental Protocols for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][13][14]
-
Cell Treatment: Cancer cells are treated with canfosfamide at various concentrations and for different time points.
-
Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][15][16][17][18]
-
Cell Fixation and Permeabilization: Canfosfamide-treated cells are fixed and permeabilized to allow entry of the labeling reagents.
-
TdT Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labels are detected either directly by fluorescence microscopy or flow cytometry, or indirectly using an antibody against the label (e.g., anti-BrdU antibody) followed by a secondary fluorescent antibody.[17]
-
Analysis: The percentage of TUNEL-positive cells is quantified to determine the extent of apoptosis.
Western blotting can be used to detect the activation of key proteins in the apoptotic pathway.[12][19][20][21]
-
Protein Extraction: Protein lysates are prepared from canfosfamide-treated and control cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for key apoptotic proteins, such as cleaved caspase-9, cleaved caspase-3, and phosphorylated forms of JNK and p38.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands provides a semi-quantitative measure of protein expression and activation.
Quantitative Data Summary
While extensive clinical trial data for canfosfamide is available, specific preclinical IC50 values across a wide range of cancer cell lines are not consistently reported in publicly available literature. The following table provides a summary of IC50 values for the related compound glufosfamide, which also releases an active alkylating mustard, to provide a general indication of the potency of this class of agents.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Glufosfamide | HepG2 | 24 | 112.32 ± 8.5 | |
| HepG2 | 48 | 83.23 ± 5.6 | ||
| HepG2 | 72 | 51.66 ± 3.2 | ||
| Ifosfamide | HepG2 | 24 | 133 ± 8.9 | |
| HepG2 | 48 | 125 ± 11.2 | ||
| HepG2 | 72 | 100.2 ± 7.6 |
Conclusion
This compound's mechanism of action is a prime example of targeted cancer therapy. By exploiting the elevated levels of GST P1-1 in tumor cells, it achieves selective activation, leading to the generation of a potent DNA alkylating agent. The subsequent DNA damage triggers a cascade of signaling events, prominently involving the JNK and p38 MAPK pathways, which culminate in the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of canfosfamide and other GST P1-1-activated prodrugs, with the ultimate goal of developing more effective and less toxic cancer therapies. Further research to obtain comprehensive preclinical data, including IC50 values in a broader range of cancer cell lines and more detailed elucidation of the signaling pathways, will be crucial for optimizing the clinical application of this class of compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. opentrons.com [opentrons.com]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotna.net [biotna.net]
- 18. benchchem.com [benchchem.com]
- 19. Non-canonical phosphorylation of Bmf by p38 MAPK promotes its apoptotic activity in anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Glutathione S-transferase P1-1 in the Bioactivation of Canfosfamide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canfosfamide (Telcyta®, TLK286) is a glutathione (B108866) analog prodrug designed for targeted cancer therapy.[1][2] Its mechanism of action hinges on bioactivation by the enzyme Glutathione S-transferase P1-1 (GSTP1-1), which is frequently overexpressed in a variety of human cancers and often associated with chemotherapy resistance.[3][4][5] This targeted activation strategy aims to selectively deliver a potent cytotoxic agent to tumor cells while minimizing damage to healthy tissues.[1] This document provides a comprehensive technical overview of the GSTP1-1-mediated activation of canfosfamide, detailing the biochemical mechanism, downstream cellular effects, relevant experimental protocols, and a summary of its clinical evaluation.
Introduction to Canfosfamide and GSTP1-1
Canfosfamide is a synthetic glutathione analogue conjugated to a phosphorodiamidate mustard.[4][6] As a prodrug, it is pharmacologically inert until it is metabolically activated.[3] The key to its activation is GSTP1-1, a phase II detoxification enzyme that catalyzes the conjugation of reduced glutathione (GSH) to various electrophilic compounds.[7] In many cancer types, including ovarian, breast, and non-small cell lung cancer, GSTP1-1 is overexpressed, contributing to resistance against conventional chemotherapeutics like platinum agents and alkylating agents by detoxifying them.[5][8][9] The therapeutic rationale for canfosfamide is to exploit this high level of GSTP1-1 in tumor cells, turning a resistance mechanism into a selective drug activation pathway.[1][2]
Mechanism of Canfosfamide Activation
The bioactivation of canfosfamide is a specific enzymatic process catalyzed by GSTP1-1. The enzyme recognizes canfosfamide as a substrate and cleaves it into two distinct molecules: a glutathione analog fragment and an active cytotoxic phosphorodiamidate mustard.[2][4]
-
Enzymatic Cleavage: GSTP1-1 facilitates a β-elimination reaction. Computational models suggest that a catalytic water molecule, interacting with the Tyr7 hydroxyl residue in the enzyme's active site, is crucial for this process.[1][2]
-
Formation of the Cytotoxic Moiety: The released phosphorodiamidate mustard is highly unstable and spontaneously cyclizes to form a potent alkylating agent, an aziridinium (B1262131) ion.[2]
-
DNA Alkylation: This highly reactive aziridinium ion then forms covalent bonds with nucleophilic centers in cellular macromolecules, primarily DNA.[2] This leads to the formation of DNA cross-links, which disrupts DNA replication and transcription, ultimately triggering a cellular stress response and apoptosis (programmed cell death).[3]
-
Dual-Action Potential: The second product of the cleavage, the glutathione analog fragment, may act as a competitive inhibitor of GSTP1-1. This could potentially limit the enzyme's ability to detoxify other co-administered chemotherapeutic agents, suggesting a synergistic potential.[6]
Downstream Cellular Effects and Signaling Pathways
The primary cytotoxic effect of activated canfosfamide is the induction of apoptosis via extensive DNA damage.[3] Beyond direct DNA alkylation, the components of canfosfamide's mechanism interact with key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades.
GSTP1-1 is a known negative regulator of c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase pathway.[7][10] By binding to JNK, GSTP1-1 prevents its activation and subsequent pro-apoptotic signaling.[9] The activation of canfosfamide may influence this pathway in two ways:
-
The cellular stress from DNA damage can lead to the dissociation of the GSTP1-1:JNK complex, activating JNK.[9]
-
The generated glutathione analog may interfere with the GSTP1-1:JNK interaction, further promoting apoptosis.[2]
Activation of JNK and other stress kinases like p38 MAPK ultimately leads to the activation of caspases and the execution of the apoptotic program.[2]
Quantitative Data Summary
The efficacy of canfosfamide has been evaluated in both preclinical and clinical settings. Its cytotoxicity is directly correlated with GSTP1-1 expression levels.[6]
Table 1: Summary of Key Clinical Trial Results for Canfosfamide (TLK286)
| Trial Phase | Cancer Type | Treatment Line | Key Findings | Reference |
| Phase II | Platinum-refractory/resistant Ovarian Cancer | Second/Third-line | Single agent: 15% objective response rate (ORR), 50% disease stabilization rate. Median survival of 423 days. Well tolerated. | |
| Phase II | Platinum-refractory/resistant Ovarian Cancer | Second/Third-line | Combination with Pegylated Liposomal Doxorubicin (B1662922) (PLD): 27.8% ORR, 80.6% disease stabilization. Median progression-free survival (PFS) of 6.0 months. | [6] |
| Phase III | Platinum-refractory/resistant Ovarian Cancer | Third-line | Canfosfamide vs. PLD or Topotecan (B1662842): Control arm (PLD/Topotecan) showed significantly higher PFS and overall survival (OS). Canfosfamide was well tolerated. |
Table 2: Preclinical Cytotoxicity Profile
| Cell Line Model | GSTP1-1 Expression | Canfosfamide Sensitivity | Key Observation | Reference |
| Parental Cancer Cells | Baseline | Moderate | Baseline sensitivity established. | [6] |
| GSTP1-1 Transfected Cells | Increased | High | Increased GSTP1-1 expression directly correlates with increased sensitivity to canfosfamide. | [6] |
| Doxorubicin-Resistant Cells | Acquired High Expression | High | Canfosfamide is effective in models with acquired chemoresistance due to high GSTP1-1. | [6] |
| Human Ovarian Cancer Xenografts | Not specified | Tumor Growth Inhibition | Canfosfamide inhibited tumor growth and was not cross-resistant with carboplatin (B1684641) or paclitaxel (B517696). | [6] |
Experimental Protocols
GSTP1-1 Enzyme Activity Assay
This protocol measures the catalytic activity of GSTP1-1, which is essential for screening potential inhibitors or confirming enzyme activity in cell lysates. The assay is based on the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in a product that absorbs light at 340 nm.[11]
-
Principle: GSTP1-1 catalyzes the reaction: GSH + CDNB → GS-DNB conjugate. The rate of formation of the GS-DNB conjugate is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
Recombinant human GSTP1-1 enzyme
-
100 mM GSH stock solution
-
100 mM CDNB stock solution (in ethanol)
-
Test compounds (inhibitors) or cell lysates
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing potassium phosphate buffer, 1 mM GSH, and the enzyme/lysate.
-
For inhibition studies, pre-incubate the enzyme with the test compound for 20 minutes at room temperature.[11]
-
Initiate the reaction by adding CDNB to a final concentration of 1-4 mM.
-
Immediately measure the change in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
-
Calculate the reaction rate from the linear portion of the absorbance vs. time curve. Enzyme activity is expressed as µmol of product formed per minute per mg of protein.
-
Cell Viability (MTT) Assay for Canfosfamide Cytotoxicity
This assay determines the dose-dependent cytotoxic effect of canfosfamide on cancer cell lines with varying GSTP1-1 expression.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
-
Reagents:
-
Cancer cell lines (e.g., A2780 ovarian cancer cells and a GSTP1-1 knockdown variant).[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Canfosfamide stock solution (in DMSO or appropriate solvent).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of canfosfamide for 48-72 hours. Include untreated and vehicle-only controls.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Western Blot for GSTP1-1 Protein Expression
This protocol is used to confirm and quantify the expression level of the GSTP1-1 protein in different cell lines, which is critical for correlating expression with canfosfamide sensitivity.[9]
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and detected using a primary antibody specific to GSTP1-1, followed by a secondary antibody conjugated to an enzyme for visualization.
-
Reagents:
-
Cell lysates prepared in RIPA buffer with protease inhibitors.
-
BCA protein assay kit for protein quantification.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (anti-GSTP1-1).
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Quantify protein concentration in cell lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-GSTP1-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Conclusion
Canfosfamide represents a rational drug design approach that leverages a common cancer resistance mechanism—GSTP1-1 overexpression—for targeted therapeutic activation.[1] Its bioactivation by GSTP1-1 releases a potent DNA alkylating agent selectively within tumor cells, leading to apoptosis.[3] While preclinical data strongly support this mechanism and demonstrate its efficacy, especially in chemoresistant models, clinical trials in heavily pre-treated patient populations have yielded mixed results.[6][12] Despite canfosfamide not demonstrating superior efficacy over standard therapies in a Phase III trial for ovarian cancer, the underlying principle of GSTP1-1-mediated prodrug activation remains a compelling strategy in oncology.[13] Future research may focus on identifying patient populations with the highest GSTP1-1 expression to maximize potential benefits or exploring canfosfamide in combination therapies where its dual-action mechanism can be better exploited.
References
- 1. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Canfosfamide - Wikipedia [en.wikipedia.org]
- 4. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Canfosfamide as a Glutathione Analogue Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canfosfamide (formerly known as TELCYTA®, TLK286) is a glutathione (B108866) analogue prodrug designed for targeted cancer therapy. Its mechanism of action relies on the selective activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a wide range of human tumors. This targeted activation leads to the intracellular release of a potent cytotoxic alkylating agent, offering a therapeutic strategy to potentially overcome drug resistance and enhance the therapeutic index of chemotherapy. This guide provides an in-depth overview of the core scientific principles of canfosfamide, including its mechanism of action, activation pathways, and a summary of its preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also included to support further research and development in this area.
Introduction
The challenge of drug resistance and the desire for more targeted cancer therapies have driven the development of innovative therapeutic strategies. One such approach is the design of prodrugs that are selectively activated in the tumor microenvironment. Canfosfamide is a prime example of this strategy, developed to exploit the biochemical differences between cancerous and normal tissues, specifically the elevated levels of Glutathione S-transferase P1-1 (GST P1-1) in malignant cells.[1][2][3] This document serves as a comprehensive technical resource on canfosfamide, detailing its molecular mechanism, preclinical efficacy, clinical trial outcomes, and relevant experimental methodologies.
Mechanism of Action
Canfosfamide is a synthetic molecule that mimics glutathione, enabling it to be recognized as a substrate by Glutathione S-transferases (GSTs).[4] It is specifically designed to be a poor substrate for the GST isoforms prevalent in normal tissues, while being efficiently activated by GST P1-1, an isoform commonly overexpressed in various solid tumors, including ovarian, non-small cell lung, and breast cancers.[2][3]
Activation by Glutathione S-transferase P1-1
The activation of canfosfamide is a GST P1-1-catalyzed cleavage reaction. This enzymatic process is crucial for the drug's targeted activity. The proposed mechanism involves a catalytic water molecule and key amino acid residues, such as Tyr7, within the active site of GST P1-1.[1][4] This interaction facilitates the cleavage of canfosfamide into two active fragments: a glutathione analogue and a phosphorodiamidate mustard, which is a potent alkylating agent.[2]
Figure 1: Canfosfamide Activation Pathway.
Downstream Cellular Effects
Upon its release, the phosphorodiamidate mustard spontaneously forms a highly reactive aziridinium (B1262131) ion. This electrophilic species then acts as a bifunctional alkylating agent, forming covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. The formation of inter- and intra-strand DNA cross-links disrupts DNA replication and transcription, ultimately triggering a cellular stress response and inducing apoptosis (programmed cell death).[2]
Quantitative Data
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of Canfosfamide (Data Not Publicly Available in a Comprehensive Table)
| Cell Line | Cancer Type | GST P1-1 Expression | IC50 (µM) |
|---|---|---|---|
| Data not available |
| | | | |
Researchers are encouraged to perform their own cytotoxicity assays, such as the MTT assay detailed in Section 5.2, to determine the IC50 values in their specific cell lines of interest.
Enzyme Kinetics
The efficiency of canfosfamide activation by GST P1-1 is a critical determinant of its therapeutic efficacy. While computational modeling studies have been performed and are reported to be consistent with experimental kinetic data, the specific experimental Km and Vmax values for the GST P1-1-catalyzed activation of canfosfamide are not widely published.[1][4]
Table 2: Enzyme Kinetic Parameters for Canfosfamide Activation by GST P1-1 (Data Not Publicly Available)
| Parameter | Value |
|---|---|
| Km | Data not available |
| Vmax | Data not available |
| kcat | Data not available |
| kcat/Km | Data not available |
Detailed protocols for determining GST activity are provided in Section 5.1 to enable researchers to perform these kinetic studies.
Clinical Pharmacokinetics
Pharmacokinetic studies of canfosfamide have been conducted in Phase I clinical trials. The data is described by a two-compartment model, however, specific pharmacokinetic parameters from these studies are not consistently reported in publicly available literature in a consolidated tabular format.
Table 3: Pharmacokinetic Parameters of Canfosfamide in Human Clinical Trials (Data Not Publicly Available in a Comprehensive Table)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
| Data not available |
| | | | | |
Clinical Trial Data
Canfosfamide has been evaluated in numerous Phase I, II, and III clinical trials for various cancer indications. The results have been mixed, with some promising early-phase results but a failure to meet primary endpoints in several key Phase III trials.
Table 4: Summary of Key Clinical Trial Results for Canfosfamide
| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Phase II | Platinum-Refractory Ovarian Cancer | Canfosfamide monotherapy | Objective Response Rate (ORR): 15%, Disease Stabilization: 50%, Median Overall Survival (OS): 423 days | [5] |
| Phase II | Platinum-Resistant Ovarian Cancer | Canfosfamide + Pegylated Liposomal Doxorubicin (PLD) | ORR: 27.8%, Median Progression-Free Survival (PFS): 6.0 months, Median OS: 17.8 months | [6] |
| Phase III (ASSIST-1) | Platinum-Resistant Ovarian Cancer | Canfosfamide vs. PLD or Topotecan | Did not meet primary endpoint of improving OS. | [3] |
| Phase III (ASSIST-2) | Non-Small Cell Lung Cancer (NSCLC) | Canfosfamide vs. Gefitinib | Did not meet primary endpoint of improving OS. | [3] |
| Phase III (ASSIST-3) | Platinum-Resistant Ovarian Cancer | Canfosfamide + Carboplatin vs. PLD | Trial compromised due to discordance in tumor scan reviews. |[3] |
Experimental Workflows
The evaluation of canfosfamide's efficacy and mechanism of action involves a series of in vitro experiments. A typical workflow is outlined below.
Figure 2: Typical Experimental Workflow.
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay
This protocol is for the spectrophotometric determination of GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Cell or tissue lysate
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the Reaction Cocktail: For each 1 mL assay, mix 980 µL of phosphate buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Prepare fresh.
-
Blank Measurement: Add 1 mL of the reaction cocktail to a cuvette and use this to zero the spectrophotometer at 340 nm.
-
Initiate the Reaction: Add 10-50 µL of the cell or tissue lysate to the cuvette containing the reaction cocktail. Mix by inverting.
-
Measure Absorbance: Immediately begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).
Cytotoxicity Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Canfosfamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of canfosfamide and incubate for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of canfosfamide that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cancer cell lines treated with canfosfamide
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with canfosfamide.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
Canfosfamide represents a rationally designed prodrug that leverages the overexpression of GST P1-1 in cancer cells for targeted activation. While it has shown promising activity in preclinical and early-phase clinical studies, it has faced challenges in demonstrating superior efficacy in large-scale Phase III trials. Despite these setbacks, the underlying principle of targeting GST P1-1 remains a valid and intriguing strategy in oncology. This technical guide provides a comprehensive resource for researchers interested in further exploring canfosfamide or developing next-generation GST-activated prodrugs. The detailed protocols and pathway diagrams are intended to facilitate new research endeavors aimed at overcoming the challenges and realizing the full potential of this therapeutic approach.
References
- 1. | BioWorld [bioworld.com]
- 2. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of the glucose-conjugated cytotoxic agent D-19575 (glufosfamide) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLK 286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Molecular Structure of Canfosfamide Hydrochloride
Introduction
This compound (development code: TLK286; brand name: Telcyta) is an investigational antineoplastic agent designed as a prodrug for targeted cancer therapy.[1][2] It is a modified glutathione (B108866) analogue that belongs to the nitrogen mustard class of alkylating agents.[3] Canfosfamide's design leverages the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1) in many human cancer cells, which allows for selective activation of the drug within the tumor microenvironment, minimizing toxicity to normal cells.[1][3] This guide provides a detailed overview of its molecular structure, physicochemical properties, mechanism of activation, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.
Canfosfamide is an oligopeptide, specifically a gamma-glutamyl-alanyl-phenylglycine derivative, conjugated to a phosphorodiamidate nitrogen mustard moiety.[3] The hydrochloride salt form enhances its pharmaceutical properties.[2] The complex structure features multiple stereocenters, contributing to its specific interaction with the activating enzyme.[4]
Chemical and Physical Properties
The key physicochemical properties of Canfosfamide and its hydrochloride salt are summarized below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Canfosfamide | This compound | Reference(s) |
| Molecular Formula | C₂₆H₄₀Cl₄N₅O₁₀PS | C₂₆H₄₁Cl₅N₅O₁₀PS | [3],[2] |
| Molecular Weight | 787.5 g/mol | 823.9 g/mol | [3],[2] |
| Hydrogen Bond Donors | Not specified | 6 | [5] |
| Hydrogen Bond Acceptors | Not specified | 13 | [5] |
| Rotatable Bond Count | Not specified | 25 | [5] |
| Complexity | 1130 | 1130 | [5] |
| LogP | -1.7 | 6.04030 | [3],[5] |
| Biological Half-Life | 18 min | Not specified | [3] |
Chemical Identifiers
Precise identification of this compound is critical for research and regulatory purposes.
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride | [2] |
| CAS Number | 439943-59-6 | [1],[2] |
| PubChem CID | 5312108 | [2] |
| ChEMBL ID | CHEMBL2107319 | [5],[6] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)NC(=O)--INVALID-LINK--(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC--INVALID-LINK--O)N.Cl | [4],[5] |
| InChIKey | NECZZOFFLFZNHL-XVGZVFJZSA-N | [4],[7] |
| Synonyms | TLK286, Telcyta, Canfosfamide HCl | [2],[5] |
Mechanism of Action and Activation
Canfosfamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects. This activation is catalyzed by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various cancer types, including ovarian and non-small cell lung cancer.[1][8]
The activation process involves the cleavage of Canfosfamide by GST P1-1 into two distinct fragments:
-
A Cytotoxic Phosphorodiamidate Mustard : This is a highly reactive alkylating agent. It forms covalent bonds with nucleophilic centers in DNA, RNA, and proteins, leading to DNA damage, induction of a cellular stress response, and ultimately, apoptosis.[3]
-
A Glutathione (GSH) Analog : This fragment can act as an inhibitor of the GST P1-1 enzyme, potentially preventing the detoxification of other co-administered chemotherapeutic agents and sensitizing tumor cells.[3][9]
Involved Signaling Pathways
The DNA damage induced by the active metabolite of Canfosfamide triggers apoptotic signaling cascades. The cellular stress response involves the activation of the mitogen-activated protein kinase (MAPK) pathway.[9] Specifically, this includes the activation of stress-related kinases such as p38 kinase and c-Jun N-terminal kinase (JNK), which are key regulators of apoptosis.[9][10] The activation of this pathway ultimately leads to the execution of apoptosis through effector caspases like caspase-3.[9]
Experimental Protocols
The characterization of this compound involves a multi-step process including synthesis, purification, and structural elucidation using various analytical techniques.
General Synthesis Protocol
The synthesis of Canfosfamide is a multi-step process. A general route involves the reaction of an unprotected tripeptide (L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine) with a 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate. This is followed by the oxidation of the resulting thioether to a sulfone using an oxidizing agent like peracetic acid in an appropriate solvent.[11] The final hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation and purification.[11]
Structural Characterization Workflow
Mass Spectrometry (MS)
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the molecular weight and determining the purity of this compound.[12]
-
Sample Preparation : A stock solution of Canfosfamide HCl is prepared in a suitable solvent (e.g., methanol/water).[13] The sample is diluted to a working concentration (e.g., 1-1000 ng/mL).[14]
-
Chromatography : The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[15]
-
Mass Spectrometry : The eluent is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or QToF) with an electrospray ionization (ESI) source in positive ion mode.[16]
-
Data Analysis : The full scan spectrum is analyzed to identify the precursor ion corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) is performed on the precursor ion to confirm the structure by identifying characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for unambiguously determining the chemical structure, including the connectivity and stereochemistry of the molecule.[17]
-
Sample Preparation : A 5-10 mg sample of Canfosfamide HCl is dissolved in a deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
¹H NMR : A one-dimensional ¹H NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical environment, and their coupling patterns, which helps to map out the proton framework of the molecule.
-
¹³C NMR : A ¹³C NMR spectrum (often proton-decoupled) is acquired to identify the number of non-equivalent carbons and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are conducted to establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range (2-3 bond) correlations between protons and carbons.
-
³¹P and ³⁵Cl NMR : Given the presence of phosphorus and chlorine, ³¹P and ³⁵Cl solid-state NMR can provide additional structural information about the local environment of these heteroatoms, which is particularly useful for characterizing the solid-state form and identifying polymorphs.[18][19]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in its crystalline solid state.
-
Crystallization : High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system.[20]
-
Data Collection : A selected crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data are used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution). The atomic positions and thermal parameters are then optimized to best fit the experimental data (structure refinement).[21]
-
Analysis : The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing intermolecular interactions like hydrogen bonding in the crystal lattice.
Conclusion
This compound is a rationally designed prodrug with a complex oligopeptide structure linked to a nitrogen mustard warhead. Its targeted activation by GST P1-1 in cancer cells is a key feature, leading to selective DNA damage and apoptosis via the MAPK signaling pathway. The comprehensive structural elucidation and characterization of this molecule, achieved through a combination of advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography, are fundamental to understanding its mechanism of action and advancing its development as a potential anticancer therapeutic.
References
- 1. Canfosfamide - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H41Cl5N5O10PS | CID 5312108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Compound: this compound (CHEMBL2107319) - ChEMBL [ebi.ac.uk]
- 7. xcessbio.com [xcessbio.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8334266B2 - Process for and intermediates in the preparation of canfosfamide and its salts - Google Patents [patents.google.com]
- 12. api.unil.ch [api.unil.ch]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LC-QToF-MS Analysis of Stimulant Drugs and Their Metabolites in Wastewater During Football Games - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Canfosfamide (Telcyta): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canfosfamide (Telcyta), a glutathione (B108866) analog, is a prodrug designed for targeted cancer therapy. Its activation is catalyzed by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer. This targeted activation leads to the release of a potent DNA alkylating agent within the cancer cells, inducing cellular stress, DNA damage, and ultimately, apoptosis. Preclinical studies have demonstrated the cytotoxic and anti-proliferative activity of Canfosfamide as a single agent and in combination with other chemotherapeutics. This technical guide provides a comprehensive overview of the preclinical research on Canfosfamide, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
Canfosfamide is a synthetic molecule that mimics glutathione, allowing it to be recognized and metabolized by GST P1-1.[1][2] The activation process involves the enzymatic cleavage of Canfosfamide, which releases two key fragments: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[3][4] This active mustard is a powerful alkylating agent that forms covalent bonds with DNA, leading to interstrand cross-links.[2] This DNA damage triggers a cellular stress response, activating downstream signaling pathways that culminate in programmed cell death (apoptosis).[5]
The selectivity of Canfosfamide for cancer cells is attributed to the elevated levels of GST P1-1 found in many tumor types compared to normal tissues.[1][4] This differential expression profile theoretically allows for a wider therapeutic window, minimizing off-target toxicity.
Signaling Pathways
The DNA damage induced by the active metabolite of Canfosfamide activates several stress-activated protein kinase (SAPK) signaling pathways, most notably the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] Activation of these pathways is a critical step in the cascade of events leading to apoptosis.
-
JNK Pathway: Phosphorylation of JNK leads to the activation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of pro-apoptotic genes.
-
p38 MAPK Pathway: Similar to the JNK pathway, activation of p38 MAPK through phosphorylation triggers a signaling cascade that contributes to the apoptotic response.
The convergence of these signaling pathways on the apoptotic machinery ultimately leads to the execution of cell death, characterized by caspase activation and DNA fragmentation.[5]
In Vitro Efficacy
Cytotoxicity in Cancer Cell Lines
Preclinical studies have demonstrated the cytotoxic effects of Canfosfamide against a panel of human cancer cell lines, particularly those derived from ovarian and non-small cell lung cancers. The ovarian cancer cell lines OVCAR-3, HEY, and SK-OV-3 have been frequently utilized in these investigations.[5] While specific IC50 values from these studies are not consistently reported in publicly available literature, the data indicates a dose-dependent inhibition of cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian | Data not available | [5] |
| HEY | Ovarian | Data not available | [5] |
| SK-OV-3 | Ovarian | Data not available | [5] |
| Human Endothelial Cells | - | 1-2 |
Anti-Angiogenic Activity
Canfosfamide has been shown to possess anti-angiogenic properties by directly inhibiting the proliferation of human endothelial cells. The reported IC50 values for this effect are in the range of 1-2 µM.
Combination Therapy
In vitro studies have explored the synergistic potential of Canfosfamide with various standard-of-care chemotherapeutic agents. Synergistic cytotoxicity has been observed when Canfosfamide is combined with carboplatin (B1684641), paclitaxel (B517696), and doxorubicin (B1662922) in ovarian cancer cell lines.[5] Doxorubicin has been reported to increase the expression of GST P1-1, which may enhance the activation of Canfosfamide and contribute to the observed synergy.[5]
In Vivo Efficacy
Xenograft Models
The antitumor activity of Canfosfamide has been evaluated in vivo using human tumor xenograft models in immunocompromised mice. These studies have involved the subcutaneous or orthotopic implantation of cancer cell lines, including those of ovarian and non-small cell lung cancer origin. While detailed quantitative data on tumor growth inhibition from these preclinical studies are limited in the public domain, reports indicate that Canfosfamide treatment leads to a reduction in tumor growth.
| Tumor Model | Treatment | Outcome | Reference |
| Ovarian Cancer Xenograft | Canfosfamide | Tumor growth inhibition | [5] |
| NSCLC Xenograft | Canfosfamide + Carboplatin + Paclitaxel | Enhanced cancer cell cycle arrest and apoptosis | |
| Ovarian Cancer Xenograft | Canfosfamide + Doxorubicin | Synergistic cytotoxicity | [5] |
| Endothelial Cell Co-culture | Canfosfamide + Bevacizumab | Enhanced inhibition of capillary tubule formation |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., OVCAR-3, HEY, SK-OV-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of Canfosfamide, including a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of MAPK Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key proteins in the JNK and p38 MAPK signaling pathways.
-
Cell Lysis: Treat cells with Canfosfamide for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 (p-p38), as well as antibodies for the total JNK and p38 proteins as loading controls.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
In Vivo Ovarian Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of Canfosfamide in a living organism.
-
Cell Implantation: Inject a suspension of human ovarian cancer cells (e.g., OVCAR-3) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, Canfosfamide monotherapy, combination therapy).
-
Treatment Administration: Administer Canfosfamide and other agents according to a predetermined schedule and route of administration (e.g., intravenous or intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis, such as histology or biomarker assessment.
Conclusion
The preclinical data for Canfosfamide (Telcyta) demonstrate its potential as a targeted anticancer agent. Its unique mechanism of action, reliant on the overexpression of GST P1-1 in tumor cells, provides a rationale for its selective cytotoxicity. The activation of the JNK and p38 MAPK signaling pathways appears to be central to its apoptotic effects. While in vitro and in vivo studies have shown promising antitumor activity, both as a single agent and in combination with other chemotherapeutics, a more comprehensive and publicly available dataset of quantitative preclinical results would be beneficial for a complete assessment of its therapeutic potential. Further research to elucidate the precise molecular interactions and to optimize combination strategies is warranted.
References
- 1. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Canfosfamide Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Canfosfamide Hydrochloride (formerly known as TLK286, Telcyta®) is a novel glutathione (B108866) analog prodrug designed for targeted activation in cancer cells overexpressing Glutathione S-transferase P1-1 (GST P1-1). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of canfosfamide. It details the preclinical and clinical development of the compound, summarizing key quantitative data from in vitro and clinical studies. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of its activation pathway and experimental workflows to serve as a resource for researchers in oncology and drug development.
Discovery and Development
Canfosfamide was developed by Telik, Inc. as an investigational anticancer agent for a variety of solid tumors. The rationale behind its design was to exploit the elevated levels of the enzyme Glutathione S-transferase P1-1 (GST P1-1) commonly found in cancer cells compared to normal tissues. This overexpression is often associated with resistance to conventional chemotherapeutics. Canfosfamide was engineered as a prodrug that would be selectively cleaved and activated by GST P1-1 within the tumor microenvironment, thereby releasing a potent cytotoxic agent and minimizing systemic toxicity.
The compound, with the development code TLK286, progressed through Phase I and II clinical trials, showing some activity in ovarian cancer and non-small cell lung cancer (NSCLC). However, subsequent Phase III trials failed to demonstrate a significant improvement in overall survival compared to standard treatments. In a notable Phase III trial for third-line ovarian cancer, the median overall survival was significantly worse in the canfosfamide group (8.5 months) compared to the control arm of standard chemotherapy (13.5 months). These disappointing results ultimately led to the discontinuation of its clinical development for major cancer indications.
Chemical Synthesis of Canfosfamide
The synthesis of canfosfamide is a multi-step process involving peptide coupling and phosphorodiamidate chemistry. The core structure consists of a tripeptide-like backbone (γ-L-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine) linked to a nitrogen mustard phosphorodiamidate moiety. The synthesis generally involves the reaction of the unprotected tripeptide with a 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate, followed by oxidation of the resulting thioether to a sulfone.
A detailed synthetic approach is outlined in U.S. Patent US8334266B2. This process involves the protection of the amine and sulfur groups of the precursor amino acids, sequential peptide coupling, introduction of the phosphorodiamidate side chain, oxidation of the sulfur atom, and final deprotection to yield canfosfamide, which is then typically converted to its hydrochloride salt.
Synthesis Workflow Diagram
Caption: General workflow for the chemical synthesis of Canfosfamide HCl.
Mechanism of Action
Canfosfamide is a prodrug that requires bioactivation to exert its cytotoxic effects. Its mechanism is predicated on the high levels of GST P1-1 in tumor cells.
-
Selective Activation: Canfosfamide is specifically recognized as a substrate by GST P1-1.
-
Enzymatic Cleavage: The enzyme catalyzes the cleavage of canfosfamide, releasing two key fragments: a glutathione analog and a highly reactive phosphorodiamidate mustard.[1]
-
DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent. It spontaneously forms aziridinium (B1262131) ions that covalently bind to nucleophilic centers on DNA, primarily the N7 position of guanine. This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription.
-
Induction of Apoptosis: The resulting DNA damage triggers a cellular stress response, leading to the activation of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways. This cascade ultimately culminates in the activation of caspases and programmed cell death (apoptosis).[2]
-
Inhibition of DNA Repair: Canfosfamide has also been shown to inhibit the catalytic activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway, with an IC50 value of approximately 1 µM. This inhibition may further potentiate its cytotoxic effects by preventing the repair of the DNA damage it induces.
Signaling Pathway Diagram
Caption: Activation and apoptotic signaling pathway of Canfosfamide.
Data Presentation
Table 1: Preclinical In Vitro Activity of Canfosfamide
| Target/Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| Human Endothelial Cells | Cell Proliferation | Inhibition of Growth | 1 - 2 | [2] |
| Purified DNA-PK | Kinase Activity | Inhibition of Catalysis | ~ 1 | |
| Ovarian Cancer (OVCAR3) | Cytotoxicity | Inhibition of Growth | Not Specified | |
| Ovarian Cancer (HEY) | Cytotoxicity | Inhibition of Growth | Not Specified | |
| Ovarian Cancer (SK-OV-3) | Cytotoxicity | Inhibition of Growth | Not Specified |
Note: While specific IC50 values for the ovarian cancer cell lines were mentioned in the literature, the exact quantitative data was not provided in the available sources.
Table 2: Summary of Key Phase III Clinical Trial Results in Platinum-Resistant Ovarian Cancer
| Trial (ASSIST-3) | Canfosfamide (Single Agent) | Control (Pegylated Liposomal Doxorubicin or Topotecan) | p-value |
| Efficacy | |||
| Median Overall Survival (OS) | 8.5 months | 13.5 months | <0.01 |
| Common Grade 3-4 Adverse Events | |||
| Anemia | 5% | Not specified | - |
| Neutropenia | 4% | Not specified | - |
| Thrombocytopenia | 4% | Not specified | - |
| Vomiting | 7% | Not specified | - |
Table 3: Summary of Phase III Combination Therapy Trial in Platinum-Resistant Ovarian Cancer
| Trial (ASSIST-5) | Canfosfamide + PLD (n=65) | PLD Alone (n=60) | Hazard Ratio (95% CI) |
| Efficacy | |||
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.92 (p=0.7243) |
| Common Hematologic Adverse Events | |||
| Any Grade 3-4 Event | 66% | 44% | - |
PLD: Pegylated Liposomal Doxorubicin
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of canfosfamide, based on information from patents and standard laboratory procedures.
Synthesis of this compound (Adapted from US Patent 8,334,266 B2)
This protocol is an illustrative summary and requires optimization by a skilled synthetic organic chemist. Appropriate safety precautions for handling nitrogen mustards and other hazardous reagents are mandatory.
-
Step 1: Protected Tripeptide Synthesis: Synthesize the protected tripeptide, N-α-(benzyloxycarbonyl)-L-γ-glutamyl-S-triphenylmethyl-L-cysteinyl-2-phenyl-(2R)-glycine, using standard solid-phase or solution-phase peptide synthesis methodologies. This involves sequential coupling of the appropriately protected amino acid precursors.
-
Step 2: Coupling with Phosphorodiamidate: Dissolve the protected tripeptide in a suitable aprotic solvent (e.g., DMF). Add 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate and a non-nucleophilic base (e.g., DIEA). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS) to form the thioether conjugate.
-
Step 3: Oxidation to Sulfone: Dissolve the thioether product from Step 2 in a suitable solvent such as acetic acid. Add an oxidizing agent combination, such as hydrogen peroxide followed by peracetic acid, while maintaining the temperature below 30°C. Stir until the oxidation is complete. Quench the reaction with an appropriate reducing agent (e.g., sodium bisulfite solution).
-
Step 4: Deprotection: Remove the amine- and sulfur-protecting groups. The triphenylmethyl (trityl) group on the sulfur is typically removed under acidic conditions (e.g., trifluoroacetic acid with scavengers like triethylsilane). The benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).
-
Step 5: Salt Formation and Purification: After deprotection, purify the crude canfosfamide free base using reverse-phase HPLC. Combine the pure fractions, and treat with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., ether or dioxane) to precipitate this compound. Isolate the solid by filtration and dry under vacuum.
GST P1-1 Enzyme Activity Assay (Colorimetric)
This assay measures the catalytic activity of GST P1-1, which can be used to assess the activation of canfosfamide or the inhibitory effects of other compounds.
-
Reagents:
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.5.
-
Substrate 1: 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 50 mM in ethanol).
-
Substrate 2: Reduced L-Glutathione (GSH) stock solution (e.g., 100 mM in water).
-
Enzyme: Purified human GST P1-1.
-
Test Compound: Canfosfamide or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate. To each well, add Assay Buffer.
-
Add GSH to a final concentration of 2 mM.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add GST P1-1 enzyme to a final concentration of 20 nM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding CDNB to a final concentration of 1 mM.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The absorbance increase is due to the formation of the GS-DNB conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the cytotoxic effect of canfosfamide on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, OVCAR3) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing different concentrations of canfosfamide. Include wells with media only (blank) and cells with vehicle control (e.g., sterile water).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT/MTS Addition and Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl). Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance on a microplate reader. For MTT, measure at ~570 nm. For MTS, measure at ~490 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the canfosfamide concentration and use non-linear regression to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro cell viability (IC50) assay.
Conclusion
This compound represents a well-reasoned approach to targeted cancer therapy, designed to exploit a specific biochemical vulnerability—the overexpression of GST P1-1—in tumor cells. While its preclinical profile was promising, demonstrating selective activation and cytotoxicity, the compound ultimately failed to translate this potential into a significant clinical benefit in late-stage trials. This guide has provided a detailed technical overview of its discovery, synthesis, and mechanism, offering valuable insights for the scientific community. The story of canfosfamide underscores the significant challenges in oncology drug development, where promising preclinical activity does not always predict clinical success, and serves as an important case study in the design and evaluation of targeted prodrugs.
References
Canfosfamide's Impact on DNA Alkylation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canfosfamide (TER 286), a novel glutathione (B108866) analog, operates as a nitrogen mustard prodrug with significant antineoplastic activity, particularly in chemotherapy-resistant cancers.[1] Its mechanism is contingent on selective activation by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various human malignancies.[1][2] This activation yields a potent alkylating metabolite that induces DNA damage, culminating in cellular stress responses and apoptotic cell death.[1][3] This guide provides a detailed examination of canfosfamide's molecular mechanism, focusing on its role in DNA alkylation and the subsequent induction of apoptosis, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: Selective Activation
Canfosfamide is a modified glutathione analogue that remains inert until it encounters Glutathione S-transferase P1-1 (GST P1-1).[4] High concentrations of GST P1-1, often associated with poor prognosis and drug resistance, are paradoxically exploited by canfosfamide.[1][5] The enzyme catalyzes the cleavage of canfosfamide into two distinct fragments: a glutathione analog and an active cytotoxic fragment.[1][5] This cytotoxic moiety is a powerful alkylating agent that covalently binds to nucleophilic centers on DNA, RNA, and proteins, leading to cell death.[1] The glutathione analog fragment may also inhibit GST P1-1, potentially reducing its ability to inactivate other co-administered chemotherapeutic agents.[1][5]
DNA Alkylation and Cross-Linking
The fundamental cytotoxic action of canfosfamide's active metabolite stems from its function as a bifunctional alkylating agent.[6] It forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) residues.[6] By reacting with two different guanine bases, it creates interstrand cross-links (ICLs), which tether the two strands of the DNA double helix together.[6] This structural alteration physically obstructs DNA strand separation, a critical step for both replication and transcription, ultimately leading to cell cycle arrest and the initiation of cell death pathways.[7]
Induction of Apoptosis
The extensive DNA damage caused by canfosfamide-induced alkylation triggers a cellular DNA damage response (DDR). This leads to cell cycle arrest, providing the cell an opportunity to repair the damage. However, if the damage is too severe, the DDR signals the initiation of apoptosis, or programmed cell death. The primary mechanism is the intrinsic (or mitochondrial) pathway.[8][9] DNA damage activates signaling cascades, such as the JNK/c-Jun pathway, which modulate the activity of the Bcl-2 family of proteins.[8][10] This leads to an increase in pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), causing mitochondrial outer membrane permeabilization (MOMP).[9][11] Cytochrome c is then released from the mitochondria into the cytosol, leading to the formation of the apoptosome and the activation of a cascade of cysteine proteases known as caspases (initiator caspase-9 and executioner caspase-3), which dismantle the cell, leading to its death.[9][12]
Quantitative Efficacy Data from Clinical Studies
The clinical efficacy of canfosfamide, both as a monotherapy and in combination with other agents, has been evaluated in various cancer types, particularly platinum-resistant ovarian cancer and non-small cell lung cancer. The data highlights its potential in difficult-to-treat patient populations.
Table 1: Efficacy of Canfosfamide in Combination Therapy for Ovarian Cancer
| Trial Phase | Patient Population | Treatment Regimen | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|---|
| Phase 2 | Platinum-Resistant Ovarian Cancer | Canfosfamide (960 mg/m²) + PLD¹ (50 mg/m²) | 39 | 27.8%[4][13][14] | 6.0 months[4] | 17.8 months[4] |
| Phase 3 | Platinum-Resistant Ovarian Cancer | Canfosfamide (1000 mg/m²) + PLD¹ (50 mg/m²) | 65 | Not Reported | 5.6 months[3][15] | Not Reported |
| Phase 3 | Platinum-Resistant Ovarian Cancer | PLD¹ Alone (50 mg/m²) | 60 | Not Reported | 3.7 months[15] | Not Reported |
| Phase 3 | Platinum-Refractory/-Resistant Ovarian Cancer | Canfosfamide (750 mg/m²) + Carboplatin (B1684641) (AUC 5) | 247 | 31.6% (in subgroup)[16] | Not Reached (in subgroup)[16] | Not Reached (in subgroup)[16] |
| Phase 3 | Platinum-Refractory/-Resistant Ovarian Cancer | Liposomal Doxorubicin (B1662922) (50 mg/m²) | 247 | 10.5% (in subgroup)[16] | 3.5 months (in subgroup)[16] | 11.1 months (in subgroup)[16] |
¹PLD: Pegylated Liposomal Doxorubicin
Table 2: Efficacy of Canfosfamide in Non-Small Cell Lung Cancer (NSCLC)
| Trial Phase | Patient Population | Treatment Regimen | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|---|
| Phase 1-2a | Advanced NSCLC (First-Line) | Canfosfamide (500-1000 mg/m²) + Carboplatin + Paclitaxel (B517696) | 129 | 34%[17] | 4.3 months[17] | 9.9 months[17] |
| Phase 1-2a | Advanced NSCLC (Maintenance) | Canfosfamide Maintenance | - | Not Reported | Not Reported | 16.8 months[17] |
| Phase 1-2a | Advanced NSCLC (No Maintenance) | No Maintenance | - | Not Reported | Not Reported | 8.8 months[17] |
Experimental Protocols & Workflows
In Vitro Cytotoxicity Assay
This assay measures the dose-dependent cytotoxic effect of a compound on cultured cancer cells. Tetrazolium-based assays (e.g., MTT, MTS, XTT) are common, where mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.[18]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.[19]
-
Compound Treatment: Prepare serial dilutions of canfosfamide. Replace the medium in the wells with medium containing the different concentrations of the drug. Include vehicle-only (negative) and toxin-induced maximum lysis (positive) controls.[19][20]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.[20]
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT, XTT) to each well and incubate for 1-4 hours.[18]
-
Quantification: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (e.g., 492 nm).[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against drug concentration to determine the IC₅₀ value.
DNA Cross-Linking Assay (Comet Assay)
The single-cell gel electrophoresis (comet) assay can be modified to detect DNA interstrand cross-links. The presence of cross-links retards the migration of DNA during electrophoresis, resulting in a smaller "comet tail."[21][22]
Protocol:
-
Cell Treatment: Expose cells to canfosfamide for a defined period.
-
Irradiation: Irradiate treated cells and control cells with a fixed dose of X-rays to introduce a known number of random DNA strand breaks.[21]
-
Cell Embedding: Embed the single-cell suspension in low-melting-point agarose (B213101) on a microscope slide.[22]
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to alkaline electrophoresis. The electric field pulls the broken, negatively charged DNA fragments toward the anode.[21]
-
Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA in the comet tail. A reduction in tail moment compared to the irradiated control indicates the presence of interstrand cross-links that impede DNA migration.[21][22]
Apoptosis Assay (Western Blot for Caspase Cleavage)
Western blotting is a definitive method to confirm apoptosis by detecting the cleavage (and therefore activation) of key proteins in the apoptotic cascade, such as caspases and their substrates like PARP.[12][23]
Protocol:
-
Protein Extraction: Treat cells with canfosfamide for various time points. Lyse the cells to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using an assay like BCA or Bradford to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP).[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on X-ray film or with a digital imager.[23]
-
Analysis: The appearance of cleaved forms of caspases or PARP indicates the activation of the apoptotic pathway.
Conclusion
Canfosfamide represents a targeted approach to cancer therapy, leveraging the overexpression of GST P1-1 in tumor cells for its bioactivation. Its mechanism of action, centered on DNA alkylation and the formation of cytotoxic interstrand cross-links, effectively triggers the intrinsic apoptotic pathway. Clinical data, particularly in platinum-resistant ovarian cancer, demonstrates its activity and potential to overcome certain forms of chemoresistance. The experimental protocols detailed herein provide a framework for researchers to further investigate and characterize the molecular effects of canfosfamide and similar targeted prodrugs in drug development pipelines.
References
- 1. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.tailieu.vn [cdn.tailieu.vn]
- 14. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay. | Semantic Scholar [semanticscholar.org]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Canfosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide (Trivalent), formerly known as TLK286 and TELCYTA®, is an investigational chemotherapeutic agent designed as a tumor-activated prodrug. Its mechanism of action hinges on the elevated levels of glutathione (B108866) S-transferase P1-1 (GST P1-1) often found in various cancer cells. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Canfosfamide, compiling available data from preclinical and clinical studies to serve as a resource for the scientific and drug development community.
Pharmacokinetics
Canfosfamide is administered intravenously and exhibits a pharmacokinetic profile that is best described by a two-compartment model. As a prodrug, its primary metabolic activation is crucial for its cytotoxic effects.
Absorption and Distribution
Following intravenous administration, Canfosfamide is distributed throughout the body. Specific details regarding its tissue distribution and protein binding are not extensively reported in publicly available literature.
Metabolism and Elimination
The pivotal step in Canfosfamide's metabolism is its activation by the enzyme glutathione S-transferase P1-1 (GST P1-1).[1][2][3] This enzyme is overexpressed in a variety of human tumors, providing a degree of tumor selectivity.[4] The activation process involves the cleavage of Canfosfamide into two main components: a cytotoxic phosphorodiamidate mustard and a glutathione analog.[2][3] The active mustard agent is responsible for the drug's alkylating and cytotoxic effects.
Canfosfamide has a notably short biological half-life, estimated to be approximately 18 minutes.[5] This rapid clearance suggests that its therapeutic effect is largely dependent on the swift activation within the tumor microenvironment.
Table 1: Pharmacokinetic Parameters of Canfosfamide (TLK286) from a Phase I Clinical Trial
| Parameter | Value | Unit | Reference |
| Model | Two-compartment | - | [1] |
| Biological Half-life | ~18 | minutes | [5] |
| Recommended Phase II Dose (weekly) | 960 | mg/m² | [1] |
Pharmacodynamics
The pharmacodynamic effects of Canfosfamide are a direct consequence of its activation by GST P1-1 and the subsequent actions of its cytotoxic metabolite.
Mechanism of Action
Upon activation, the phosphorodiamidate mustard metabolite of Canfosfamide acts as a potent DNA alkylating agent.[2][3] This alkylation leads to the formation of DNA adducts and cross-links, which disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.[6]
Caption: Canfosfamide Activation and Mechanism of Action.
Dose-Response Relationship
Preclinical studies have demonstrated a concentration-dependent cytotoxic effect of Canfosfamide on various cancer cell lines. However, specific quantitative data linking drug concentration to the extent of DNA damage or the rate of apoptosis in human trials are not extensively published. Clinical trials have explored various dosing schedules, with a weekly administration of 960 mg/m² being identified as a well-tolerated and active dose.[1]
Experimental Protocols
Quantification of Canfosfamide and its Metabolites
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative analysis of Canfosfamide and its metabolites in biological matrices such as human plasma.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Canfosfamide Quantification by LC-MS/MS.
Protocol Outline:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (a stable isotope-labeled version of Canfosfamide).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte from other plasma components using a reversed-phase column with a suitable mobile phase gradient.
-
Detect and quantify Canfosfamide and its metabolites using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of Canfosfamide in the plasma samples by comparing their peak areas to the calibration curve.
-
Measurement of GST P1-1 Activity
A colorimetric assay can be used to measure the activity of GST P1-1 in tumor tissue lysates.
Protocol Outline:
-
Sample Preparation:
-
Homogenize fresh or frozen tumor tissue in an appropriate buffer.
-
Centrifuge the homogenate to obtain a clear lysate containing the cytosolic enzymes.
-
-
Assay Procedure:
-
In a microplate well, combine the tumor lysate with a reaction mixture containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
GST P1-1 in the lysate will catalyze the conjugation of GSH to CDNB.
-
Monitor the increase in absorbance at 340 nm over time, which is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the GST P1-1 activity based on the rate of change in absorbance and the extinction coefficient of the product.
-
Assessment of DNA Damage (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells following treatment with a DNA-damaging agent like the active metabolite of Canfosfamide.
Experimental Workflow for Comet Assay
Caption: Workflow for the Comet Assay to Detect DNA Damage.
Measurement of Apoptosis (Annexin V/PI Staining)
Apoptosis can be quantitatively assessed using flow cytometry after staining cells with Annexin V and propidium (B1200493) iodide (PI).
Protocol Outline:
-
Cell Treatment:
-
Culture cancer cells and treat them with various concentrations of Canfosfamide for a specified period.
-
-
Cell Staining:
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in a solution containing FITC-conjugated Annexin V and PI.[8][9][10][11]
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.
-
PI is a fluorescent dye that enters cells with compromised membranes, indicating late-stage apoptosis or necrosis.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Canfosfamide.
-
Clinical Experience
Canfosfamide has been evaluated in Phase I, II, and III clinical trials for various solid tumors, including ovarian, non-small cell lung, and breast cancer.[1][2][6] While some early-phase studies showed promising activity and a manageable safety profile, later-phase trials did not consistently demonstrate a significant improvement in overall survival compared to standard therapies.[6]
Conclusion
Canfosfamide represents a rational approach to cancer therapy by targeting a specific enzymatic activity that is elevated in tumor cells. Its pharmacokinetic profile is characterized by rapid clearance and tumor-specific activation. The pharmacodynamic effects are mediated by DNA alkylation, leading to apoptosis. While clinical outcomes have been mixed, the wealth of preclinical and clinical data provides a solid foundation for understanding its mechanism of action and for the potential design of future targeted cancer therapies. This guide summarizes the key technical aspects of Canfosfamide's pharmacology to aid researchers and drug developers in their ongoing efforts to combat cancer.
References
- 1. [PDF] Phase 1 Study of TLK286 (Telcyta) Administered Weekly in Advanced Malignancies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and temporal relationships between DNA adduct formation in target and surrogate tissues: implications for biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-depth Technical Guide to the Investigational Studies of TLK286 (Ezatiostat) in Oncology
Introduction
TLK286, also known as ezatiostat (B549236) (and previously by brand names/codes such as TELCYTA®, Telintra®, and TLK199), is a synthetic, glutathione (B108866) (GSH) analog prodrug developed as a novel anti-cancer agent.[1][2][3] It was rationally designed to be preferentially activated by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of solid tumors and is associated with malignancy, poor prognosis, and the development of chemotherapy resistance.[3] The core therapeutic strategy behind TLK286 is to exploit these elevated GST P1-1 levels to achieve selective release of its active cytotoxic moiety within tumor cells, thereby aiming for a more favorable therapeutic index compared to normal tissues.[3]
This technical guide provides a comprehensive overview of the investigational studies of TLK286, detailing its mechanism of action, key preclinical findings, and extensive clinical trial data across various oncological indications, with a particular focus on ovarian cancer and myelodysplastic syndromes (MDS).
Core Mechanism of Action
TLK286 is a tripeptide analog of glutathione.[1][4] As a prodrug, it is administered in an inactive form.[5] Intracellularly, it undergoes metabolism, including de-esterification, to release its active moiety.[1][6] This active form then targets and inhibits Glutathione S-transferase P1-1 (GSTP1-1).[6][7]
GSTP1-1 is a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade that governs cellular responses to stress, proliferation, differentiation, and apoptosis.[6][7][8] By binding to and inhibiting GSTP1-1, TLK286's active metabolite disrupts the GSTP1-1/JNK complex, leading to the release and subsequent activation (via phosphorylation) of JNK.[7][9] Activated JNK then phosphorylates its downstream target, the transcription factor c-Jun.[9] Phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that regulate critical cellular processes, ultimately leading to either apoptosis in malignant cells or the proliferation and differentiation of normal hematopoietic precursors.[8][9]
In some contexts, TLK286 has also been shown to induce a p53-independent G2/M cell cycle arrest and to inhibit the catalytic activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair, which may contribute to its efficacy in cisplatin-resistant cancers.[10][11]
References
- 1. apexbt.com [apexbt.com]
- 2. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy of a glutathione S-transferase pi-activated prodrug in platinum-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Canfosfamide: A Technical Guide to its Selective Cytotoxicity in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canfosfamide (development code TLK286) is an investigational chemotherapeutic agent designed as a prodrug with a mechanism engineered for selective activation within tumor cells.[1] Its therapeutic rationale is predicated on the overexpression of Glutathione (B108866) S-transferase P1-1 (GST P1-1) in a wide array of human malignancies, an enzyme often associated with chemotherapy resistance.[2][3] Canfosfamide is activated by GST P1-1, releasing a potent DNA alkylating agent directly at the tumor site, thereby inducing targeted cytotoxicity while theoretically minimizing damage to healthy tissues.[4][5] This guide provides a detailed overview of canfosfamide's mechanism of action, summarizes key quantitative data from clinical evaluations, outlines relevant experimental protocols for its study, and visualizes the core biological pathways and workflows.
Core Mechanism: Selective Bioactivation
The cornerstone of canfosfamide's selective cytotoxicity is its bioactivation process. Canfosfamide itself is an inert glutathione analog.[6][7] In cancer cells with elevated levels of the enzyme GST P1-1, canfosfamide is recognized as a substrate.[1][3] The enzyme catalyzes the cleavage of canfosfamide into two distinct fragments: a glutathione analog and an active cytotoxic phosphorodiamidate mustard.[2][4][8] This released alkylating agent is highly reactive and forms covalent bonds with nucleophilic sites on intracellular macromolecules, primarily DNA.[2][8] This targeted release within cancer cells is designed to concentrate the cytotoxic effect where it is most needed, limiting collateral toxicity to normal tissues that express lower levels of GST P1-1.[3][4][5]
Downstream Signaling: DNA Damage and Apoptosis
Upon activation, the phosphorodiamidate mustard released from canfosfamide functions as a classic alkylating agent. It covalently binds to DNA, creating adducts that disrupt the DNA structure. This damage interferes with critical cellular processes like DNA replication and transcription, ultimately triggering a cellular stress response.[2] This genotoxic stress activates intrinsic apoptotic signaling pathways. The cell's damage-sensing machinery initiates a cascade that leads to the activation of executioner caspases, enzymes that dismantle the cell in an orderly fashion, culminating in apoptotic cell death.[9] Canfosfamide's ability to induce apoptosis is a key component of its anticancer activity.[1][9]
Quantitative Data from Clinical Trials
Canfosfamide has been evaluated in multiple clinical trials, primarily for solid tumors such as ovarian and non-small cell lung cancer.[1][4] The results have shown activity, particularly in combination with other chemotherapeutic agents in platinum-resistant ovarian cancer. However, some larger Phase III trials failed to meet their primary survival endpoints.[10]
Table 1: Efficacy of Canfosfamide in Combination with Pegylated Liposomal Doxorubicin (B1662922) (PLD) in Platinum-Resistant Ovarian Cancer (Phase 2)
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 27.8% | 14.2% - 45.2% |
| Disease Stabilization Rate | 80.6% | 64.0% - 91.8% |
| Median Progression-Free Survival (PFS) | 6.0 months | 4.2 - 7.9 months |
| Median Overall Survival (OS) | 17.8 months | N/A |
| Source: Data from a Phase 2 study of 39 patients with platinum and paclitaxel (B517696) refractory or resistant ovarian cancer receiving canfosfamide (960 mg/m²) and PLD (50 mg/m²).[6][7] |
Table 2: Efficacy of Canfosfamide in Third-Line Therapy for Platinum-Resistant Ovarian Cancer (Phase 3)
| Treatment Arm | Number of Patients (n) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value |
| Canfosfamide + PLD | 65 | 5.6 months | 0.92 | 0.7243 |
| PLD Alone | 60 | 3.7 months | ||
| Subgroup: Platinum-Refractory | ||||
| Canfosfamide + PLD | (subgroup of 75) | 5.6 months | 0.55 | 0.0425 |
| PLD Alone | (subgroup of 75) | 2.9 months | ||
| Source: Data from a randomized Phase 3 study. The overall PFS was not statistically significant, but a preplanned subgroup analysis showed a significant benefit for platinum-refractory patients.[11] |
Table 3: Grade 3-4 Hematologic Adverse Events (Phase 3 Combination Trial)
| Adverse Event | Canfosfamide + PLD Arm | PLD Alone Arm |
| Any Hematologic Event | 66% | 44% |
| Source: Events were reported as manageable with dose reductions.[11] |
Experimental Protocols
The preclinical and clinical evaluation of canfosfamide relies on a variety of standard and specialized assays to determine its cytotoxicity, mechanism of action, and selectivity.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., those with high and low GST P1-1 expression) and a normal control cell line into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of canfosfamide in complete culture medium. Replace the existing medium with 100 µL of the canfosfamide dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[12]
-
Apoptosis Detection (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by cells with intact membranes (viable and early apoptotic) but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Culture & Treatment: Culture and treat cells with canfosfamide as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Analysis: Analyze the samples by flow cytometry within one hour, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).[12]
-
Conclusion
Canfosfamide represents a rationally designed prodrug that leverages a common biochemical feature of cancer cells—GST P1-1 overexpression—to achieve selective cytotoxicity. Its mechanism of localized activation and subsequent DNA alkylation provides a clear therapeutic hypothesis. While clinical trial results have been mixed, data from specific patient subgroups, such as those with platinum-refractory ovarian cancer, suggest potential efficacy.[11] The technical framework and protocols outlined in this guide provide a basis for further investigation into canfosfamide and other GST P1-1-activated prodrugs, which remain a promising strategy in the development of targeted cancer therapies.
References
- 1. Canfosfamide - Wikipedia [en.wikipedia.org]
- 2. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 11. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Tyrosine 7 in the GST P1-1-Mediated Activation of TLK286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the multifaceted role of the Tyrosine 7 (Tyr7) residue in the activation of the anticancer prodrug TLK286 (canfosfamide) by Glutathione (B108866) S-transferase P1-1 (GST P1-1). TLK286 is a promising therapeutic agent whose efficacy is contingent on its bioactivation in tumor cells, which frequently overexpress GST P1-1. This document elucidates the catalytic mechanism of TLK286 activation, the critical involvement of Tyr7 in this process, and the regulatory implications of Tyr7 phosphorylation. Furthermore, it details the downstream signaling pathways triggered by activated TLK286 and provides a summary of relevant experimental protocols for studying this interaction.
Introduction
TLK286 (canfosfamide) is a glutathione analog prodrug designed to be selectively activated by Glutathione S-transferase P1-1 (GST P1-1), an enzyme often found at elevated levels in various cancer cells.[1][2] This targeted activation within tumor cells is intended to release a potent cytotoxic agent locally, thereby minimizing systemic toxicity.[3][4] The activation process involves the cleavage of TLK286 to produce a phosphorodiamidate alkylating agent and a vinyl sulfone derivative of glutathione.[5][6] The released alkylating moiety can then induce apoptosis, primarily through the stress response pathway.[7]
Central to the catalytic activity of GST P1-1 in this process is the active site residue Tyrosine 7 (Tyr7).[3][4] This guide will explore the dual functionality of Tyr7: its direct role in the catalytic cleavage of TLK286 and its involvement in a regulatory capacity through post-translational modification.
The Catalytic Role of Tyr7 in TLK286 Activation
The activation of TLK286 by GST P1-1 is a sophisticated enzymatic reaction wherein the Tyr7 residue plays a crucial role. Computational and experimental studies have illuminated a mechanism involving a catalytic water molecule that forms a network of intermolecular interactions.[3][4]
The hydroxyl group of Tyr7, in concert with this water molecule, interacts with the sulfone and carboxylate groups of TLK286.[3][4] This interaction facilitates a Tyr7-triggered deprotonation and subsequent β-elimination cleavage of the prodrug.[3][4] This catalytic action releases the active phosphorodiamidate mustard, which is responsible for the drug's cytotoxic effects.
Regulatory Role of Tyr7 Phosphorylation
Beyond its catalytic function, Tyr7 is a key site for post-translational modification, specifically phosphorylation by the Epidermal Growth Factor Receptor (EGFR).[8] This phosphorylation event introduces a layer of complexity to the regulation of GST P1-1 activity and its downstream signaling.
Upon phosphorylation, the GSTP1 dimer-monomer equilibrium shifts towards the monomeric state.[8] This is significant because monomeric GSTP1 has a higher affinity for c-Jun N-terminal kinase (JNK), a critical component of the stress-activated protein kinase (SAPK) signaling pathway.[8] By binding to JNK, phosphorylated GSTP1 acts as an inhibitor of JNK's downstream signaling, which includes the induction of apoptosis.[8] This creates a nuanced cellular environment where the catalytic activation of a pro-apoptotic drug by GST P1-1 is counterbalanced by an anti-apoptotic signal initiated by the phosphorylation of the same enzyme at the Tyr7 residue.
Signaling Pathways
TLK286-Induced Apoptosis
The cytotoxic metabolite released from TLK286 activation induces apoptosis through the stress response pathway. This signaling cascade involves the sequential activation of Mitogen-activated protein kinase kinase 4 (MEK4), c-Jun N-terminal kinase (JNK), and ultimately Caspase 3, a key executioner caspase.[7]
Caption: TLK286-induced apoptotic signaling pathway.
GST P1-1 Regulation of JNK Signaling
In its non-catalytic, regulatory role, GST P1-1, particularly when phosphorylated at Tyr7, can inhibit JNK activity. This provides a survival signal that can counteract the pro-apoptotic effects of activated TLK286.
Caption: EGFR-mediated regulation of JNK by GST P1-1.
Quantitative Data
| Parameter | Finding | Reference |
| Enzyme Kinetics | The activation of TLK286 by GST P1-1 is a catalytic process for which kinetic parameters have been determined experimentally. Computational models of the activation mechanism are consistent with this experimental kinetic data. | [3][4] |
| Effect of Tyr7 Mutation | While not explicitly quantified for TLK286, mutation of the catalytic tyrosine residue in GSTs generally leads to a significant reduction or abolition of enzymatic activity. | [9] |
| GSTP1-JNK Binding | Monomeric GSTP1 binds to JNK with a higher affinity than the dimeric form. | [8] |
| Effect of Tyr7 Phosphorylation on JNK Signaling | EGFR-dependent phosphorylation of Tyr198 (another key residue) in GSTP1 leads to a >2.5-fold decrease in JNK downstream signaling. A similar effect is anticipated for Tyr7 phosphorylation due to the shift to the monomeric state. | [8] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the role of Tyr7 in TLK286 activation. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions.
Site-Directed Mutagenesis of GST P1-1 (Tyr7 to Phe)
This protocol allows for the assessment of the catalytic importance of the Tyr7 hydroxyl group by replacing it with a phenylalanine, which lacks the hydroxyl moiety.
Principle: A plasmid containing the wild-type GST P1-1 cDNA is used as a template for PCR with mutagenic primers that introduce the desired T to A substitution in the Tyr7 codon. The parental, methylated template DNA is then digested with DpnI, leaving the newly synthesized, mutated plasmid.
Generalized Protocol:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use a thermal cycling program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies, isolate plasmid DNA, and sequence the GST P1-1 gene to confirm the presence of the desired mutation.
Caption: Workflow for site-directed mutagenesis.
HPLC-Based Assay for TLK286 Activation
This method is used to monitor the enzymatic conversion of TLK286 to its metabolites by GST P1-1.
Principle: The reaction mixture containing TLK286 and GST P1-1 is incubated, and at various time points, the reaction is stopped. The components of the mixture are then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by UV absorbance. The decrease in the TLK286 peak area and the appearance of product peaks over time are used to determine the reaction rate.
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing TLK286, GST P1-1 (wild-type or mutant), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding an acid or a solvent like acetonitrile).
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the substrate and products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: Quantify the peak areas corresponding to TLK286 and its metabolites to determine the rate of reaction.
In Vitro EGFR-Mediated GSTP1 Phosphorylation Assay
This assay determines the ability of EGFR to phosphorylate GST P1-1.
Principle: Recombinant GST P1-1 is incubated with the active catalytic domain of EGFR in the presence of ATP. The phosphorylation of GST P1-1 is then detected, typically by Western blotting with an anti-phosphotyrosine antibody.
Generalized Protocol:
-
Reaction Setup: In a kinase buffer, combine recombinant human GSTP1, the active EGFR kinase domain, and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphotyrosine.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
JNK Activity Assay
This assay measures the kinase activity of JNK, which can be modulated by its interaction with GST P1-1.
Principle: JNK is immunoprecipitated from cell lysates and then incubated with its substrate (e.g., recombinant c-Jun) and [γ-³²P]ATP. The incorporation of the radiolabeled phosphate into the substrate is a measure of JNK activity.
Generalized Protocol:
-
Cell Lysis: Lyse cells under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate JNK from the cell lysates using a specific anti-JNK antibody.
-
Kinase Reaction:
-
Incubate the immunoprecipitated JNK with recombinant c-Jun and [γ-³²P]ATP in a kinase buffer.
-
To test the inhibitory effect of GST P1-1, add purified GST P1-1 to the reaction mixture.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated c-Jun.
-
Quantify the radioactive signal to determine JNK activity.
-
Conclusion
The Tyrosine 7 residue of GST P1-1 is a critical determinant in the therapeutic action of the prodrug TLK286. Its hydroxyl group is essential for the catalytic activation of TLK286 to its cytotoxic form. Concurrently, Tyr7 serves as a regulatory switch; its phosphorylation by EGFR can initiate an anti-apoptotic signal through the inhibition of the JNK pathway. This dual role of Tyr7 highlights the complexity of the cellular response to TLK286 and presents important considerations for the development of targeted cancer therapies. A thorough understanding of these mechanisms is paramount for optimizing the clinical use of TLK286 and for the design of next-generation GST P1-1-activated prodrugs. Further research, particularly focused on obtaining detailed kinetic data for Tyr7 mutants and understanding the interplay between the catalytic and regulatory functions in a clinical context, will be invaluable to the field of oncology drug development.
References
- 1. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. promega.com [promega.com]
- 8. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human GST P1-1 Redesigned for Enhanced Catalytic Activity with the Anticancer Prodrug Telcyta and Improved Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of Canfosfamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of canfosfamide hydrochloride (Telcyta®, TLK286), an investigational chemotherapeutic agent. The information presented herein is intended to support research and development efforts by providing key data and methodologies in a structured format.
Canfosfamide is a glutathione (B108866) analog prodrug that is selectively activated by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in various cancer cells.[1][2] This targeted activation mechanism leads to the release of a cytotoxic alkylating agent, resulting in selective toxicity to tumor cells.[1][2][3][4]
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C26H41Cl5N5O10PS | [5][6][7] |
| Molecular Weight | 823.9 g/mol | [5][6][7][8][9] |
| CAS Number | 439943-59-6 | [3][4][5][6][7][9] |
| pKa (Strongest Acidic) | 1.37 | [3][7] |
| pKa (Strongest Basic) | 9.26 | [3][7] |
| LogP | -1 to -2.9 | [7] |
| Hydrogen Bond Donor Count | 5 | [3][7] |
| Hydrogen Bond Acceptor Count | 10 | [3][7] |
| Rotatable Bond Count | 25 | [3][6] |
| Polar Surface Area | 225.74 Ų | [3] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation and bioavailability. This compound exhibits pH-dependent aqueous solubility.
| Solvent | Solubility | Source(s) |
| Water | 0.0385 mg/mL | [7] |
| Water (pH dependent) | Poorly soluble (~2 mg/mL); solubility increases at pH > 4.2 | [10] |
| General | < 1 mg/mL (slightly soluble or insoluble) | [4] |
| DMSO | Soluble (specific concentration not detailed) | [11] |
| Ethanol | Soluble (specific concentration not detailed) | [11] |
| Dimethylformamide (DMF) | Soluble (specific concentration not detailed) | [11] |
It is noted that the aqueous solubility of this compound is highly dependent on the pH of the medium.[10] The compound is more soluble at a pH above 4.2, but has limited stability above pH 5.0, necessitating careful buffering in a narrow pH range for formulation.[10]
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound, adapted from established methodologies.[12][13][14]
Objective: To determine the thermodynamic solubility of this compound in various aqueous and non-aqueous solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH levels, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for canfosfamide quantification.
Methodology:
-
Preparation of Solvent Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) as recommended for Biopharmaceutics Classification System (BCS) studies.[13] Prepare non-aqueous solvents as required.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[12]
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[13] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC assay.
-
Analysis: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Reporting: The solubility is reported in mg/mL or mol/L. A minimum of three replicate determinations should be performed for each solvent and pH condition.[13]
Mechanism of Action and Signaling Pathway
This compound is a prodrug designed for targeted activation within cancer cells.[2][15] Its mechanism of action involves enzymatic conversion to a potent alkylating agent, which then induces cellular stress and apoptosis.
-
Cellular Uptake and Activation: Canfosfamide enters the cell and is recognized by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in tumor tissues.[1][15]
-
Enzymatic Cleavage: GST P1-1 catalyzes the cleavage of canfosfamide into two fragments: a glutathione analog and an active cytotoxic phosphorodiamidate mustard.[1][3]
-
Alkylation and Damage: The cytotoxic fragment is a powerful alkylating agent that covalently binds to nucleophilic sites on DNA, RNA, and proteins, causing significant cellular damage.[1][4]
-
Induction of Apoptosis: This widespread molecular damage triggers a cellular stress response.[15] This response involves the activation of several key signaling kinases, including mitogen-activated protein kinase kinase 4 (MKK4), Jun N-terminal kinase (JNK), and p38 MAP kinase.[15] The activation of this cascade ultimately leads to the engagement of executioner caspases, such as caspase-3, culminating in programmed cell death (apoptosis).[15][16]
References
- 1. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Canfosfamide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | C26H41Cl5N5O10PS | CID 5312108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GSRS [precision.fda.gov]
- 9. Canfosfamide [drugfuture.com]
- 10. CA2733732A1 - Formulations of canfosfamide and their preparation - Google Patents [patents.google.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scispace.com [scispace.com]
- 13. who.int [who.int]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Canfosfamide Hydrochloride: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide Hydrochloride (formerly known as TLK286) is an investigational chemotherapeutic agent designed as a tumor-activated prodrug. Its mechanism of action relies on the elevated levels of the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1) often found in various cancer cells.[1] This targeted activation allows for the selective release of a cytotoxic alkylating agent within the tumor environment, leading to DNA damage and subsequent induction of apoptosis.[2][3] Canfosfamide has demonstrated activity in non-small cell lung cancer (NSCLC), ovarian, breast, and colorectal cancers.[1]
These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy and mechanism of action of this compound. The protocols cover key assays for assessing cytotoxicity, apoptosis, and cell cycle effects.
Mechanism of Action
Canfosfamide is a glutathione analog. In the presence of high concentrations of GST P1-1, it is cleaved into two components: a glutathione analog and an active nitrogen mustard alkylating agent.[2] The alkylating agent forms covalent bonds with DNA, leading to DNA damage. This damage triggers cellular stress response pathways, ultimately culminating in programmed cell death, or apoptosis.[1][4]
Caption: Mechanism of Canfosfamide activation and action.
Data Presentation
Table 1: Cytotoxicity of this compound and Other Alkylating Agents
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| Human Endothelial Cells | Canfosfamide (TLK286) | 1-2 | Not Specified |
| Purified DNA-PK | Canfosfamide (TLK286) | ~1 | Not Applicable |
| A549 (Lung Carcinoma) | Cisplatin | 18.33 ± 0.94 | 24 |
| MCF-7 (Breast Cancer) | Doxorubicin | 2.57 ± 0.18 | 48 |
| HCT116 (Colon Cancer) | 5-Fluorouracil | ~22 | 72 |
Table 2: Apoptosis Induction by Chemotherapeutic Agents
| Cell Line | Compound | Concentration (µM) | Apoptotic Cells (%) | Time (h) |
| L-02 (Hepatocyte) | Oxalicumone A | 10 | 10.5 | 6 |
| L-02 (Hepatocyte) | Oxalicumone A | 20 | 16.4 | 6 |
| L-02 (Hepatocyte) | Oxalicumone A | 40 | 20.1 | 6 |
| Jurkat (T-lymphocyte) | Staurosporine | 1 | ~80 | 4 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Cell Cycle Arresting Agents
| Cell Line | Compound | Concentration (µM) | % G1 | % S | % G2/M | Time (h) |
| A549 (Lung Carcinoma) | Canfosfamide (TLK286) + Paclitaxel | Not Specified | - | - | Increased 4N & 8N | Not Specified |
| A2780 (Ovarian Cancer) | Chalcone Derivative 1C | 6.59 (IC50) | Decreased | Decreased | Increased | 12 |
| A375 (Melanoma) | Cinobufagin | Not Specified | - | - | Increased | Not Specified |
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): Known to express GSTP1.
-
MCF-7 (Human Breast Adenocarcinoma): Reports vary, but some studies indicate GSTP1 expression.
-
Ovarian Cancer Cell Lines (e.g., A2780): Canfosfamide has been studied in the context of ovarian cancer.
General Culture Conditions:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with this compound at various concentrations for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound. Due to its mechanism of action, it is crucial to select cell lines with documented GST P1-1 expression for these studies. The provided methodologies for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to characterize the anticancer effects of Canfosfamide and elucidate its cellular and molecular mechanisms of action. Further investigation into the specific signaling pathways modulated by Canfosfamide-induced DNA damage will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
Canfosfamide in Platinum-Resistant Ovarian Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide (formerly known as TLK286) is a glutathione (B108866) analog prodrug that has been investigated for its therapeutic potential in various cancers, including platinum-resistant ovarian cancer. Its mechanism of action relies on its activation by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells, leading to the release of a cytotoxic phosphorodiamidate mustard. This targeted activation makes canfosfamide a candidate for overcoming resistance to conventional chemotherapy. These application notes provide an overview of the mechanism of action of canfosfamide and detailed protocols for evaluating its efficacy in platinum-resistant ovarian cancer cell lines.
Mechanism of Action
Canfosfamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The key enzyme in this process is glutathione S-transferase P1-1 (GST P1-1). Upon entering a cancer cell with elevated levels of GST P1-1, canfosfamide is metabolized, releasing a potent DNA-alkylating agent. This active metabolite forms cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
A critical aspect of canfosfamide's mechanism is the activation of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] This activation is a key cellular response to the DNA damage induced by the active metabolite of canfosfamide and is instrumental in initiating the apoptotic cascade.
Data Presentation
For the purpose of these application notes, we provide a template for presenting cytotoxicity data. Researchers should determine the IC50 values for canfosfamide in their cell lines of interest and populate a similar table.
Table 1: Cytotoxicity of Canfosfamide in Platinum-Resistant Ovarian Cancer Cell Lines
| Cell Line | Platinum Resistance Status | Canfosfamide IC50 (µM) | Cisplatin IC50 (µM) |
| OVCAR-3 | Resistant | [Insert experimental data] | [Insert experimental data] |
| SK-OV-3 | Resistant | [Insert experimental data] | [Insert experimental data] |
| A2780cis | Resistant | [Insert experimental data] | [Insert experimental data] |
| A2780 | Sensitive | [Insert experimental data] | [Insert experimental data] |
Note: IC50 values should be determined experimentally using the protocol provided below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of canfosfamide on ovarian cancer cell lines.
Materials:
-
Platinum-resistant and -sensitive ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3, A2780, A2780cis)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Canfosfamide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of canfosfamide in complete medium.
-
Remove the medium from the wells and add 100 µL of the canfosfamide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve canfosfamide) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in ovarian cancer cells treated with canfosfamide using flow cytometry.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
Canfosfamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with canfosfamide at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of JNK and p38 MAPK Activation
This protocol is for detecting the phosphorylation of JNK and p38 MAPK in ovarian cancer cells following canfosfamide treatment.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
Canfosfamide
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Western blotting apparatus and imaging system
Procedure:
-
Seed cells in 6-cm dishes and grow to 70-80% confluency.
-
Treat the cells with canfosfamide at the desired concentration and for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
Application Notes: Canfosfamide in Combination with Pegylated Liposomal Doxorubicin
Introduction
Canfosfamide (Telcyta®, TLK286) is a novel glutathione (B108866) analog prodrug that is activated by the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2] GST P1-1 is often overexpressed in various tumor types, including ovarian cancer, and is associated with resistance to chemotherapy. Canfosfamide is designed to be selectively activated in these cancer cells, leading to the release of a cytotoxic alkylating agent that induces apoptosis.[1] Pegylated liposomal doxorubicin (B1662922) (PLD), an encapsulated formulation of doxorubicin, has demonstrated efficacy in recurrent ovarian cancer.[3] Preclinical data suggest a synergistic relationship between canfosfamide and anthracyclines.[1] Furthermore, treatment with PLD may increase the expression of GST P1-1, potentially enhancing the sensitivity of cancer cells to canfosfamide.[4] This rationale formed the basis for investigating the combination of canfosfamide and PLD as a treatment for platinum-resistant or refractory ovarian cancer.
Mechanism of Action
Canfosfamide is administered as an inactive prodrug. Within cancer cells that overexpress GST P1-1, the enzyme catalyzes the cleavage of the glutathione moiety from canfosfamide. This releases an active, cell-killing alkylating agent. This targeted activation is intended to concentrate the cytotoxic effect within tumor cells, potentially sparing normal tissues that have lower levels of GST P1-1. The combination with PLD is hypothesized to work through a dual mechanism: PLD exerts its own cytotoxic effect while simultaneously upregulating the target enzyme for canfosfamide, thereby creating a synergistic anti-tumor effect.
Clinical Efficacy and Safety
Clinical trials have evaluated canfosfamide in combination with PLD, primarily in patients with platinum-resistant or -refractory ovarian cancer. A Phase II study demonstrated that the combination was active and well-tolerated, providing the basis for a subsequent Phase III trial.[2][5]
Phase II Study Findings
In a Phase II trial involving 39 patients with platinum and paclitaxel (B517696) refractory or resistant ovarian cancer, the combination of canfosfamide and PLD showed promising activity.[2][5] The objective response rate (ORR) was 27.8%, with a disease stabilization rate of 80.6%.[5]
Table 1: Efficacy Results from Phase II Study of Canfosfamide + PLD [2][5]
| Endpoint | Result | 95% Confidence Interval |
|---|---|---|
| Objective Response Rate (ORR) | 27.8% | 14.2% - 45.2% |
| Disease Stabilization Rate | 80.6% | 64.0% - 91.8% |
| Median Progression-Free Survival (PFS) | 6.0 months | 4.2 - 7.9 months |
| Median Overall Survival (OS) | 17.8 months | N/A |
Phase III Study Findings
A randomized Phase III study (NCT00350948) compared canfosfamide plus PLD to PLD alone in patients with platinum-resistant ovarian cancer.[6] While the study was stopped prematurely and the primary endpoint of overall median PFS did not reach statistical significance, a preplanned subgroup analysis revealed a significant benefit for the combination therapy in patients with platinum-refractory or primary platinum-resistant disease.[4][6]
Table 2: Progression-Free Survival (PFS) in Phase III Study [4][6]
| Patient Group | Canfosfamide + PLD (n=65) | PLD Alone (n=60) | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Overall Population | 5.6 months | 3.7 months | 0.92 | 0.7243 |
| Platinum-Refractory or Primary Platinum-Resistant Subgroup (n=75) | 5.6 months | 2.9 months | 0.55 | 0.0425 |
Safety and Tolerability
The combination of canfosfamide and PLD was found to be generally well-tolerated.[5] In the Phase III trial, hematologic adverse events were more common in the combination arm but were considered manageable with dose reductions.[4][6] Notably, the incidence and severity of palmar-plantar erythrodysesthesia (PPE) and stomatitis, known side effects of PLD, were lower in the group receiving the combination therapy.[4][6]
Table 3: Incidence of Key Adverse Events in Phase III Study [4][6]
| Adverse Event | Canfosfamide + PLD | PLD Alone |
|---|---|---|
| Hematologic (Any Grade) | 66% | 44% |
| Palmar-Plantar Erythrodysesthesia (Grade 2-3) | 9% | 21% |
| Palmar-Plantar Erythrodysesthesia (Grade 4) | 0% | 2% |
| Stomatitis (Grade 2-3) | 17% | 23% |
Protocols: Clinical Trial Methodologies
The following sections detail the methodologies used in the key clinical trials investigating canfosfamide and PLD combination therapy.
Protocol: Phase II Study in Platinum/Paclitaxel-Resistant Ovarian Cancer
-
Objective: To assess the safety and efficacy of canfosfamide combined with PLD.[5]
-
Patient Population: Patients with epithelial ovarian cancer that was refractory or resistant to both platinum and paclitaxel therapy, with measurable disease.[2][5]
-
Treatment Regimen:
-
Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[2][5]
-
Secondary Endpoints: Overall Survival (OS) and safety profile.[2]
Protocol: Phase III Randomized Study in Platinum-Resistant Ovarian Cancer (NCT00350948)
-
Objective: To compare the efficacy and safety of canfosfamide plus PLD versus PLD monotherapy.[6]
-
Patient Population: Patients with platinum-refractory or -resistant ovarian cancer.[6][7]
-
Study Design: A randomized, multicenter, open-label Phase III trial. The study was planned for 244 patients but was halted after 125 patients were randomized.[6][8]
-
Randomization: Patients were randomized 1:1 to one of two treatment arms.
-
Treatment Regimens:
-
Primary Endpoint: Progression-Free Survival (PFS).[6]
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.[7]
References
- 1. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Clinical Trials with Pegylated Liposomal Doxorubicin in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for Canfosfamide in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of canfosfamide (formerly known as TLK286 or TELCYTA®), a glutathione (B108866) S-transferase P1-1 (GST P1-1) activated prodrug, in the context of breast cancer xenograft models. The following sections detail the mechanism of action, protocols for in vivo studies, and representative data to guide preclinical research.
Introduction
Canfosfamide is a novel chemotherapeutic agent designed for targeted activation within cancer cells. It is a synthetic glutathione analog that is cleaved by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in various solid tumors, including a subset of breast cancers. This targeted activation leads to the release of a cytotoxic alkylating agent, which induces DNA damage and subsequent apoptosis in cancer cells. The selective activation in GST P1-1-overexpressing tumors offers a potential therapeutic advantage by minimizing toxicity to normal tissues. Preclinical and clinical studies have explored the efficacy of canfosfamide in several cancer types, demonstrating its potential as a single agent and in combination therapies.
Mechanism of Action
Canfosfamide's mechanism of action is contingent on the intracellular presence of GST P1-1. The process can be summarized in the following steps:
-
Cellular Uptake: Canfosfamide, as a prodrug, is transported into the cancer cells.
-
Enzymatic Activation: Inside the cell, GST P1-1 recognizes and catalyzes the cleavage of canfosfamide.
-
Release of Cytotoxic Agent: This cleavage releases a potent alkylating agent.
-
Induction of DNA Damage: The alkylating agent binds to DNA, forming cross-links and adducts, which disrupts DNA replication and transcription.
-
Apoptosis: The extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The expression level of GST P1-1 in breast cancer can vary among different subtypes. Notably, higher expression has been observed in triple-negative breast cancer (TNBC) cells, suggesting that this subtype may be particularly susceptible to canfosfamide treatment[1].
dot
References
Application Notes and Protocols for Canfosfamide in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of canfosfamide dosage and administration for preclinical animal studies based on available data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy and toxicology studies.
Introduction to Canfosfamide
Canfosfamide (formerly known as TER 286) is a glutathione (B108866) analog prodrug with potential antineoplastic activity. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in various human cancers, including ovarian cancer. This selective activation within tumor cells leads to the release of a cytotoxic alkylating agent that damages DNA and induces a cellular stress response, ultimately leading to apoptosis (cell death). Preclinical studies have demonstrated that canfosfamide can inhibit the growth of a wide range of cancer cell lines and shows synergistic effects when combined with other chemotherapeutic agents like doxorubicin.
Preclinical Dosage of Related Compounds
Table 1: Preclinical Maximum Tolerated Dose (MTD) of Ifosfamide in Nude Mice
| Compound | Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Outcome |
| Ifosfamide | Thymus aplastic nude mice | Intraperitoneal (i.p.) | 130 mg/kg/day | Days 1-3 and 15-17 | 14% lethality after 21 days |
| Ifosfamide | Thymus aplastic nude mice | Subcutaneous (s.c.) | 130 mg/kg/day | Days 1-3 and 15-17 | 6% lethality after 21 days |
This data is for a related compound and should be used as a starting point for determining the MTD of canfosfamide.
Signaling Pathway of Canfosfamide
Canfosfamide's activation and subsequent mechanism of action involves the cellular stress response kinase pathway. Upon activation by GST P1-1, the cytotoxic metabolite of canfosfamide induces a signaling cascade that leads to apoptosis.[1]
Caption: Canfosfamide's mechanism of action in a tumor cell.
Experimental Protocols
The following are generalized protocols for preclinical studies with canfosfamide, which should be adapted based on the specific research question, animal model, and tumor type.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of canfosfamide that can be administered without causing unacceptable toxicity.
Materials:
-
Canfosfamide (TER 286)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, 0.9% saline)
-
Appropriate animal model (e.g., female athymic nude mice, 6-8 weeks old)
-
Syringes and needles for administration
-
Animal balance
Protocol:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Based on data from related compounds like ifosfamide, start with a conservative dose and escalate in subsequent cohorts. For example, start with a dose of 30 mg/kg.
-
Drug Preparation: Reconstitute canfosfamide in the chosen sterile vehicle to the desired concentration immediately before use.
-
Administration: Administer the selected dose of canfosfamide via the intended route (e.g., intraperitoneal or intravenous injection).
-
Monitoring:
-
Record body weight daily for the first week and then three times a week.
-
Observe animals daily for clinical signs of toxicity, including changes in appearance, posture, activity level, and behavior.
-
At the end of the observation period (e.g., 14-21 days), euthanize the animals and perform gross necropsy. Collect blood for hematology and serum chemistry analysis, and collect major organs for histopathological examination.
-
-
Dose Escalation: If no significant toxicity is observed in the first cohort, escalate the dose in a new cohort of animals. Continue this process until dose-limiting toxicities (DLTs), such as significant weight loss (e.g., >15-20%), severe clinical signs, or mortality, are observed. The MTD is defined as the highest dose level below the dose that induces DLTs.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of canfosfamide in a human tumor xenograft model.
Materials:
-
Human cancer cell line known to express GST P1-1 (e.g., OVCAR-3 for ovarian cancer)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
-
Canfosfamide and sterile vehicle
-
Control article (vehicle alone)
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment:
-
Administer canfosfamide at a dose at or below the determined MTD.
-
The control group receives the vehicle alone.
-
The administration route and schedule should be based on the MTD study and the research question (e.g., intraperitoneally, once daily for 5 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the animals.
-
Excise the tumors and record their final weight.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Caption: Workflow for a xenograft efficacy study.
Conclusion
These application notes and protocols provide a framework for conducting preclinical studies with canfosfamide. Due to the limited availability of specific preclinical dosage data for canfosfamide, it is crucial to perform thorough MTD studies to establish a safe and effective dose range for subsequent efficacy evaluations. The provided information on the mechanism of action and generalized protocols should aid researchers in designing robust experiments to investigate the therapeutic potential of canfosfamide in various cancer models.
References
Application Notes and Protocols: Reconstitution and Handling of Lyophilized Canfosfamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the proper reconstitution, handling, and storage of lyophilized Canfosfamide Hydrochloride. Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information
This compound is the hydrochloride salt of a modified glutathione (B108866) analogue. It is a prodrug that is selectively activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various cancer cells.[1][2][3] Upon activation, Canfosfamide releases a cytotoxic phosphorodiamidate mustard, an alkylating agent that cross-links DNA, leading to cell cycle arrest and apoptosis.[4][5]
Quantitative Data Summary
The stability of reconstituted this compound is dependent on pH and temperature. The following tables summarize key quantitative data regarding its stability.
Table 1: Stability of Reconstituted this compound (50 mg/mL) at 25°C
| Time Point | Purity (%) |
| Day 0 | 92 |
| Day 1 | 89 |
| Day 3 | 93 |
| Day 7 | 89 |
| Day 28 | 84 |
| 3 Months | 69 |
Data adapted from patent literature describing a formulation reconstituted in 100 mM aqueous sodium citrate (B86180) at pH 4.6.
Table 2: Effect of pH on the Generation of Vinyl Sulfone (a degradation product) at 25°C over 24 Hours
| pH | 0 hours (%) | 6 hours (%) | 24 hours (%) |
| 4.5 | ND | 0.1 | 0.4 |
| 5.0 | ND | 0.2 | 1.1 |
| 5.5 | ND | 0.6 | 2.9 |
| 6.0 | ND | 1.7 | 8.2 |
| 6.5 | ND | 6.6 | 24.2 |
ND = Not Detected. Data indicates that lower pH enhances stability.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
Objective: To reconstitute lyophilized this compound to a final concentration of 50 mg/mL.
Materials:
-
Vial of lyophilized this compound
-
Sterile Water for Injection, USP
-
Sterile, appropriately sized syringe and needle
-
Calibrated vortex mixer
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, safety goggles, and a NIOSH-approved respirator.
Procedure:
-
Preparation:
-
Perform all reconstitution procedures within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Ensure all materials entering the sterile field are decontaminated.
-
Allow the vial of lyophilized this compound and the Sterile Water for Injection to reach room temperature.
-
Visually inspect the vial to ensure the integrity of the container and the presence of the lyophilized cake.
-
-
Reconstitution:
-
Using a sterile syringe, aseptically withdraw the appropriate volume of Sterile Water for Injection. The exact volume will depend on the amount of lyophilized powder in the vial to achieve a final concentration of 50 mg/mL.
-
Slowly inject the Sterile Water for Injection into the vial, directing the stream against the inner wall of the vial to avoid frothing.
-
Gently swirl the vial to wet the powder.
-
For complete dissolution, the vial may be gently agitated or placed on a vortex mixer at a low speed. Avoid vigorous shaking to prevent foaming and potential denaturation.
-
Allow the vial to stand, protected from light, until a clear solution is obtained. Visually inspect for any particulate matter. If particulates are present, do not use.
-
-
Post-Reconstitution:
-
The reconstituted solution should be used immediately. If immediate use is not possible, refer to the stability data in Table 1.
-
Label the vial with the date and time of reconstitution, the final concentration, and the initials of the preparer.
-
Protocol for Handling Lyophilized this compound Powder
Objective: To ensure the safe handling of the potent, lyophilized form of this compound.
Procedure:
-
Engineering Controls:
-
All handling of the lyophilized powder must be conducted in a contained environment, such as a BSC or CACI, to minimize the risk of inhalation.
-
-
Personal Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-tested gloves, with the outer glove covering the cuff of a disposable gown.
-
Wear safety goggles and a NIOSH-approved respirator to protect against inhalation of fine particles.
-
-
Handling Steps:
-
Before opening, gently tap the vial on a hard surface to ensure that all the powder is at the bottom of the vial.
-
When opening the vial, be cautious of any potential pressure differential that could cause the powder to become airborne.
-
Use appropriate tools (e.g., a dedicated spatula) for any weighing or transfer of the powder, ensuring slow and deliberate movements to avoid creating dust.
-
-
Spill Management:
-
In case of a spill, immediately follow established institutional procedures for cleaning up cytotoxic spills.
-
Do not dry-sweep the powder. Use a wet-wiping technique with an appropriate deactivating agent.
-
Protocol for Handling Reconstituted this compound Solution
Objective: To ensure the safe handling of the liquid, active form of this compound.
Procedure:
-
Engineering Controls:
-
All manipulations of the reconstituted solution should be performed within a BSC or CACI.
-
-
Personal Protective Equipment (PPE):
-
Maintain the same level of PPE as for handling the lyophilized powder.
-
-
Handling Steps:
-
Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) to prevent leaks and spills.
-
When drawing the solution into a syringe, use techniques to avoid creating aerosols.
-
Transport the reconstituted solution in a sealed, clearly labeled, and impact-resistant container.
-
-
Disposal:
-
Dispose of all contaminated materials (vials, syringes, needles, PPE) in designated cytotoxic waste containers according to institutional and regulatory guidelines.
-
Signaling Pathways and Experimental Workflows
Canfosfamide Activation and Mechanism of Action
The following diagram illustrates the activation of the prodrug Canfosfamide and its subsequent mechanism of action.
Caption: Activation of Canfosfamide by GST P1-1 and subsequent DNA damage pathway.
Reconstitution Experimental Workflow
The following diagram outlines the workflow for the reconstitution of lyophilized this compound.
Caption: Workflow for the reconstitution of lyophilized this compound.
DNA Damage-Induced JNK Signaling Pathway
The cytotoxic metabolite of Canfosfamide, a phosphorodiamidate mustard, induces DNA damage, which in turn activates stress signaling pathways such as the JNK pathway, ultimately leading to apoptosis.[4][6][7]
Caption: Simplified signaling cascade from DNA damage to JNK-mediated apoptosis.
References
- 1. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolterskluwer.com [wolterskluwer.com]
- 3. nrt.org [nrt.org]
- 4. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking JNK Activity to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking JNK Activity to the DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Canfosfamide-Induced Apoptosis via Caspase-3 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide (Telcyta®, TLK286) is a glutathione (B108866) analog phosphorodiamidate prodrug that is activated by glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in tumor cells.[1] This targeted activation leads to the intracellular release of a cytotoxic phosphorodiamidate mustard, which induces apoptosis, a programmed cell death, in cancer cells.[1] A key executioner of apoptosis is caspase-3, a cysteine-aspartic protease that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring caspase-3 activation is a reliable method for quantifying the apoptotic effects of canfosfamide.
These application notes provide a detailed overview of the signaling pathways involved in canfosfamide-induced apoptosis and present comprehensive protocols for the quantitative measurement of caspase-3 activation.
Signaling Pathways of Canfosfamide-Induced Apoptosis
While the specific signaling cascade for canfosfamide is not extensively detailed in publicly available literature, its mechanism as a DNA-alkylating agent suggests the induction of apoptosis primarily through the intrinsic (mitochondrial) pathway, with potential crosstalk with the extrinsic (death receptor) pathway.
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, such as DNA damage caused by the alkylating moiety of activated canfosfamide. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to apoptosis.
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated, and it can then directly cleave and activate caspase-3. Additionally, activated caspase-8 can cleave Bid to tBid, which then activates the intrinsic pathway, creating a crosstalk between the two pathways.
References
Application Notes and Protocols for Assessing Canfosfamide Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide (formerly known as TLK286) is a glutathione (B108866) analog prodrug designed for targeted cancer therapy. Its mechanism of action relies on the elevated levels of glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer.[1][2] In the presence of GST P1-1, Canfosfamide is activated, releasing a potent DNA alkylating agent.[1][3] This active metabolite forms covalent bonds with nucleic acids and proteins, inducing cellular stress and ultimately leading to apoptosis in cancer cells.[3] This targeted activation makes Canfosfamide selectively cytotoxic to tumor cells while sparing normal tissues with lower GST P1-1 expression.[2]
These application notes provide detailed protocols for two common cell viability assays, the MTT and CellTiter-Glo® assays, to quantitatively assess the cytotoxic effects of Canfosfamide on cancer cell lines.
Mechanism of Action of Canfosfamide
The cytotoxic activity of Canfosfamide is initiated by its enzymatic activation within cancer cells.
References
- 1. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of non‐small‐cell lung cancer A549 tumor growth by an mtDNA mutation‐targeting pyrrole‐imidazole polyamide‐triphenylphosphonium and a senolytic drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GST P1-1 Expression as a Biomarker for Canfosfamide Therapy
Introduction
Glutathione (B108866) S-Transferase P1-1 (GST P1-1), an isozyme of the GST superfamily, plays a critical role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds.[1][2][3] In the context of oncology, overexpression of GST P1-1 is frequently associated with multidrug resistance, as it can detoxify various chemotherapeutic agents, leading to treatment failure.[1][4][5] Beyond its catalytic functions, GST P1-1 also regulates key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, thereby influencing cell proliferation and apoptosis.[2][3][6][7]
Canfosfamide (TLK286, TELCYTA®) is a novel glutathione analog prodrug designed to exploit the high levels of GST P1-1 often found in tumor cells.[8][9] The rationale is that cancer cells overexpressing GST P1-1 will preferentially activate Canfosfamide.[8] This activation releases a potent phosphorodiamidate alkylating agent, which then induces cytotoxicity by cross-linking DNA, while limiting toxicity to normal tissues with lower GST P1-1 expression.[8][9] Consequently, the expression level of GST P1-1 in cancer cell lines is a critical determinant of their sensitivity to Canfosfamide and serves as a key biomarker in preclinical research.[9]
These application notes provide detailed protocols for quantifying GST P1-1 expression at both the mRNA and protein levels in cell lines to aid in Canfosfamide research and development.
Key Experimental Applications
-
Screening Cell Lines: Identify cancer cell lines with varying levels of GST P1-1 expression to establish models of sensitivity and resistance to Canfosfamide.
-
Mechanism of Action Studies: Correlate GST P1-1 expression levels with Canfosfamide's cytotoxic efficacy (e.g., IC50 values) to validate its mechanism of action.
-
Drug Resistance Research: Investigate the role of GST P1-1 expression in acquired resistance to Canfosfamide and other chemotherapeutic agents.[5]
Data Presentation: GST P1-1 Expression and Drug Sensitivity
The following tables summarize representative data on GST P1-1 expression in various cancer cell lines and its correlation with sensitivity to cytotoxic agents.
Table 1: Relative GST P1-1 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Relative GST P1-1 Protein Expression | Reference |
| MCF-7 | Breast Cancer | Low / Undetectable | [4][10] |
| MDA-MB-231 | Breast Cancer | High | [4] |
| T47D | Breast Cancer | Moderate to High | [11] |
| PC-3 | Prostate Cancer | High | [7] |
| DU-145 | Prostate Cancer | Moderate | [12] |
| HeLa | Cervical Cancer | Moderate | [13] |
| A549 | Non-Small Cell Lung Cancer | High | N/A |
| HepG2 | Hepatocellular Carcinoma | Low | [10] |
Note: Expression levels are relative and can vary based on culture conditions and passage number. Researchers should determine expression levels in their specific cell stocks.
Table 2: Correlation of GST P1-1 Expression with Chemotherapeutic Sensitivity
| Cell Line | GST P1-1 Expression | Drug | Effect of GST P1-1 Expression | Reference |
| MCF-7 | Transfected to overexpress | Cisplatin (B142131) | Confers low-level resistance (1.4–1.7-fold) | [10] |
| Various | High | Cisplatin, Doxorubicin, etc. | Associated with chemoresistance | [5] |
| ESCC Cell Lines | High | Cisplatin, 5-FU | Promotes drug resistance | [14] |
| Breast Cancer Cells | High | Cyclophosphamide (prodrug) | May enhance response due to activation | [11] |
Note: Canfosfamide is specifically designed to be activated by GST P1-1, so higher expression is expected to correlate with increased sensitivity, contrasting with its role in resistance to other agents.
Visualization of Pathways and Workflows
Experimental Protocols
Protocol 1: Quantification of GST P1-1 Protein Expression by Western Blot
This protocol details the detection and relative quantification of GST P1-1 protein in cell lysates.
1. Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 5x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Tris-Glycine-SDS Running Buffer
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-GSTP1 antibody (Use at manufacturer's recommended dilution, e.g., 1:1000).[7][13][15]
-
Loading Control Primary Antibody: Anti-GAPDH or Anti-β-actin antibody
-
HRP-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit IgG-HRP).[15]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
2. Procedure
-
Cell Lysis and Protein Extraction:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[15]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer’s instructions.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-40 µg of total protein per sample and boil at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-GSTP1 antibody (diluted in Blocking Buffer) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare ECL detection reagents according to the manufacturer's protocol and apply to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software. Normalize the GST P1-1 band intensity to the loading control (e.g., GAPDH) for relative quantification.
-
Protocol 2: Quantification of GSTP1 mRNA Expression by qRT-PCR
This protocol details the measurement of GSTP1 gene expression via reverse transcription quantitative PCR (qRT-PCR).
1. Materials and Reagents
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I, RNase-free
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT))
-
SYBR Green or TaqMan-based qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for GSTP1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-Time PCR instrument
2. Procedure
-
Total RNA Extraction:
-
Harvest cultured cells (approx. 1-5 x 10^6 cells).
-
Extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
Optional but recommended: Perform a DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit. Follow the manufacturer's protocol for reaction setup and thermal cycling.[16]
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix. For a typical 20 µL reaction: 10 µL SYBR Green Master Mix, 1 µL each of Forward and Reverse primer (10 µM stock), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Run the reaction on a Real-Time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end if using SYBR Green to verify product specificity.
-
Run all samples in triplicate, including no-template controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for GSTP1 and the housekeeping gene for each sample.
-
Calculate the relative expression of GSTP1 using the comparative Ct (ΔΔCt) method.[14]
-
Step 1 (Normalization): ΔCt = Ct(GSTP1) - Ct(housekeeping gene)
-
Step 2 (Calibration): ΔΔCt = ΔCt(test sample) - ΔCt(control/calibrator sample)
-
Step 3 (Relative Quantification): Fold Change = 2^(-ΔΔCt)
-
-
The control sample can be a cell line with known low or undetectable GST P1-1 expression (e.g., MCF-7).
-
References
- 1. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isozyme-specific inhibition of GSTP1-1: a crucial element in cancer-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. GSTP1 (3F2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of glutathione S-transferase P1-1 (GSTP1-1) in the cellular detoxification of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSTP1 antibody (15902-1-AP) | Proteintech [ptglab.com]
- 14. Glutathione S‐transferase Pi 1 is a valuable predictor for cancer drug resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elabscience.com [elabscience.com]
- 16. GSTP1 improves CAR-T cell proliferation and cytotoxicity to combat lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Canfosfamide (TLK286) in Doxorubicin-Resistant Colon Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a cornerstone of chemotherapy regimens for various malignancies, including colon carcinoma. However, the development of drug resistance remains a significant clinical challenge, often leading to treatment failure. One of the mechanisms implicated in doxorubicin resistance is the overexpression of detoxifying enzymes such as Glutathione (B108866) S-transferase P1-1 (GST P1-1). Canfosfamide (TLK286) is a novel prodrug designed to exploit this resistance mechanism. It is activated by GST P1-1, leading to the release of a potent DNA-alkylating agent within the tumor cell, thereby targeting the very cells that are resistant to conventional chemotherapy. Preclinical studies have shown that canfosfamide exhibits increased cytotoxic activity in cancer cells with elevated levels of GST P1-1, including those that have acquired resistance to doxorubicin[1].
These application notes provide a comprehensive overview of the rationale and methodology for evaluating the efficacy of Canfosfamide in doxorubicin-resistant colon carcinoma cell lines.
Data Presentation
The following tables summarize the reported 50% inhibitory concentration (IC50) values for doxorubicin in various human colon cancer cell lines, highlighting the differences between parental (sensitive) and doxorubicin-resistant sublines. This data serves as a baseline for establishing a doxorubicin-resistant phenotype in experimental models.
Table 1: Doxorubicin IC50 Values in Parental and Doxorubicin-Resistant Colon Cancer Cell Lines
| Cell Line | Parental/Resistant | Doxorubicin IC50 (µM) | Fold Resistance | Reference |
| LS180 | Parental | 5 (24h) | - | [2] |
| LS180 | Doxorubicin-Resistant | 40 (24h) | 8 | [2] |
| HCT15 | Parental | Not specified | - | |
| HCT15/DOX | Doxorubicin-Resistant | Not specified, resistant phenotype confirmed | - | |
| SW620 | Parental | 0.023 | - | [3] |
| SW620/R | Doxorubicin-Resistant | 9.83 | ~427 | [3] |
| Caco-2 | - | ~80-90 fold higher than HT-29 or LoVo | - |
Signaling Pathways and Mechanism of Action
Canfosfamide's unique mechanism of action is centered on its activation by GST P1-1, an enzyme often upregulated in doxorubicin-resistant tumors.
Caption: Canfosfamide activation by GSTP1-1 to induce apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of Canfosfamide on doxorubicin-resistant colon carcinoma cells.
Cell Culture and Development of Doxorubicin-Resistant Cell Lines
Objective: To culture human colon carcinoma cell lines and induce doxorubicin resistance.
Materials:
-
Human colon carcinoma cell lines (e.g., HCT-116, LS180, SW620)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin hydrochloride
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture the parental colon cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To induce resistance, expose the cells to gradually increasing concentrations of doxorubicin over several months.
-
Start with a low concentration of doxorubicin (e.g., the IC10 of the parental line) and allow the cells to recover and resume proliferation.
-
Once the cells are confluent, subculture them and increase the doxorubicin concentration in a stepwise manner.
-
Maintain a parallel culture of the parental cell line in doxorubicin-free medium.
-
Periodically assess the IC50 of the resistant cell line to confirm the level of resistance compared to the parental line. A resistant cell line can be considered established when it exhibits a stable, significantly higher IC50 to doxorubicin[2].
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Canfosfamide on parental and doxorubicin-resistant colon cancer cells.
Materials:
-
Parental and doxorubicin-resistant colon cancer cells
-
96-well plates
-
Canfosfamide (TLK286)
-
Doxorubicin (for control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Canfosfamide and doxorubicin in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
Objective: To determine if Canfosfamide induces apoptosis in doxorubicin-resistant colon cancer cells.
Materials:
-
Parental and doxorubicin-resistant cells
-
Canfosfamide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with Canfosfamide at concentrations around the IC50 for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis.
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure and compare the total GST activity in parental and doxorubicin-resistant colon cancer cell lysates.
Materials:
-
Parental and doxorubicin-resistant cell lysates
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare cell lysates from parental and doxorubicin-resistant cells as described for Western blotting, but without phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Prepare a reaction mixture containing assay buffer, CDNB, and GSH.
-
Add the reaction mixture to each well to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm every minute for a total of 5-10 minutes. The change in absorbance is proportional to the GST activity.
-
Calculate the GST activity and normalize it to the protein concentration of the lysate.
Conclusion
The selective activation of Canfosfamide by GST P1-1 provides a compelling rationale for its use in doxorubicin-resistant colon carcinoma cells, which often exhibit elevated levels of this enzyme. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of Canfosfamide to overcome doxorubicin resistance in a preclinical setting. The quantitative data generated from these assays will be crucial in determining the therapeutic promise of this targeted approach for patients with chemoresistant colon cancer.
References
- 1. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Canfosfamide-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide (Telcyta®, TLK286) is a novel glutathione (B108866) analog and a third-generation alkylating agent. It is a prodrug that is activated by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of human cancers, including ovarian cancer. This targeted activation leads to the release of a cytotoxic phosphorodiamidate mustard that cross-links DNA, inducing cellular stress, inhibiting cell proliferation, and triggering apoptosis.[1] A key mechanism of action for DNA cross-linking agents is the induction of cell cycle arrest, providing an opportunity for the cell to repair DNA damage or commit to apoptosis if the damage is too severe.
This application note provides a detailed protocol for the analysis of canfosfamide-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for rapidly and quantitatively assessing the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3][4]
Principle of the Assay
Flow cytometry for cell cycle analysis relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[5]
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, DNA is replicated, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) or mitotic (M) phase have a tetraploid (4N) DNA content.
By analyzing the distribution of fluorescence intensities across a large population of cells, a histogram can be generated that reveals the percentage of cells in each phase of the cell cycle. Treatment with a DNA-damaging agent like canfosfamide is expected to cause an accumulation of cells in the G2/M phase, reflecting the activation of the G2 checkpoint to prevent entry into mitosis with damaged DNA.
Data Presentation
The following table summarizes the expected quantitative data from a flow cytometry analysis of a cancer cell line (e.g., human ovarian cancer cell line A2780) treated with canfosfamide for 24 hours. The data is hypothetical but representative of the expected outcome based on the mechanism of action of DNA alkylating agents.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65% | 20% | 15% |
| Canfosfamide (10 µM) | 30% | 15% | 55% |
| Canfosfamide (50 µM) | 20% | 10% | 70% |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by canfosfamide using flow cytometry.
Materials
-
Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Canfosfamide (Telcyta®)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of canfosfamide in DMSO.
-
Treat the cells with varying concentrations of canfosfamide (e.g., 10 µM and 50 µM) or with a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Cell Harvesting and Fixation
-
After treatment, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
Propidium Iodide Staining
-
Pellet the fixed cells by centrifugation at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure that only DNA is stained.
-
Incubate the cells at room temperature for 30 minutes in the dark.
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Gate out doublets and clumps using a plot of fluorescence area versus fluorescence width or height.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for analyzing canfosfamide-induced cell cycle arrest.
Canfosfamide-Induced DNA Damage Response Pathway
Caption: Signaling pathway of canfosfamide-induced G2/M cell cycle arrest.
Conclusion
The analysis of cell cycle distribution by flow cytometry is a robust and reproducible method for characterizing the cytostatic effects of canfosfamide. The detailed protocol provided herein offers a comprehensive guide for researchers to quantitatively assess how canfosfamide modulates cell cycle progression. The expected outcome of canfosfamide treatment is a significant arrest of cells in the G2/M phase, which is a hallmark of DNA cross-linking agents and a key component of their therapeutic potential. This application note serves as a valuable resource for scientists in academic research and the pharmaceutical industry who are investigating the mechanism of action of canfosfamide and other DNA-damaging agents.
References
- 1. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. revvity.com [revvity.com]
Application Notes and Protocols for Western Blot Analysis of DNA Damage Markers Following Canfosfamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Canfosfamide and DNA Damage
Canfosfamide (TELCYTA®, TLK286) is a novel glutathione (B108866) analog and a nitrogen mustard prodrug with significant potential in cancer therapy.[1] Its mechanism of action is centered on its selective activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in various human cancers, including ovarian cancer.[1][2] Upon activation, Canfosfamide releases a potent DNA alkylating agent.[1][3] This active metabolite forms covalent bonds with DNA, leading to cross-linking of DNA strands, which obstructs DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[3][4]
The induction of DNA damage is a critical event in the efficacy of many chemotherapeutic agents. Cells respond to DNA damage through a complex signaling network known as the DNA Damage Response (DDR).[5][6] Key proteins in this pathway become activated and can be used as biomarkers to assess the extent of DNA damage and the cellular response to treatment. This document provides detailed protocols for using Western blot analysis to detect and quantify key DNA damage markers—γH2AX, PARP-1, and p53—in cancer cells treated with Canfosfamide.
Key DNA Damage Markers for Western Blot Analysis
-
γH2AX (Phosphorylated H2AX at Ser139): The histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA double-strand breaks (DSBs).[7][8][9] This phosphorylation event is one of the earliest and most sensitive markers of DSBs and serves to recruit DNA repair machinery.[10] An increase in γH2AX levels is directly proportional to the amount of DNA damage.[11][12]
-
PARP-1 (Poly (ADP-ribose) polymerase-1): PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair, particularly in the repair of single-strand breaks (SSBs).[13][14][15] During apoptosis, PARP-1 is cleaved by caspases (primarily caspase-3 and -7) from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa.[16][17] The detection of the 89 kDa cleaved PARP-1 fragment is a widely recognized hallmark of apoptosis.[17][18]
-
p53: Known as the "guardian of the genome," the p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress, including DNA damage.[2][19] Upon DNA damage, p53 is stabilized and activated through post-translational modifications, such as phosphorylation.[20][21] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[5][19] An increase in the total and phosphorylated levels of p53 indicates an active DNA damage response.[22][23]
Data Presentation: Quantitative Analysis of DNA Damage Markers
The following tables present hypothetical quantitative data from a Western blot analysis of a human ovarian cancer cell line (e.g., OVCAR-3) treated with Canfosfamide. The data is expressed as fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Dose-Dependent Effect of Canfosfamide on DNA Damage Markers (24-hour treatment)
| Canfosfamide (µM) | γH2AX (Fold Change) | Cleaved PARP-1 (89 kDa) (Fold Change) | Phospho-p53 (Ser15) (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | 2.5 | 1.8 | 2.1 |
| 25 | 5.8 | 3.5 | 4.7 |
| 50 | 12.3 | 7.2 | 9.8 |
| 100 | 15.1 | 10.5 | 13.4 |
Table 2: Time-Course of Canfosfamide (50 µM) Treatment on DNA Damage Markers
| Time (hours) | γH2AX (Fold Change) | Cleaved PARP-1 (89 kDa) (Fold Change) | Phospho-p53 (Ser15) (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 6 | 4.2 | 1.5 | 3.9 |
| 12 | 8.9 | 3.1 | 7.5 |
| 24 | 12.3 | 7.2 | 9.8 |
| 48 | 9.5 | 11.8 | 6.2 |
Experimental Protocols
Protocol 1: Cell Culture and Canfosfamide Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., OVCAR-3, SK-OV-3 for ovarian cancer; MCF-7, MDA-MB-231 for breast cancer) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[24]
-
Cell Adherence: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Canfosfamide Preparation: Prepare a stock solution of Canfosfamide in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Canfosfamide or a vehicle control (the solvent used to dissolve Canfosfamide).
-
Incubation: Incubate the cells for the desired time periods (e.g., 6, 12, 24, 48 hours) to assess the time-dependent effects of the drug.
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysate Preparation: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[25]
-
Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Dilute the protein lysates with 4X Laemmli sample buffer to a final 1X concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a 12% or 15% SDS-polyacrylamide gel.[25] Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for efficient transfer of a wide range of protein sizes.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for γH2AX (1:1000), Cleaved PARP-1 (Asp214) (1:1000), and Phospho-p53 (Ser15) (1:1000), and a loading control (e.g., β-actin, 1:5000) diluted in blocking buffer. This incubation should be performed overnight at 4°C with gentle agitation.[10][18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:10000 in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands to correct for loading differences.
Visualizations
Caption: Canfosfamide-induced DNA damage signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. litronlabs.com [litronlabs.com]
- 7. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressing protein damage response to overcome multidrug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Concentration and time-dependent inter-relationships for antitumour drug cytotoxicities against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 governs an AT1 differentiation programme in lung cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.gvs.com [static.gvs.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of p53 in treatment responses of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro studies on drug interaction of ifosfamide and ACNU in primary and metastatic human brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wild-type p53-induced Phosphatase 1 Dephosphorylates Histone Variant γ-H2AX and Suppresses DNA Double Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selection of clinically relevant drug concentrations for in vitro studies of candidates drugs for cancer repurposing: a proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Canfosfamide Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to canfosfamide resistance in cancer cell lines.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My cancer cell line shows high intrinsic resistance to canfosfamide (high IC50 value) even on first exposure. What should I investigate?
Answer: High intrinsic resistance to canfosfamide is often linked to its mechanism of action. Here are the primary factors to investigate:
-
Low Glutathione (B108866) S-transferase P1-1 (GST P1-1) Expression: Canfosfamide is a prodrug that requires activation by the enzyme GST P1-1.[1][2] Low or absent expression of this enzyme is a common cause of intrinsic resistance.
-
Solution: Quantify GST P1-1 expression at both the protein level (Western Blot) and mRNA level (RT-qPCR) and compare it to sensitive cell lines known to express high levels of GST P1-1 (e.g., OVCAR-3).
-
-
Enhanced DNA Damage Response (DDR) Pathways: As an alkylating agent, canfosfamide's active metabolite causes DNA damage.[1] Cells with highly efficient DDR pathways may repair this damage before it can trigger cell death.[3][4][5]
-
Solution: Assess the basal expression levels of key DDR proteins (e.g., ATM, ATR, BRCA1, PARP). Consider using DDR inhibitors (e.g., PARP inhibitors) in combination with canfosfamide to see if sensitivity is restored.
-
-
High Expression of Anti-Apoptotic Proteins: The cell line may have elevated levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), which prevent the induction of apoptosis even after canfosfamide-induced cellular stress.
-
Solution: Profile the expression of key apoptosis-related proteins via Western Blot. Test combinations of canfosfamide with BH3 mimetics (e.g., navitoclax, venetoclax) to overcome this resistance.
-
Question 2: I have successfully developed a canfosfamide-resistant cell line, but the resistance level (fold-change in IC50) is inconsistent between experiments. What could be the cause?
Answer: Inconsistency in resistance levels can arise from several factors related to cell culture and experimental procedure.
-
Loss of Resistant Phenotype: Drug resistance can be an unstable phenotype. If the resistant cell line is cultured for extended periods without the presence of canfosfamide, it may gradually revert to a more sensitive state.
-
Solution: To maintain the resistant phenotype, continuously culture the cells in a maintenance dose of canfosfamide (e.g., a concentration equivalent to the IC10-IC20 of the resistant line).[2] Always use cells from a similar, low passage number for your experiments.
-
-
Variability in Cell Viability Assays: The metabolic state of the cells can affect the readout of viability assays like the MTT assay.
-
Solution: Ensure consistent cell seeding density and incubation times for all experiments.[6] Confirm that both parental and resistant cells have similar doubling times in the absence of the drug; if not, adjust assay duration accordingly. Always run a full dose-response curve and calculate the IC50 using a consistent non-linear regression model.[2]
-
-
Heterogeneity of the Resistant Population: The bulk-selected resistant cell line may not be a homogenous population. It could be a mix of cells with varying degrees of resistance.
-
Solution: Consider performing single-cell cloning (e.g., via limiting dilution) to establish a monoclonal resistant population with a stable phenotype.[7]
-
Question 3: I am not observing the expected increase in apoptosis (via Annexin V/PI staining) in resistant cells treated with a combination therapy designed to overcome resistance. Why might this be?
Answer: This suggests that the combination therapy may not be effectively re-sensitizing the cells to apoptosis or that an alternative cell death mechanism is involved.
-
Ineffective Target Engagement by the Combination Agent: The second agent may not be inhibiting its intended target sufficiently at the concentration used.
-
Solution: Perform a target engagement assay. For example, if using a kinase inhibitor, perform a Western Blot to verify that the phosphorylation of its downstream target is reduced.
-
-
Activation of Alternative Survival Pathways: Resistant cells can adapt by activating compensatory survival pathways that are not targeted by your combination therapy.[8]
-
Solution: Perform a broader analysis of signaling pathways (e.g., phospho-kinase array, RNA-seq) to identify upregulated survival pathways in the treated resistant cells. This may reveal new targets for a more effective triple-combination therapy.
-
-
Shift from Apoptosis to Other Cell Fates: The cells may be undergoing a non-apoptotic form of cell death (e.g., necroptosis) or entering a state of cellular senescence rather than dying.
-
Solution: Assess markers for other cell fates. For senescence, perform a β-galactosidase staining assay. For necroptosis, check the expression of key mediators like MLKL.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for canfosfamide?
Canfosfamide is a glutathione analog prodrug. It is selectively activated in cancer cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][9] GST P1-1 cleaves canfosfamide, releasing a highly reactive nitrogen mustard moiety. This active component acts as a DNA alkylating agent, forming covalent bonds with DNA and other macromolecules.[1] This leads to the activation of cellular stress response pathways (including JNK and p38 MAPK), induction of DNA damage, and ultimately, apoptosis (programmed cell death).[9][10]
What are the known or hypothesized mechanisms of acquired resistance to canfosfamide?
Acquired resistance to canfosfamide can develop through several molecular mechanisms:
-
Downregulation of GST P1-1: Reduced expression or activity of the activating enzyme GST P1-1 prevents the conversion of the prodrug into its active cytotoxic form.
-
Enhanced DNA Repair: Increased capacity of the DNA Damage Response (DDR) system allows cancer cells to efficiently repair the DNA crosslinks created by the active metabolite of canfosfamide.[4]
-
Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptosis signaling cascade (e.g., overexpression of Bcl-2) can make cells resistant to the death signals initiated by canfosfamide.[10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially pump canfosfamide or its active metabolite out of the cell, although this is a more general mechanism of drug resistance.[11]
How do I develop a canfosfamide-resistant cancer cell line in the lab?
A standard method for developing a drug-resistant cell line is through continuous, long-term exposure to the drug.[2][7][12]
-
Determine Initial IC50: First, determine the baseline IC50 value of canfosfamide for your parental (sensitive) cell line.
-
Chronic Exposure: Begin by culturing the parental cells in a medium containing a low concentration of canfosfamide (e.g., the IC10 or IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the canfosfamide concentration in the medium (e.g., by 1.5 to 2-fold).[2]
-
Repeat: Continue this process of adaptation and dose escalation over several months. The process can take from 3 to 18 months.[13]
-
Characterize Resistance: Periodically, test the IC50 of the cell population. A resistant line is typically considered established when its IC50 value is significantly and stably higher (e.g., >5-fold) than the parental line.
-
Cryopreserve Stocks: It is crucial to freeze down cell stocks at various stages of the selection process.[13]
Data Presentation
The following tables provide examples of the type of quantitative data generated when studying canfosfamide resistance.
Table 1: Illustrative IC50 Values of Canfosfamide in Sensitive vs. Resistant Ovarian Cancer Cell Lines. (Note: These are representative values based on typical resistance patterns observed with alkylating agents in cell lines like A2780 and SKOV3; actual values must be determined experimentally.)
| Cell Line | Description | Canfosfamide IC50 (µM) | Fold Resistance |
| A2780 | Parental, Sensitive | 15.5 ± 2.1 | 1.0 (Reference) |
| A2780-CanR | Derived, Resistant | 124.8 ± 10.3 | ~8.1 |
| SKOV3 | Parental, Intrinsically More Resistant | 35.2 ± 4.5 | 1.0 (Reference) |
| SKOV3-CanR | Derived, Resistant | 255.1 ± 21.7 | ~7.2 |
Table 2: Example of Re-sensitization of a Resistant Cell Line (A2780-CanR) by a Combination Agent.
| Treatment Group | Description | IC50 of Canfosfamide (µM) | Sensitization Factor |
| A2780-CanR + Vehicle | Resistant cells with control vehicle | 125.1 ± 9.8 | 1.0 (Reference) |
| A2780-CanR + DDR Inhibitor (1 µM) | Resistant cells with a DNA Damage Response inhibitor | 40.5 ± 5.2 | ~3.1 |
| A2780-CanR + GSTP1-Inducer | Resistant cells with an agent known to induce GSTP1-1 expression | 65.2 ± 7.1 | ~1.9 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom plates
-
Canfosfamide stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of canfosfamide in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell control" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and place the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell control" wells from all other readings. Calculate percent viability relative to the vehicle-treated control cells. Plot percent viability versus log(drug concentration) and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[15]
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Flow cytometry tubes
-
Cold 1X PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including supernatant for floating cells) after treatment. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS, centrifuge again, and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of DNA Damage Response Proteins
This protocol allows for the detection and quantification of specific proteins, such as phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the signal using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Canfosfamide mechanism of action and key resistance pathways.
Caption: Workflow for developing a canfosfamide-resistant cell line.
Caption: Logical flow for troubleshooting canfosfamide resistance.
References
- 1. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Canfosfamide Dosage to Reduce Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing canfosfamide dosage to minimize myelosuppression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of canfosfamide and how does it lead to myelosuppression?
A1: Canfosfamide is a glutathione (B108866) analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in tumor cells. Its active metabolite functions as an alkylating agent, inducing apoptosis. Myelosuppression, a common side effect of alkylating agents, occurs because these drugs target rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow. This disruption of normal hematopoiesis leads to a decrease in the production of red blood cells, white blood cells, and platelets.
Q2: What are the typical starting concentrations for in vitro experiments with canfosfamide?
A2: The optimal concentration of canfosfamide for in vitro experiments will vary depending on the cell line and the specific assay. Based on preclinical studies of related compounds, a starting point for assessing cytotoxicity in cancer cell lines could be in the range of 1-100 µM. For evaluating myelosuppression using hematopoietic progenitor cell assays, a similar or slightly lower concentration range may be appropriate. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.
Q3: How can I manage canfosfamide solubility issues in my experiments?
A3: Canfosfamide, like many investigational drugs, may have limited aqueous solubility. To address this, prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. If precipitation occurs upon dilution, try pre-warming the medium to 37°C before adding the drug stock solution and mix thoroughly.
Q4: What in vitro assays are recommended for assessing canfosfamide-induced myelosuppression?
A4: The gold standard for in vitro assessment of myelosuppression is the colony-forming unit (CFU) assay using hematopoietic progenitor cells from bone marrow or cord blood. This assay measures the ability of progenitor cells to proliferate and differentiate into colonies of specific lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid). High-throughput flow cytometry-based assays that measure the viability and differentiation of hematopoietic stem and progenitor cell populations are also effective alternatives.
Q5: Are there any known strategies to mitigate canfosfamide-induced myelosuppression in vivo without compromising its anti-tumor efficacy?
A5: In clinical settings, managing myelosuppression for similar chemotherapeutics often involves dose adjustments, such as reducing the dose or temporarily halting treatment.[1] The use of hematopoietic growth factors, like granulocyte colony-stimulating factor (G-CSF), can also help to stimulate the recovery of white blood cells.[2] Blood transfusions may be used to manage anemia and thrombocytopenia.[1] For preclinical research, exploring different dosing schedules (e.g., fractionated doses versus a single high dose) may reveal a therapeutic window that maximizes anti-tumor activity while minimizing bone marrow toxicity.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Myelosuppression Assay Results
-
Possible Cause 1: Inconsistent Cell Viability or Number.
-
Solution: Ensure that the hematopoietic progenitor cells used for each experiment are of high viability (typically >90%) and that the cell seeding density is consistent across all wells and experiments. Perform cell counts and viability checks before each assay.
-
-
Possible Cause 2: Inconsistent Drug Activity.
-
Solution: Prepare fresh dilutions of canfosfamide from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the drug is fully dissolved and evenly distributed in the culture medium.
-
-
Possible Cause 3: Donor-to-Donor Variability.
-
Solution: If using primary human hematopoietic cells, be aware that there can be significant inter-donor variability. Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling the results.
-
Issue 2: Unexpectedly High Cytotoxicity in Control Cells
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve canfosfamide is below the toxic threshold for your cells (typically ≤ 0.5%). Run a vehicle control with the solvent alone to assess its effect on cell viability.
-
-
Possible Cause 2: Suboptimal Culture Conditions.
-
Solution: Optimize culture conditions for your hematopoietic progenitor cells, including media, growth factors, and incubation time. Poor culture conditions can stress the cells and make them more susceptible to drug-induced toxicity.
-
Quantitative Data Summary
The following tables summarize hematological toxicity data from clinical trials of canfosfamide and the related compound, glufosfamide (B1671655). This data can help researchers anticipate the potential myelosuppressive effects in their experiments.
Table 1: Grade 3-4 Hematologic Toxicities of Canfosfamide in a Phase 3 Trial for Ovarian Cancer [3]
| Adverse Event | Canfosfamide (1000 mg/m²) |
| Anemia | 5% |
| Neutropenia | 4% |
| Thrombocytopenia | 4% |
Table 2: Grade 3-4 Hematologic Toxicities of Canfosfamide in Combination with Pegylated Liposomal Doxorubicin (PLD) [4]
| Adverse Event | Canfosfamide + PLD | PLD Alone |
| Hematologic Events (Overall) | 66% | 44% |
Table 3: Grade 3/4 Hematologic Toxicities in a Phase II Study of Glufosfamide with Gemcitabine (B846) in Pancreatic Cancer [5]
| Adverse Event | Glufosfamide (4500 mg/m²) + Gemcitabine (1000 mg/m²) |
| Neutropenia | 79% |
| Thrombocytopenia | 34% |
Experimental Protocols
Protocol 1: In Vitro Myelosuppression Assessment using a Colony-Forming Unit (CFU) Assay
This protocol provides a general framework for assessing the myelosuppressive potential of canfosfamide on human hematopoietic progenitor cells.
1. Materials:
- Human bone marrow or cord blood-derived CD34+ cells.
- MethoCult™ medium (or similar methylcellulose-based medium with appropriate cytokines).
- Canfosfamide.
- DMSO (for dissolving canfosfamide).
- Iscove's MDM with 2% FBS.
- 35 mm culture dishes.
2. Procedure:
- Prepare a stock solution of canfosfamide in DMSO (e.g., 10 mM).
- Thaw cryopreserved human CD34+ cells and determine cell viability and count.
- Resuspend cells in Iscove's MDM with 2% FBS at a concentration of 1 x 10^5 cells/mL.
- Prepare serial dilutions of canfosfamide in Iscove's MDM.
- In a sterile tube, mix 0.3 mL of the cell suspension with 0.3 mL of the canfosfamide dilution (or vehicle control).
- Incubate for 1 hour at 37°C and 5% CO2.
- Add 3 mL of MethoCult™ medium to the cell suspension and vortex thoroughly.
- Dispense 1.1 mL of the cell/MethoCult™ mixture into two separate 35 mm culture dishes.
- Incubate the dishes at 37°C, 5% CO2, and ≥95% humidity for 14 days.
- After 14 days, count the number of colonies (BFU-E, CFU-GM, and CFU-GEMM) under an inverted microscope.
- Calculate the IC50 value for canfosfamide for each progenitor type.
Visualizations
Caption: Canfosfamide activation pathway and proposed mechanism of myelosuppression.
Caption: Workflow for in vitro assessment of canfosfamide-induced myelosuppression.
References
- 1. A Phase 1 dose-escalation trial of glufosfamide in combination with gemcitabine in solid tumors including pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plasma interacts with mafosfamide toxicity to normal haematopoietic progenitor cells: impact on in vitro marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2 trial of glufosfamide in combination with gemcitabine in chemotherapy-naive pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of aqueous Canfosfamide Hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Canfosfamide Hydrochloride.
Troubleshooting Guide
Issue 1: Poor Dissolution or Presence of Lumps
Question: I am having difficulty dissolving this compound in my aqueous buffer. I'm observing lump formation. What can I do?
Answer:
This compound is known to be very hydrophilic, which can lead to the formation of a hydrate (B1144303) layer around the powder particles upon contact with aqueous solutions. This layer can impede further water penetration and slow down the dissolution process, resulting in lumps.[1]
Troubleshooting Steps:
-
Agitation: Employ vigorous agitation. Using a homogenizer can be effective in minimizing lump formation and reducing the mixing time.[1]
-
Order of Addition: Add the this compound powder to the full volume of the buffer solution gradually while stirring continuously. Avoid adding the entire amount of powder at once.
-
Buffer Selection: While the choice of buffer will be dictated by your experimental needs, citrate (B86180) buffers (e.g., 100 mM) have been used in formulations.[1][2]
Issue 2: Solution Instability and Degradation Over Time
Question: My this compound solution appears to be degrading. What factors influence its stability in an aqueous solution?
Answer:
This compound is a reactive alkylating agent and exhibits limited stability in aqueous solutions, making it challenging to develop stable formulations for long-term storage.[1][2] The primary factors affecting its stability are pH and temperature.
-
pH: The stability of this compound is highly pH-dependent. It is more soluble at a pH above 4.2 but has limited stability above pH 5. It is particularly sensitive to alkaline environments.[1] For instance, in a 100 mM sodium citrate buffer at an initial pH of 6.5, the dissolution of this compound (50 mg/mL) results in a final pH of approximately 4.6, a range where it exhibits better stability for short-term use or lyophilization.[2]
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound. Solutions are more stable at refrigerated temperatures (e.g., 5°C) compared to room temperature (25°C) or higher.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of an aqueous solution of this compound?
Due to its inherent instability in aqueous solutions, the shelf-life is quite limited and depends on the formulation and storage conditions. For example, a 50 mg/mL solution in 100 mM sodium citrate buffer (pH 4.6) showed a 2% increase in total impurities after 6 months at 5°C, but at 25°C and 40°C, impurities increased by 20% and 70% respectively after just three months.[1] For experimental purposes, it is highly recommended to prepare solutions fresh before use. For long-term stability, lyophilization is the preferred method.[1] A lyophilized formulation has been shown to be stable for up to 72 months at 5°C.[1]
Q2: What are the known degradation products of this compound in aqueous solution?
A major degradation product of Canfosfamide in aqueous solution is vinyl sulfone .
Q3: How does pH affect the solubility and stability of this compound?
There is a narrow pH window for optimal solubility and stability. This compound's aqueous solubility is poor in water (around 2 mg/mL) but increases at pH values above 4.2. However, its chemical stability is limited at pH values above 5. Therefore, the compounding of the drug product and the final pH of the solution are critical and fall within a narrow range.
Q4: What analytical methods are suitable for assessing the stability of this compound solutions?
Stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are the most appropriate for quantifying this compound and detecting its degradation products.[3] These methods typically use a reversed-phase column (e.g., C18) with UV detection.[4][5]
Q5: Are there any compatibility issues with common intravenous fluids?
Yes, compatibility with intravenous fluids should be carefully considered. For instance, this compound is incompatible with normal saline (NS) and sodium bicarbonate solutions. It is generally compatible with 5% Dextrose for injection.
Data Presentation
Table 1: Illustrative Stability of Aqueous this compound (50 mg/mL) in 100 mM Citrate Buffer (pH 4.6)
| Storage Temperature | Duration | Total Impurities (%) |
| 5°C | 6 Months | ~2 |
| 25°C | 3 Months | ~20 |
| 40°C | 3 Months | ~70 |
| Data is illustrative based on information from patent literature.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours), as it is sensitive to alkaline conditions. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a known concentration. Keep at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a specified period. Also, prepare a solution and keep it at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Illustrative Gradient Program:
| Time (min) | % Aqueous Buffer | % Organic Solvent |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 260 nm).
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and the stressed samples in a suitable diluent (e.g., mobile phase A).
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of this compound and its degradation products.
Visualizations
Caption: Degradation pathway of this compound under various stress conditions.
References
Navigating Inconsistent Results in Canfosfamide Cytotoxicity Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity assays with the investigational anticancer agent Canfosfamide (TLK286). Inconsistent results can arise from a variety of factors, from experimental technique to the inherent biological activity of this prodrug. This guide aims to equip researchers with the knowledge to identify, troubleshoot, and mitigate these issues for more reliable and reproducible data.
Understanding Canfosfamide's Mechanism of Action
Canfosfamide is a prodrug that requires activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1) to exert its cytotoxic effects.[1] GST P1-1 is often overexpressed in various cancer cell types.[1] Upon activation, Canfosfamide is converted into a potent DNA alkylating agent. This active metabolite forms covalent bonds with DNA, leading to DNA damage and the induction of apoptosis (programmed cell death).[1] Understanding this activation requirement is crucial for interpreting cytotoxicity data, as the level of GST P1-1 expression in a given cell line will significantly influence its sensitivity to Canfosfamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Guide 1: High Variability Between Replicate Wells
Question: My replicate wells for the same Canfosfamide concentration show high variability in viability readouts. What could be the cause?
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Below is a systematic guide to pinpoint and resolve the issue.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | An uneven distribution of cells across the wells of a microplate is a primary source of variability. | - Ensure a homogenous single-cell suspension before and during plating by gently pipetting or vortexing. - Use a calibrated multichannel pipette or an automated cell dispenser for plating. - To minimize the "edge effect," avoid using the outer wells of the plate. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of Canfosfamide dilutions or assay reagents can introduce significant errors. | - Regularly calibrate all pipettes. - Use appropriate pipette sizes for the volumes being dispensed. - Pre-wet pipette tips before aspirating to ensure accurate volume transfer. |
| Incomplete Solubilization of Reagents (e.g., Formazan (B1609692) in MTT Assay) | If using an MTT assay, incomplete dissolution of the formazan crystals will lead to artificially low and variable absorbance readings. | - Ensure complete dissolution of the formazan crystals by using an appropriate solvent (e.g., DMSO, isopropanol (B130326) with HCl). - Gently shake the plate on an orbital shaker for at least 15 minutes to facilitate dissolution.[2] - Visually inspect the wells to ensure no crystals remain before reading the plate. |
| Cell Clumping | Aggregates of cells will lead to uneven exposure to the drug and inconsistent assay readouts. | - Ensure a single-cell suspension after harvesting cells by gentle pipetting or passing through a cell strainer. - If cell clumping persists, consider using a cell dissociation reagent like Accutase. |
Experimental Workflow for Minimizing Replicate Variability
Caption: Workflow to minimize variability in cytotoxicity assays.
Guide 2: Inconsistent IC50 Values Between Experiments
Question: I am observing significant shifts in the IC50 value of Canfosfamide for the same cell line across different experimental dates. Why is this happening?
Answer: Fluctuations in IC50 values are often indicative of subtle variations in experimental conditions or the biological state of the cells.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Cell Health and Passage Number | The metabolic state, growth phase, and genetic drift of cell lines can change with increasing passage number, affecting their sensitivity to drugs. | - Use cells within a consistent and narrow passage number range for all experiments. - Ensure cells are in the exponential growth phase at the time of drug treatment. - Regularly test cell lines for mycoplasma contamination. |
| Canfosfamide Stability and Storage | Canfosfamide is a prodrug and its stability in aqueous solutions can be a critical factor. Degradation of the stock or working solutions will lead to a decrease in potency. | - Prepare fresh stock solutions of Canfosfamide for each experiment. While ifosfamide, a related compound, shows stability in aqueous solution for several days at room temperature, it's best practice to prepare fresh dilutions of Canfosfamide.[3] - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. - Assess the stability of Canfosfamide in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) if inconsistencies persist.[4][5] |
| Variations in Incubation Times | Inconsistent exposure times to Canfosfamide or variations in the timing of assay reagent addition can alter the final readout. | - Strictly adhere to a standardized protocol with consistent incubation times for both drug treatment and assay development steps. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. | - When possible, purchase a large batch of a single lot of FBS to be used across a series of experiments. - If changing serum lots, it is advisable to re-validate the assay and confirm the IC50 value. |
Logical Flow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Guide 3: Unexpected Assay Readouts and Artifacts
Question: My assay results are showing unexpected patterns, such as an increase in signal at high drug concentrations or a complete lack of a dose-response curve. What could be interfering with the assay?
Answer: Unexpected results can arise from direct interactions between Canfosfamide or its metabolites and the assay reagents, or from off-target effects on cellular metabolism.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Direct Interaction with Assay Reagents | Some compounds can directly reduce tetrazolium salts (like MTT) or interfere with the enzymatic reactions of LDH assays, leading to false signals.[6] | - Run cell-free controls containing only media, Canfosfamide at the highest concentration, and the assay reagent to check for direct chemical reactions. - If interference is detected, consider using an alternative cytotoxicity assay with a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH, or a total protein assay like SRB). |
| Alteration of Cellular Metabolism | Canfosfamide's active metabolite is an alkylating agent that can affect various cellular processes beyond DNA damage, potentially altering cellular metabolism in a way that confounds metabolic assays like MTT.[7] | - Corroborate results from metabolic assays with a non-metabolic assay. For example, if using MTT, confirm key findings with an LDH release assay or by direct cell counting. |
| Low GST P1-1 Expression | If the chosen cell line has very low or no expression of the activating enzyme GST P1-1, it will be inherently resistant to Canfosfamide, resulting in a flat dose-response curve. | - Verify the GST P1-1 expression status of your cell line through western blotting or qPCR. - If GST P1-1 expression is low, consider using a cell line known to have high expression or genetically engineering your cell line to express GST P1-1. |
| Drug Instability | Rapid degradation of Canfosfamide in the culture medium can lead to a lower effective concentration and a diminished cytotoxic effect. The biological half-life of Canfosfamide is reported to be approximately 18 minutes, suggesting it may not be stable over long incubation periods.[8] | - Consider shorter drug incubation times. - Replenish the drug-containing medium at regular intervals for longer-term experiments. |
Data Presentation
Reported IC50 Values of Canfosfamide in Various Cancer Cell Lines
Note: IC50 values can vary significantly based on experimental conditions. This table is intended as a reference, and researchers should determine the IC50 for their specific cell lines and assay conditions.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Reported IC50 (µM) |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | Data not available in searches |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | Data not available in searches |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Data not available in searches |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Data not available in searches |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Canfosfamide and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[2]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.[6]
SRB (Sulphorhodamine B) Assay
This assay measures cell viability based on the total protein content of the cells.
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After drug incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake for 5 minutes and read the absorbance at 510 nm.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[10]
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After drug incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 30 minutes), protected from light.
-
Stop Reaction and Reading: Add the stop solution provided with the kit and measure the absorbance at the recommended wavelength (usually around 490 nm).[11]
Signaling Pathways and Logical Relationships
Canfosfamide Activation and DNA Damage Pathway
Caption: Activation of Canfosfamide and induction of DNA damage.
Intrinsic Apoptosis Pathway Induced by Canfosfamide-Mediated DNA Damage
Caption: Downstream apoptosis signaling after DNA damage.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. scielo.br [scielo.br]
- 3. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 细胞培养基稳定性与测试服务 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Canfosfamide in Preclinical Models
Welcome to the technical support center for researchers utilizing canfosfamide in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, identify, and manage potential off-target effects of canfosfamide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of canfosfamide?
A1: Canfosfamide is a prodrug that is selectively activated in cancer cells overexpressing the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1).[1] Upon activation, it releases a potent alkylating agent that cross-links DNA, leading to cell cycle arrest and apoptosis in target cancer cells.
Q2: What are the potential off-target effects of canfosfamide in normal (non-cancerous) cells?
A2: While canfosfamide is designed for cancer cell-specific activation, off-target effects can occur. These may arise from:
-
Basal GST P1-1 expression in normal tissues: Though lower than in cancer cells, some normal tissues express GST P1-1, which could lead to low-level activation of canfosfamide.
-
GST P1-1 independent mechanisms: As an alkylating agent precursor, there is a potential for non-enzymatic activation or interaction with other cellular components, particularly at higher concentrations.
-
Metabolite-induced toxicity: Similar to its structural analog ifosfamide (B1674421), canfosfamide metabolism could potentially generate byproducts that deplete cellular antioxidants like glutathione in normal cells, leading to oxidative stress.[2][3]
Q3: How can I distinguish between on-target and off-target cytotoxicity in my cell-based assays?
A3: To differentiate between on-target and off-target effects, it is crucial to use appropriate controls. A recommended experimental setup includes:
-
GST P1-1 positive cancer cell line (positive control): Demonstrates the intended on-target effect.
-
GST P1-1 negative cancer cell line (negative control): Any cytotoxicity observed here may indicate off-target effects.
-
Normal, non-cancerous cell line (off-target indicator): Cytotoxicity in these cells is a direct measure of off-target effects.
-
GST P1-1 knockdown/knockout in a sensitive cell line: Comparing the drug's effect in the parental versus the knockdown/knockout line can help isolate GST P1-1-dependent cytotoxicity.[4]
Q4: What are the typical signs of off-target toxicity in animal models treated with canfosfamide?
A4: While clinical trials have shown canfosfamide to be generally well-tolerated, preclinical animal studies are essential for identifying potential toxicities. Monitor for signs such as:
-
Weight loss
-
Changes in behavior (lethargy, ruffled fur)
-
Organ-specific toxicity, which can be assessed through histopathology and serum biochemistry at the end of the study. For alkylating agents, tissues with rapidly dividing cells like the bone marrow and gastrointestinal tract are often susceptible.
Q5: Are there any known strategies to mitigate canfosfamide's off-target effects in preclinical models?
A5: Mitigation strategies can be explored at the experimental design stage:
-
Dose optimization: Use the lowest effective concentration of canfosfamide to maximize the therapeutic window between on-target and off-target effects.
-
Combination therapies: Investigate synergistic combinations with other agents that may allow for a lower, less toxic dose of canfosfamide.
-
Use of cytoprotective agents: For alkylating agents, agents that boost glutathione levels in normal tissues could potentially be explored, though this requires careful consideration to not interfere with the on-target efficacy.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in GST P1-1 negative or normal cell lines.
| Possible Cause | Troubleshooting Step |
| Canfosfamide concentration is too high. | Perform a dose-response curve to determine the IC50 in both target and non-target cells. Aim for a concentration that maximizes killing in GST P1-1 positive cells while minimizing it in negative/normal cells. |
| Off-target mechanism independent of GST P1-1. | Investigate markers of generalized cellular stress, such as reactive oxygen species (ROS) production or glutathione depletion, in your normal cell lines. |
| Incorrect assessment of GST P1-1 status. | Confirm the GST P1-1 expression levels in your cell lines using Western blot or qRT-PCR. |
Problem 2: Inconsistent results in in vitro cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density. | Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase at the time of treatment. |
| Drug stability and preparation. | Prepare fresh canfosfamide solutions for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium. Include a vehicle-only control. |
| Assay interference. | Some compounds can interfere with the readouts of metabolic assays like MTT. Confirm cell death with a secondary method, such as a trypan blue exclusion assay or a live/dead fluorescent stain.[5] |
Problem 3: Unexpected toxicity or lack of efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues. | Ensure the dosing regimen and route of administration are appropriate for the animal model and result in adequate tumor exposure. |
| Tumor model variability. | If using xenografts, ensure consistency in tumor implantation and size at the start of treatment. |
| Animal health status. | Monitor animal health closely and ensure proper husbandry to minimize non-treatment-related variables. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for Canfosfamide in Different Cell Lines
| Cell Line | GST P1-1 Status | Canfosfamide IC50 (µM) |
| OVCAR-3 (Ovarian Cancer) | High | 10 |
| MDA-MB-231 (Breast Cancer) | Low/Negative | > 100 |
| hTERT-HPNE (Normal Pancreatic) | Low | > 100 |
| A2780 (Ovarian Cancer) | Moderate | 25 |
| A2780/GSTP1-knockdown | Low | 80 |
This table is for illustrative purposes and actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Luminescence-Based Assay
This protocol is more sensitive and has a broader linear range than colorimetric assays like MTT.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of canfosfamide in sterile DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted canfosfamide solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells and plot the dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: On-target activation pathway of canfosfamide in cancer cells.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
References
- 1. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of ifosfamide and its metabolites on intracellular glutathione levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ifosfamide treatment on glutathione and glutathione conjugation activity in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Canfosfamide efficacy in low GST P1-1 expressing tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with canfosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the crucial role of Glutathione (B108866) S-transferase P1-1 (GST P1-1) in the drug's efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of canfosfamide in our tumor models that have low GST P1-1 expression. Is this expected?
A1: Yes, this is the expected outcome. Canfosfamide is a prodrug, meaning it is administered in an inactive form and requires activation within the body to become a potent cytotoxic agent.[1][2] The rationale for canfosfamide's development is based on its activation by high levels of Glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells.[1][2] Therefore, tumors with low or absent GST P1-1 expression will not efficiently activate canfosfamide, leading to poor efficacy. The cytotoxicity of canfosfamide has been correlated with the level of GSTP1 expression.
Q2: What is the mechanism of action of canfosfamide, and how does GST P1-1 mediate its activity?
A2: Canfosfamide is a glutathione analog prodrug.[2] In tumor cells with high GST P1-1 expression, the enzyme catalyzes the activation of canfosfamide. This enzymatic reaction releases a phosphorodiamidate mustard, which is a powerful DNA alkylating agent, and a glutathione derivative.[1][2] The alkylating agent then forms covalent bonds with DNA, leading to inhibition of DNA replication and, ultimately, cancer cell death.
Caption: Mechanism of Canfosfamide Activation by GST P1-1.
Q3: How does GST P1-1 expression relate to drug resistance?
A3: GST P1-1 is typically associated with resistance to various chemotherapeutic agents because it can detoxify them through glutathione conjugation.[3][4] However, canfosfamide was designed to exploit this high GST P1-1 activity.[5] Instead of detoxifying the drug, GST P1-1's catalytic activity is harnessed to activate it. This makes canfosfamide a unique therapeutic strategy for tumors that are resistant to other chemotherapies due to high GST P1-1 levels.
Q4: What signaling pathways involve GST P1-1, and how might this impact our cancer models?
A4: GST P1-1 is also known to regulate cellular signaling pathways, particularly the mitogen-activated protein (MAP) kinase pathway.[6] It can bind to and inhibit c-Jun N-terminal kinase (JNK), preventing the downstream signaling that can lead to apoptosis.[6][7] In conditions of high oxidative stress, this complex can dissociate, activating the JNK pathway. This regulatory role of GST P1-1 is another reason why its expression level can significantly impact cancer cell survival and response to therapy.
Caption: GST P1-1 Regulation of the JNK Signaling Pathway.
Troubleshooting Guides
Issue: Inconsistent results in canfosfamide sensitivity assays across different cell lines.
-
Possible Cause: Varying levels of GST P1-1 expression in the cell lines.
-
Troubleshooting Steps:
-
Quantify GST P1-1 Expression: Before conducting canfosfamide sensitivity assays, determine the endogenous GST P1-1 protein expression levels in your panel of cell lines using Western blotting or qRT-PCR.
-
Measure GST P1-1 Activity: Perform a GST P1-1 enzymatic activity assay to confirm that the expressed protein is functional.
-
Correlate Expression with IC50: Plot the GST P1-1 expression/activity levels against the determined IC50 values for canfosfamide. A strong inverse correlation is expected (higher GST P1-1, lower IC50).
-
Issue: Canfosfamide shows higher than expected toxicity in a supposedly low GST P1-1 expressing tumor model.
-
Possible Cause 1: The GST P1-1 expression level may be higher than assumed.
-
Troubleshooting Step: Re-evaluate GST P1-1 expression in the specific tumor tissue or cells used for the experiment.
-
-
Possible Cause 2: Other GST isozymes (e.g., GSTA1, GSTM1) that are also overexpressed might be capable of activating canfosfamide, albeit potentially less efficiently.[6]
-
Troubleshooting Step: Profile the expression of other major GST isozymes in your model system.
-
-
Possible Cause 3: The "low" expression of GST P1-1 is still sufficient for some level of drug activation.
-
Troubleshooting Step: Compare with a true negative control (e.g., a cell line with GST P1-1 knocked out) to establish a baseline for non-activation.
-
Data Presentation
Table 1: Relationship between GST P1-1 Expression and Chemosensitivity
| Cell Line | Relative GST P1-1 Expression | Canfosfamide IC50 (µM) | Cisplatin (B142131) IC50 (µM) | Reference |
| A2780 (Ovarian) | Low | Higher | Lower | [8] |
| A2780/GSTP1-High | High | Lower | Higher | [8] |
| MCF7 (Breast) | Negligible | High | Not specified | [9] |
| MCF7/GSTP1-High | High | Lower | Not specified | [9] |
Note: This table is a representative summary based on published findings. Actual IC50 values can vary between experiments.
Experimental Protocols
Protocol: GST P1-1 Enzymatic Activity Assay
This assay measures the catalytic activity of GST P1-1 by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM stock)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 40 mM stock in ethanol)
-
Cell or tissue lysate containing GST P1-1
-
UV/VIS spectrophotometer and 96-well plates
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer and your cell lysate.
-
Add GSH to a final concentration of 1 mM.
-
Pre-incubate the plate at room temperature for 20 minutes to allow the enzyme to equilibrate with the GSH.[10][11][12]
-
Initiate the reaction by adding CDNB to a final concentration that is appropriate for your experimental setup (e.g., 4 mM).[10][11][12]
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).
-
The rate of the reaction is proportional to the GST P1-1 activity in the lysate.
-
-
For Inhibitor Screening:
-
To determine the IC50 of a potential inhibitor, perform the assay with varying concentrations of the compound.[11][12] The inhibitor should be added during the pre-incubation step.
-
Calculate the percentage of remaining GST activity at each inhibitor concentration compared to a no-inhibitor control.
-
Plot the remaining activity against the inhibitor concentration to determine the IC50 value.[13]
-
References
- 1. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isozyme-specific inhibition of GSTP1-1: a crucial element in cancer-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined expression of multidrug resistance protein (MRP) and glutathione S-transferase P1-1 (GSTP1-1) in MCF7 cells and high level resistance to the cytotoxicities of ethacrynic acid but not oxazaphosphorines or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 12. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Canfosfamide activation in target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Canfosfamide (Telcyta®). Our goal is to help you overcome common challenges and enhance the activation of this promising anti-cancer agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Canfosfamide?
Canfosfamide is a third-generation glutathione (B108866) analog prodrug. It is activated by the enzyme Glutathione S-transferase P1-1 (GSTP1-1), which is often overexpressed in various tumor types. Upon activation, Canfosfamide releases a cytotoxic alkylating agent that cross-links DNA, leading to apoptosis in cancer cells. The level of GSTP1-1 expression in tumor cells is a critical determinant of Canfosfamide's efficacy.
Q2: How can I determine if my target cells are suitable for Canfosfamide treatment?
The primary determinant of Canfosfamide sensitivity is the expression level of GSTP1-1 in the target cells. You can assess GSTP1-1 expression using standard molecular biology techniques such as:
-
Western Blotting: To quantify GSTP1-1 protein levels.
-
Immunohistochemistry (IHC): To visualize GSTP1-1 expression in tissue samples.
-
Quantitative PCR (qPCR): To measure GSTP1-1 mRNA levels.
Cells with higher levels of GSTP1-1 are generally more sensitive to Canfosfamide.
Q3: What are some known strategies to enhance Canfosfamide activation?
Several strategies can be employed to enhance the activation of Canfosfamide in target cells:
-
Upregulation of GSTP1-1 Expression: Certain drugs can induce the expression of GSTP1-1. For example, studies have shown that taxanes like paclitaxel (B517696) can increase GSTP1-1 levels, leading to a synergistic anti-tumor effect when combined with Canfosfamide.
-
Co-administration with Chemotherapeutic Agents: Combining Canfosfamide with other chemotherapy drugs can enhance its efficacy. For instance, it has been studied in combination with carboplatin, gemcitabine, and pegylated liposomal doxorubicin (B1662922) in various cancer types.
-
Targeting Cells with High Intrinsic GSTP1-1 Levels: Selecting cancer types known to have high GSTP1-1 expression, such as certain types of ovarian and non-small cell lung cancer, can lead to better therapeutic outcomes.
Troubleshooting Guides
Problem 1: Low or variable Canfosfamide efficacy in vitro.
-
Possible Cause 1: Low GSTP1-1 expression in the cell line.
-
Troubleshooting:
-
Quantify GSTP1-1 protein levels using Western Blot.
-
If GSTP1-1 levels are low, consider using a different cell line with known high GSTP1-1 expression.
-
Alternatively, try to induce GSTP1-1 expression by pre-treating cells with an inducing agent like paclitaxel.
-
-
-
Possible Cause 2: Suboptimal drug concentration or incubation time.
-
Troubleshooting:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Canfosfamide treatment for your specific cell line.
-
Ensure proper drug storage and handling to maintain its potency.
-
-
-
Possible Cause 3: Inaccurate cell viability assessment.
-
Troubleshooting:
-
Use multiple methods to assess cell viability (e.g., MTT assay, trypan blue exclusion, and a caspase-based apoptosis assay) to confirm the results.
-
Ensure that the chosen assay is not affected by the chemical properties of Canfosfamide or its metabolites.
-
-
Problem 2: Inconsistent results in Canfosfamide combination therapy experiments.
-
Possible Cause 1: Inappropriate dosing schedule for the combination.
-
Troubleshooting:
-
The timing of drug administration can be critical. For synergistic effects, it may be necessary to pre-treat with one agent before adding the second. For example, pre-treatment with paclitaxel to upregulate GSTP1-1 before Canfosfamide administration has shown promise.
-
Experiment with different schedules (sequential vs. concurrent administration) to find the most effective combination strategy.
-
-
-
Possible Cause 2: Antagonistic or unexpected drug interactions.
-
Troubleshooting:
-
Review the literature for known interactions between Canfosfamide and the chosen combination agent.
-
Perform a combination index (CI) analysis to quantitatively determine if the drug interaction is synergistic, additive, or antagonistic.
-
-
Data Presentation
Table 1: Synergistic Effect of Paclitaxel and Canfosfamide in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| SK-OV-3 | Canfosfamide alone | 150 | - |
| Paclitaxel alone | 0.02 | - | |
| Canfosfamide + Paclitaxel | - | 0.6 (Synergistic) | |
| OVCAR-3 | Canfosfamide alone | 120 | - |
| Paclitaxel alone | 0.015 | - | |
| Canfosfamide + Paclitaxel | - | 0.7 (Synergistic) |
Data are hypothetical and for illustrative purposes. CI < 1 indicates synergy.
Experimental Protocols
Protocol 1: Western Blot for GSTP1-1 Quantification
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSTP1-1 (e.g., rabbit anti-GSTP1-1, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Canfosfamide activation pathway.
Caption: Troubleshooting workflow for low Canfosfamide efficacy.
Canfosfamide formulation issues and solutions for research
Welcome to the technical support center for canfosfamide formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling, formulation, and troubleshooting of canfosfamide in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is canfosfamide and how does it work?
A1: Canfosfamide is a prodrug, a modified glutathione (B108866) analog, that acts as a nitrogen mustard agent with potential antineoplastic activity. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is overexpressed in many human cancer cells.[1][2] Upon activation, canfosfamide is split into a glutathione analog fragment and an active cytotoxic fragment. This cytotoxic component then forms covalent bonds with essential cellular components like DNA, RNA, and proteins, leading to cell death.[1]
Q2: What is the most common formulation of canfosfamide for research?
A2: For research and preclinical studies, canfosfamide is typically supplied as a lyophilized (freeze-dried) powder, often as canfosfamide hydrochloride. This form offers improved stability compared to aqueous solutions.[3] A stable lyophilized formulation can be prepared with this compound and sodium citrate (B86180).[3]
Q3: What are the key stability considerations for canfosfamide?
A3: Canfosfamide is a reactive alkylating agent with limited stability in aqueous solutions, typically degrading within 6 to 12 hours.[4] Its stability is highly pH-dependent, with greater stability observed at a lower pH. The major degradation product is vinyl sulfone.[5] Lyophilized formulations, when stored under appropriate conditions (at or below 8°C in a dry atmosphere), demonstrate significantly enhanced stability.[3]
Q4: In what solvents can I dissolve canfosfamide for my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution in aqueous buffer | The concentration exceeds the aqueous solubility limit of canfosfamide at the given pH. | - Ensure the final pH of the solution is between 4.3 and 5.0 for optimal solubility and stability.[5]- Prepare a more dilute solution. |
| Rapid change in solvent polarity when diluting an organic stock solution. | - Add the organic stock solution (e.g., in DMSO) dropwise into the vigorously stirring aqueous buffer.[7]- Consider a serial dilution approach. | |
| The temperature of the aqueous buffer is too low. | - Use a pre-warmed (37°C) aqueous buffer for dilution.[7] | |
| Incomplete dissolution of lyophilized powder | Insufficient reconstitution time or agitation. | - Allow the vial to sit at room temperature with gentle agitation for at least 15-30 minutes.[8]- If particulates remain, continue gentle mixing at room temperature for a couple of hours, or overnight at 4°C.[8] |
| Incorrect reconstitution buffer. | - For lyophilized this compound with sodium citrate, use sterile Water for Injection. For other formulations, consult the manufacturer's instructions. | |
| Rapid degradation of the reconstituted solution | The pH of the solution is too high (above 5.5). | - Prepare solutions in a citrate buffer with a pH between 4.5 and 5.0 to minimize the formation of the vinyl sulfone degradation product.[3] |
| The solution was stored for an extended period or at an elevated temperature. | - Use freshly prepared aqueous solutions of canfosfamide (ideally within 6 hours).- If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light. | |
| Variability in experimental results | Inconsistent preparation of canfosfamide solutions. | - Develop and adhere to a standardized protocol for reconstitution and dilution.- Ensure the final concentration of any organic solvent (e.g., DMSO) is consistent across all experiments and is below 0.5% (ideally ≤0.1%) in cell culture media to avoid solvent-induced artifacts.[7] |
| Degradation of the compound in the stock solution. | - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Data Summary
Table 1: Aqueous Solubility and Stability of this compound
| Parameter | Condition | Value/Observation |
| Aqueous Solubility | In water | ~2 mg/mL[5] |
| pH-dependent | Soluble above pH 4.2[5] | |
| Stability in 0.1M Citrate Buffer (1 mg/mL) at 25°C | pH 4.5 | 0.4% vinyl sulfone formation after 24 hours[3] |
| pH 5.0 | 1.1% vinyl sulfone formation after 24 hours[3] | |
| pH 5.5 | 2.9% vinyl sulfone formation after 24 hours[3] | |
| pH 6.0 | 8.2% vinyl sulfone formation after 24 hours[3] | |
| pH 6.5 | 24.2% vinyl sulfone formation after 24 hours[3] | |
| Stability of Bulk Solution (50 mg/mL, pH 4.6) at 25°C | Day 1 | ~89% purity[3] |
| Day 7 | ~89% purity[3] | |
| Day 28 | ~84% purity[3] | |
| 3 Months | ~69% purity[3] |
Data is sourced from patent literature and may require verification in a research setting.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Canfosfamide for In Vitro Assays
This protocol provides a general procedure for reconstituting lyophilized this compound for use in cell culture experiments.
-
Preparation:
-
Allow the vial of lyophilized canfosfamide and the reconstitution buffer (e.g., sterile Water for Injection or a 60 mM sodium citrate buffer, pH 4.6) to equilibrate to room temperature.[3]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
-
Reconstitution:
-
Aseptically add the calculated volume of the reconstitution buffer to the vial to achieve the desired stock concentration (e.g., 50 mg/mL).[4]
-
Gently swirl the vial to wet the powder. Avoid vigorous shaking to prevent foaming and potential denaturation.
-
Allow the vial to stand at room temperature for 15-30 minutes, with occasional gentle swirling, until the powder is completely dissolved.[8]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Preparation of Working Solutions:
-
For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO, as direct dissolution in cell culture media may lead to precipitation.
-
To prepare a working solution, pre-warm the cell culture medium to 37°C.
-
Add the canfosfamide stock solution dropwise to the pre-warmed medium while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.1%).[7]
-
-
Storage of Reconstituted Solutions:
-
Aqueous solutions of canfosfamide are not stable and should be used immediately.
-
If a stock solution is prepared in anhydrous DMSO, it can be stored in small, tightly sealed aliquots at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study of Canfosfamide
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of analytical methods.
-
Sample Preparation:
-
Prepare a stock solution of canfosfamide in a suitable solvent (e.g., acetonitrile/water mixture).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours).[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 4 hours).[8]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).[8]
-
Thermal Degradation: Expose the solid canfosfamide powder to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).[8]
-
Photolytic Degradation: Expose the canfosfamide solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.[8]
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Canfosfamide - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US8324426B2 - Formulations of canfosfamide and their preparation - Google Patents [patents.google.com]
- 5. CA2733732A1 - Formulations of canfosfamide and their preparation - Google Patents [patents.google.com]
- 6. thco.com.tw [thco.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Technical Support Center: Addressing Hematological Toxicity in Canfosfamide Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicity in animal studies with canfosfamide (Telcyta, TLK286). Given the limited availability of public preclinical data specific to canfosfamide, this guide incorporates data from analogous alkylating agents, such as cyclophosphamide (B585) and ifosfamide, to provide a comprehensive resource. This approach is based on their similar mechanisms of action and resulting myelosuppressive effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of canfosfamide and why does it cause hematological toxicity?
Canfosfamide is a glutathione (B108866) analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells.[1] Its active metabolites are alkylating agents that form covalent bonds with DNA, leading to DNA cross-linking and strand breaks.[2][3] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[1][3]
Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and are therefore particularly susceptible to the cytotoxic effects of alkylating agents like canfosfamide.[4][5] Damage to these cells leads to a decrease in the production of mature blood cells, resulting in myelosuppression, which is characterized by neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[5][6]
Q2: What are the typical signs of hematological toxicity to monitor in animal studies with canfosfamide?
The primary signs of hematological toxicity are decreases in blood cell counts. Key parameters to monitor via complete blood count (CBC) analysis include:
-
Neutropenia: A significant reduction in absolute neutrophil count (ANC) is a common and often dose-limiting toxicity.[7] This increases the animal's susceptibility to infections.
-
Thrombocytopenia: A decrease in platelet count can lead to an increased risk of bleeding.
-
Anemia: A reduction in red blood cell count, hemoglobin, and hematocrit can cause fatigue, pallor, and shortness of breath.
In addition to CBCs, it is also advisable to monitor the animal's overall health, including body weight, food and water consumption, and clinical signs of illness such as lethargy, fever, or bleeding.
Q3: At what time point should I expect to see the nadir (lowest point) of blood cell counts after canfosfamide administration?
The nadir for neutropenia following the administration of alkylating agents like cyclophosphamide typically occurs 5-7 days after a single dose.[7] The recovery of neutrophil counts usually begins after this point. Platelet and red blood cell nadirs may occur at slightly different time points. It is recommended to perform serial blood collections to accurately determine the nadir and recovery kinetics in your specific animal model and dosing regimen.
Troubleshooting Guide
Issue 1: Severe and Unmanageable Myelosuppression
Possible Cause: The dose of canfosfamide is too high for the selected animal species or strain.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of canfosfamide in subsequent cohorts. A dose-response study is crucial to identify the maximum tolerated dose (MTD) that induces manageable myelosuppression.
-
Fractionated Dosing: Consider splitting the total dose into smaller, more frequent administrations. This can sometimes reduce peak toxicity while maintaining anti-tumor efficacy.
-
Supportive Care: Implement supportive care measures to manage the side effects. This can include the administration of hematopoietic growth factors.
Issue 2: Significant Neutropenia
Possible Cause: Canfosfamide is causing significant toxicity to the myeloid progenitor cells.
Troubleshooting Steps:
-
G-CSF Administration: Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the production and maturation of neutrophils. G-CSF can be given prophylactically starting 24 hours after canfosfamide administration.
-
Prophylactic Antibiotics: In cases of severe neutropenia, consider the use of broad-spectrum antibiotics to prevent opportunistic infections.
Issue 3: Pronounced Anemia
Possible Cause: Canfosfamide is impacting erythroid progenitor cells, leading to decreased red blood cell production.
Troubleshooting Steps:
-
Erythropoietin (EPO) Administration: Administer recombinant erythropoietin or other erythropoiesis-stimulating agents (ESAs) to promote red blood cell production.[8]
-
Blood Transfusion: In cases of severe, life-threatening anemia, a red blood cell transfusion may be necessary.
Issue 4: Severe Thrombocytopenia and Bleeding
Possible Cause: Canfosfamide is causing significant damage to megakaryocytes and their precursors.
Troubleshooting Steps:
-
Thrombopoietin (TPO) Receptor Agonists: Consider the administration of TPO receptor agonists to stimulate platelet production.
-
Platelet Transfusion: For severe thrombocytopenia accompanied by active bleeding, a platelet transfusion may be required.
Data Presentation
Table 1: Hematological Toxicity of Canfosfamide in Human Clinical Trials (for reference)
| Adverse Event | Grade 3 | Grade 4 |
| Anemia | 5% | - |
| Neutropenia | - | 4% |
| Thrombocytopenia | - | 4% |
Data from a Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin (B1662922).[9]
Table 2: Dose-Dependent Hematological Toxicity of Cyclophosphamide in Rats (Analogous Compound Data)
| Cyclophosphamide Dose (mg/kg) | Leukocyte Count Reduction (%) | Thrombocyte Count Reduction (%) | Bone Marrow Nucleated Cell Reduction (%) |
| 50 | 22 | 22 | - |
| 100 | - | 33 | - |
| 150 | 317 | 36 | 481 |
Data from studies in rats demonstrating a dose-dependent decrease in blood cell counts following cyclophosphamide administration.[10][11]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Mice
-
Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Canfosfamide Administration: Administer canfosfamide via intravenous (IV) or intraperitoneal (IP) injection at the desired dose. A vehicle control group should be included.
-
Blood Collection: Collect peripheral blood (approximately 50-100 µL) from the saphenous or submandibular vein at baseline (pre-dose) and at regular intervals post-dose (e.g., days 3, 5, 7, 10, 14, and 21).
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer calibrated for mouse blood to determine white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and flush the femur and tibia with appropriate buffer to collect bone marrow cells. Perform a cell count and prepare cytospin slides for morphological analysis.
-
Colony-Forming Unit (CFU) Assay (Optional): Plate bone marrow cells in a semi-solid methylcellulose (B11928114) medium containing appropriate cytokines to assess the number of hematopoietic progenitor colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
Protocol 2: Prophylactic G-CSF Administration for Neutropenia
-
Animal Model and Canfosfamide Administration: As described in Protocol 1.
-
G-CSF Formulation: Reconstitute recombinant murine G-CSF in sterile, pyrogen-free water or saline.
-
G-CSF Administration: Beginning 24 hours after canfosfamide administration, inject G-CSF subcutaneously once daily for 5-7 consecutive days. A typical dose for mice is 5-10 µg/kg.
-
Monitoring: Perform CBCs as described in Protocol 1 to evaluate the effect of G-CSF on neutrophil recovery.
Mandatory Visualizations
Caption: Mechanism of canfosfamide-induced hematological toxicity.
Caption: Troubleshooting workflow for managing hematological toxicity.
References
- 1. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 4. The effect of cyclophosphamide on hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmdc.com [ijmdc.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Erythropoietin addition to granulocyte colony-stimulating factor abrogates life-threatening neutropenia and increases peripheral-blood progenitor-cell mobilization after epirubicin, paclitaxel, and cisplatin combination chemotherapy: results of a randomized comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Canfosfamide Combination Therapy Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with canfosfamide combination therapies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with canfosfamide and its combination partners.
| Question | Possible Cause(s) | Suggested Solution(s) |
| FAQs | ||
| What is the mechanism of action of canfosfamide? | Canfosfamide is a prodrug that is activated by glutathione (B108866) S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells.[1][2] Upon activation, it releases a potent DNA alkylating agent that induces apoptosis.[1][2] | N/A |
| Why is canfosfamide used in combination therapies? | Preclinical studies have shown that canfosfamide has synergistic effects with various chemotherapeutic agents, including platinum compounds (e.g., carboplatin), taxanes (e.g., paclitaxel), and anthracyclines (e.g., doxorubicin).[3][4] This can lead to enhanced anti-tumor activity. | N/A |
| In Vitro Troubleshooting | ||
| I am observing lower than expected cytotoxicity with my canfosfamide combination therapy in my cell line. | Low GSTP1-1 Expression: The cell line may have low endogenous expression of GSTP1-1, leading to inefficient activation of canfosfamide. | - Screen your cell line for GSTP1-1 expression via Western blot or qPCR. - Consider using a cell line known to have high GSTP1-1 expression (e.g., some ovarian or non-small cell lung cancer cell lines). - If feasible, transiently or stably overexpress GSTP1-1 in your cell line of interest. |
| Drug Concentration and Exposure Time: The concentrations of canfosfamide and/or the combination agent may be too low, or the incubation time may be too short. | - Perform a dose-response matrix experiment with a wide range of concentrations for both drugs to identify optimal synergistic concentrations. - Extend the incubation time (e.g., from 24h to 48h or 72h) to allow for sufficient drug uptake and activation. | |
| Drug Degradation: Canfosfamide solution may have degraded due to improper storage or handling. | - Prepare fresh canfosfamide solutions for each experiment. - Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. | |
| I am seeing high variability between my replicate wells in a cell viability assay. | Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable results. | - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting. |
| Edge Effects: Evaporation from the outer wells of a 96-well plate can alter drug concentrations. | - Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. | |
| In Vivo Troubleshooting | ||
| My in vivo xenograft model is not responding to canfosfamide combination therapy as expected. | Suboptimal Dosing and Schedule: The administered doses of the drugs or the treatment schedule may not be optimal for the specific tumor model. | - Perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) of the combination. - Test different administration schedules (e.g., sequential vs. concurrent dosing). |
| Poor Drug Bioavailability: The route of administration may not be providing adequate drug exposure to the tumor. | - While canfosfamide is administered intravenously in clinical settings, ensure the chosen route for preclinical models (e.g., intraperitoneal, intravenous) is appropriate and consistently performed. | |
| Tumor Heterogeneity: The xenograft model may have developed resistance or have inherent heterogeneity in GSTP1-1 expression. | - Analyze GSTP1-1 expression in the tumor tissue post-treatment to assess for changes. - Consider using patient-derived xenograft (PDX) models which may better recapitulate human tumor biology. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro Synergy of Canfosfamide with Other Chemotherapeutic Agents
| Cell Line | Combination Agent | Observation | Reference |
| OVCAR3 (Ovarian Cancer) | Carboplatin (B1684641) | Synergistic cytotoxicity | [3] |
| OVCAR3 (Ovarian Cancer) | Paclitaxel (B517696) | Synergistic cytotoxicity | [3] |
| OVCAR3 (Ovarian Cancer) | Doxorubicin (B1662922) | Synergistic cytotoxicity | [3] |
| OVCAR3 (Ovarian Cancer) | Gemcitabine | Synergistic cytotoxicity | [3] |
Table 2: Clinical Efficacy of Canfosfamide in Combination with Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer
| Parameter | Canfosfamide + PLD | PLD Alone | Reference |
| Number of Patients | 65 | 60 | [5] |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | [5] |
| Objective Response Rate (ORR) in evaluable population | 27.8% | Not Reported in this study | [3] |
| Disease Stabilization Rate in evaluable population | 80.6% | Not Reported in this study | [3] |
Table 3: Clinical Efficacy of Canfosfamide in Combination with Carboplatin and Paclitaxel in Advanced Non-Small Cell Lung Cancer
| Parameter | Canfosfamide + Carboplatin + Paclitaxel | Reference |
| Number of Patients | 129 | [6] |
| Objective Tumor Response Rate | 34% | [6] |
| Median Progression-Free Survival (PFS) | 4.3 months | [6] |
| Median Overall Survival | 9.9 months | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Canfosfamide Combination Therapy (MTT Assay)
1. Cell Seeding:
- Culture cancer cells of interest to ~80% confluency.
- Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Drug Preparation and Treatment:
- Prepare stock solutions of canfosfamide and the combination agent (e.g., paclitaxel) in an appropriate solvent (e.g., DMSO).
- Create a dilution series for each drug in cell culture medium.
- Treat cells with a matrix of concentrations of canfosfamide and the combination agent, both alone and in combination. Include a vehicle-only control.
- The final volume in each well should be 200 µL.
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay:
- After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
- Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 values for each drug alone and in combination.
- Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: In Vivo Xenograft Efficacy Study of Canfosfamide Combination Therapy
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
- Inject 1-5 x 10^6 cancer cells (e.g., OVCAR3) subcutaneously into the flank of each mouse.
- Monitor tumor growth with calipers.
2. Randomization and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (typically 5-10 mice per group):
- Vehicle Control
- Canfosfamide alone
- Combination agent (e.g., carboplatin) alone
- Canfosfamide + Combination agent
- Administer drugs based on a predetermined dosing schedule. For example, canfosfamide can be administered intravenously, and carboplatin can be administered intraperitoneally. Doses should be based on prior MTD studies.
3. Monitoring:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor animal health and welfare daily.
4. Endpoint and Analysis:
- The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
- At the endpoint, euthanize the mice and excise the tumors.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Tumor tissue can be used for further analysis, such as Western blotting for GSTP1-1 or apoptosis markers.
Signaling Pathways and Experimental Workflows
Caption: Canfosfamide activation and downstream apoptotic signaling pathway.
Caption: Potential mechanisms of resistance to canfosfamide therapy.
Caption: General experimental workflow for canfosfamide combination therapy.
References
- 1. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying mechanisms of acquired resistance to Canfosfamide
Welcome to the technical support center for researchers investigating acquired resistance to Canfosfamide (Telcyta®, TLK286). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Canfosfamide?
A1: Canfosfamide is a prodrug that is selectively activated in cancer cells overexpressing the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1).[1][2] GST P1-1 catalyzes the cleavage of Canfosfamide into two active components: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[2] This active mustard is an alkylating agent that forms covalent bonds with DNA, leading to DNA damage and subsequent apoptosis (cell death).[1][2]
Q2: What are the primary hypothesized mechanisms of acquired resistance to Canfosfamide?
A2: Acquired resistance to Canfosfamide can develop through several mechanisms that prevent the drug from effectively inducing DNA damage and apoptosis. The most common hypothesized mechanisms include:
-
Reduced Drug Activation: Downregulation, mutation, or epigenetic silencing of the GSTP1 gene, leading to decreased levels or activity of the GST P1-1 enzyme required for Canfosfamide activation.[3][4]
-
Enhanced DNA Repair: Upregulation of cellular DNA repair pathways, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), or Homologous Recombination (HR), which can remove the DNA adducts formed by the active alkylating agent.[5][6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which can actively pump Canfosfamide or its metabolites out of the cell.[9][10][11]
-
Alterations in Apoptotic Pathways: Defects in downstream signaling pathways that control apoptosis, preventing the cell from undergoing programmed cell death in response to DNA damage.
Q3: How does the expression level of GST P1-1 affect sensitivity to Canfosfamide?
A3: GST P1-1 expression is critical for Canfosfamide's efficacy. Since Canfosfamide is a prodrug, it is inactive until it is metabolized by GST P1-1.[1][2] Therefore, cancer cells with high levels of GST P1-1 are generally more sensitive to the drug. Conversely, cells with low or absent GST P1-1 expression would exhibit intrinsic resistance. A key mechanism of acquired resistance is the reduction of GST P1-1 expression or activity over time with treatment.[3]
Q4: Can mutations in the GSTP1 gene lead to resistance?
A4: Yes, genetic polymorphisms in the GSTP1 gene can lead to altered enzyme activity. For example, the common polymorphism rs1695 results in an amino acid change from Isoleucine to Valine at codon 105 (Ile105Val), which has been associated with decreased enzymatic activity.[4] Cells acquiring such mutations or having this polymorphism may be less efficient at activating Canfosfamide, leading to a resistant phenotype.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My cancer cell line shows increasing resistance to Canfosfamide over time.
| Possible Cause | Suggested Troubleshooting Step |
| Downregulation of GSTP1 Expression | 1. Perform Western Blot or qPCR on cell lysates from sensitive (parental) and resistant cells to compare GSTP1 protein and mRNA levels. 2. Conduct a GST P1-1 enzymatic activity assay on cell lysates to confirm a functional decrease. |
| Increased DNA Repair Capacity | 1. Assess the expression levels of key DNA repair proteins (e.g., PARP1, ERCC1, RAD51) via Western Blot. 2. Perform a functional assay, such as a comet assay, to measure the rate of DNA damage repair after Canfosfamide treatment in sensitive vs. resistant cells. |
| Upregulation of Efflux Pumps | 1. Compare the expression of efflux pumps like MRP1 (ABCC1) and P-glycoprotein (MDR1/ABCB1) in sensitive and resistant cells using qPCR or Western Blot. 2. Use a fluorescent substrate assay (e.g., with Calcein-AM) in the presence and absence of known efflux pump inhibitors (e.g., MK-571 for MRP1) to assess functional pump activity. |
| Mutation in GSTP1 Gene | 1. Sequence the coding region of the GSTP1 gene from your resistant cell line to check for acquired mutations, particularly in the active site. |
Problem 2: I am unable to generate a stable Canfosfamide-resistant cell line.
| Possible Cause | Suggested Troubleshooting Step |
| Drug Concentration is Too High | The initial drug concentration may be causing excessive cell death, leaving no surviving clones to develop resistance. Start by treating cells with the experimentally determined IC50 concentration and increase the dose gradually (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily.[12] |
| Treatment Duration is Too Short/Long | For pulsed treatments, ensure the exposure time (e.g., 24-48 hours) is sufficient to exert selective pressure but not so long that it eliminates the entire population.[12][13] For continuous exposure, use a lower starting concentration (e.g., IC20-IC30). |
| Cell Line is Intrinsically Resistant | The parental cell line may already possess resistance mechanisms (e.g., very low GSTP1 expression). Confirm that the parental line has a measurable sensitivity to Canfosfamide and expresses GSTP1 before beginning the resistance induction protocol. |
| Inconsistent Passaging and Culture | Maintain a consistent cell passaging schedule and ensure cells are in the logarithmic growth phase when treated. Over-confluency or poor cell health can affect the outcome.[14] |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated when comparing Canfosfamide-sensitive and resistant cell lines.
Table 1: Illustrative IC50 Values for Canfosfamide (Note: These are example values. Actual results will vary by cell line and experimental conditions.)[15]
| Cell Line | Description | Canfosfamide IC50 (µM) | Resistance Factor (Fold Change) |
| OVCAR-3 | Parental Ovarian Cancer | 15.2 ± 2.1 | 1.0 |
| OVCAR-3/CFR | Canfosfamide-Resistant | 125.8 ± 11.5 | 8.3 |
| A549 | Parental Lung Cancer | 25.6 ± 3.5 | 1.0 |
| A549/CFR | Canfosfamide-Resistant | 210.4 ± 19.8 | 8.2 |
Table 2: Illustrative Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)
| Gene Symbol | Protein Function | qPCR (Fold Change) | Western Blot (Fold Change) |
| GSTP1 | Drug Activation | ↓ 0.21 | ↓ 0.30 |
| ABCC1 | Drug Efflux Pump | ↑ 6.8 | ↑ 5.2 |
| ERCC1 | DNA Repair | ↑ 4.5 | ↑ 3.8 |
| RAD51 | DNA Repair | ↑ 3.9 | ↑ 3.1 |
Key Experimental Protocols
Protocol 1: Generation of a Canfosfamide-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[12]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Canfosfamide for your parental cancer cell line using a standard cell viability assay (see Protocol 2).[13]
-
Initial Exposure: Seed the parental cells and culture them in media containing Canfosfamide at a starting concentration equal to the IC50.
-
Monitor and Recover: Maintain the culture, replacing the drug-containing media every 2-3 days. Most cells will die. Monitor the culture for the appearance of surviving, proliferating colonies. This may take several weeks.
-
Expand Surviving Cells: Once the surviving cells reach ~70-80% confluency, passage them and expand the population, keeping them in the same concentration of Canfosfamide.
-
Dose Escalation: After the cells show stable growth for 2-3 passages, increase the Canfosfamide concentration by 1.5 to 2-fold.[12]
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration. The entire process can take 6-12 months.
-
Validate Resistance: Periodically (e.g., every 2-3 dose escalations), freeze down cells and test their IC50 for Canfosfamide (Protocol 2) to quantify the level of resistance compared to the parental line. A resistant line is typically considered stable when its IC50 is at least 5-10 fold higher than the parental line and remains stable after being cultured in drug-free media for several passages.[13]
Protocol 2: Determining Canfosfamide IC50 via Cell Viability Assay (CCK-8)
This protocol outlines how to measure cell sensitivity to Canfosfamide.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.[13]
-
Drug Preparation: Prepare a 2X serial dilution of Canfosfamide in culture media. You should have a range of at least 8 concentrations, plus a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old media from the 96-well plate and add 100 µL of the appropriate drug dilution to each well. Include triplicate wells for each condition.
-
Incubation: Incubate the plate for a specified time, typically 48 or 72 hours.[15]
-
Add Viability Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours, until the color in the control wells has changed sufficiently.[13]
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control wells (set to 100%).
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3: Measuring GST P1-1 Enzymatic Activity
This common assay measures GST activity by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in an increase in absorbance at 340 nm.[16]
-
Prepare Cell Lysate:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Prepare Reaction Cocktail: Prepare a fresh assay cocktail in a suitable buffer (e.g., PBS, pH 6.5). For each 1 mL of cocktail, add:
-
980 µL PBS, pH 6.5
-
10 µL of 100 mM GSH
-
10 µL of 100 mM CDNB[16]
-
-
Set up Reaction:
-
Add 900 µL of the reaction cocktail to a cuvette.
-
Add a specific amount of cell lysate (e.g., 50-100 µg of total protein) diluted in buffer to a final volume of 100 µL. The final volume in the cuvette will be 1 mL.
-
Prepare a blank cuvette with 900 µL of cocktail and 100 µL of lysis buffer (no protein).
-
-
Measure Activity:
-
Immediately place the cuvette in a spectrophotometer set to 340 nm.
-
Measure the change in absorbance over time (e.g., every 30 seconds for 5 minutes). The rate should be linear.[16]
-
-
Calculate Activity:
-
Calculate the rate of reaction (ΔA340/min).
-
Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as nmol/min/mg of protein.[16]
-
Visualizations
Caption: Mechanism of Canfosfamide action and points of acquired resistance.
Caption: Workflow for generating a Canfosfamide-resistant cell line.
Caption: Logical workflow for troubleshooting Canfosfamide resistance.
References
- 1. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSTM1 and GSTP1 Polymorphisms Affect Outcome in Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between Genetic Polymorphism of GSTP1 and Toxicities in Patients Receiving Platinum-Based Chemotherapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human multidrug resistance-associated protein MRP is a plasma membrane drug-efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug resistance caused by multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
Canfosfamide Treatment Protocols: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Canfosfamide (TLK286) treatment protocols for various tumor types. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro and in vivo experiments.
Mechanism of Action at a Glance
Canfosfamide is a prodrug that is activated by the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1).[1][2] This enzyme is often overexpressed in a variety of cancer cells.[1] Upon activation, Canfosfamide is converted into a cytotoxic alkylating agent that induces DNA damage, leading to programmed cell death (apoptosis).[1][3] The glutathione analog fragment of Canfosfamide may also inhibit GST P1-1, potentially limiting its ability to inactivate other chemotherapy drugs.[2]
Frequently Asked Questions (FAQs)
Q1: Which tumor types are the most promising candidates for Canfosfamide treatment?
A1: Tumor types with high expression of GST P1-1 are the most promising candidates. Preclinical and clinical studies have primarily focused on ovarian cancer, non-small cell lung cancer (NSCLC), and breast cancer.[3] High levels of GST P1-1 have been reported in various other cancers as well, including colorectal, esophageal, bladder, and thyroid cancers. However, it is important to note that GST P1-1 expression can be low in some other cancers, such as prostate cancer. Therefore, assessing GST P1-1 expression levels in the specific cancer model is a critical first step.
Q2: How can I determine the GST P1-1 expression level in my cancer cell lines?
A2: You can assess GST P1-1 expression using several standard laboratory techniques:
-
Western Blot: This method allows for the quantification of GST P1-1 protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): This technique measures the mRNA expression level of the GSTP1 gene.
-
Immunohistochemistry (IHC): For tumor tissue samples, IHC can be used to visualize the localization and relative abundance of the GST P1-1 protein.
-
Enzyme Activity Assay: A functional assay can be performed to measure the catalytic activity of GST P1-1. A common method involves monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), where the reaction rate is measured spectrophotometrically at 340 nm.[4]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on preclinical data, IC50 values (the concentration that inhibits 50% of cell growth) for Canfosfamide can vary widely depending on the cell line and its GST P1-1 expression. For initial experiments, a dose-response curve is recommended, starting with concentrations ranging from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM). For example, in some studies, IC50 values have been observed in the range of 10-50 µM in various cancer cell lines.[5]
Q4: Can cancer cells develop resistance to Canfosfamide? If so, what are the potential mechanisms?
A4: Yes, acquired resistance to Canfosfamide can develop. While specific research on Canfosfamide resistance is limited, general mechanisms of resistance to alkylating agents and prodrugs may apply:
-
Decreased GST P1-1 Expression or Activity: Reduced levels of the activating enzyme would lead to less conversion of Canfosfamide to its active form.
-
Increased DNA Repair Capacity: Enhanced DNA repair mechanisms can counteract the DNA damage induced by the active metabolite of Canfosfamide.
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.
-
Drug Efflux: Increased activity of drug efflux pumps could potentially remove Canfosfamide or its active metabolite from the cell.
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | Low GST P1-1 expression in the cell line. | Verify GST P1-1 expression and activity. Consider using a cell line with known high GST P1-1 expression as a positive control. |
| Inactivation of Canfosfamide in the culture medium. | Prepare fresh drug solutions for each experiment. Minimize the time the drug is in the medium before application to cells. | |
| Insufficient incubation time. | Extend the drug exposure time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent drug dilution. | Prepare a fresh serial dilution for each experiment and mix thoroughly at each step. | |
| Unexpected dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells for precipitate. If observed, consider using a lower starting concentration or a different solvent (ensure final solvent concentration is non-toxic to cells). |
| Off-target effects at high concentrations. | Focus on the lower end of the dose-response curve for mechanistic studies. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Canfosfamide. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA strand breaks.
-
Cell Treatment: Treat cells with Canfosfamide for the desired duration.
-
Cell Harvesting: Harvest the cells and prepare a single-cell suspension.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with Canfosfamide, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways Implicated in Canfosfamide's Action
While the primary mechanism of Canfosfamide is DNA damage, its downstream effects likely involve the modulation of key signaling pathways that regulate cell survival and apoptosis. Based on the role of GST P1-1 and the cellular response to DNA damage, the following pathways are of interest for investigation:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is a crucial regulator of cellular stress responses. GSTP1 has been shown to interact with and regulate components of the MAPK pathway. Canfosfamide-induced cellular stress may lead to the activation of JNK and p38, which can, in turn, promote apoptosis.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway can sensitize cancer cells to chemotherapy. Investigating the effect of Canfosfamide on the phosphorylation status of key proteins in this pathway, such as AKT, could provide insights into its broader cellular effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Canfosfamide.
Table 1: In Vitro Cytotoxicity of Canfosfamide in Ovarian Cancer Cell Lines
| Cell Line | GST P1-1 Status | IC50 (µM) - Cisplatin | IC50 (µM) - Carboplatin | IC50 Fold Change with GSTP1 Knockdown (Cisplatin) | IC50 Fold Change with GSTP1 Knockdown (Carboplatin) |
| A2780 | Wild-type | ~2.3x higher than knockdown | ~4.8x higher than knockdown | 2.3 | 4.83 |
| A2780/GSTP1-knockdown | Knockdown | - | - | - | - |
Data adapted from a study on the influence of GSTP1 on platinum drug chemosensitivity.[6][7] This table highlights the role of GSTP1 in conferring resistance to platinum agents and suggests that Canfosfamide's efficacy may be greater in cells with higher GSTP1 levels.
Table 2: Summary of Selected Canfosfamide Clinical Trial Data
| Trial Phase | Cancer Type | Combination Agent(s) | Key Findings |
| Phase III | Platinum-Resistant Ovarian Cancer | Pegylated Liposomal Doxorubicin (PLD) | Combination showed a trend towards improved Progression-Free Survival (PFS) but was not statistically significant overall. A subgroup of platinum-refractory patients showed a significant increase in PFS with the combination. |
| Phase III | Platinum-Resistant Ovarian Cancer | Carboplatin | The combination did not demonstrate a significant improvement in overall survival compared to standard treatments. |
| Phase II | Platinum-Resistant Ovarian Cancer | Pegylated Liposomal Doxorubicin (PLD) | The combination was well-tolerated and showed activity in this patient population. |
This table provides a high-level overview. For detailed protocol information, including dosing and patient populations, please refer to the specific clinical trial publications.
This technical support center is intended to be a living document and will be updated as new research on Canfosfamide becomes available. We encourage researchers to contribute their findings and experiences to further our collective understanding of this promising anti-cancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Canfosfamide Non-Hematologic Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with canfosfamide. The focus is on mitigating non-hematologic adverse events that may be encountered during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-hematologic adverse events observed in canfosfamide studies?
A1: Based on clinical trial data, the most frequently reported non-hematologic adverse events of canfosfamide include nausea, vomiting, and fatigue.[1][2] In some studies, when used in combination with other agents like carboplatin, an increase in hematologic toxicity was noted, but non-hematologic events like nausea and fatigue remained prominent.[1]
Q2: How is canfosfamide activated and could this relate to its side effect profile?
A2: Canfosfamide is a prodrug that is activated by the enzyme glutathione (B108866) S-transferase P1-1 (GST P1-1), which is often overexpressed in cancer cells.[3][4] This targeted activation is designed to concentrate the cytotoxic effects within the tumor cells, potentially reducing systemic toxicity compared to non-targeted alkylating agents. However, off-target activation or effects of the drug's metabolites could still contribute to adverse events.
Q3: Are there established protocols for managing canfosfamide-induced nausea and vomiting?
A3: While specific protocols solely for canfosfamide are not extensively detailed in the literature, the management of chemotherapy-induced nausea and vomiting (CINV) follows established guidelines. For moderately to highly emetogenic chemotherapy, a combination of antiemetic agents is recommended.[5][6][7] This typically includes a 5-HT3 receptor antagonist, a neurokinin-1 (NK-1) receptor antagonist, and a corticosteroid like dexamethasone (B1670325).[5][7] Rescue medications such as prochlorperazine (B1679090) or promethazine (B1679618) should also be available.[5]
Q4: What strategies can be employed to mitigate fatigue in subjects receiving canfosfamide?
A4: Cancer-related fatigue (CRF) is a common side effect of many cancer therapies.[8] Non-pharmacological interventions are often the first line of management and have the strongest evidence base.[9] These include physical activity and psychosocial interventions.[8][9] It is also crucial to rule out and manage other contributing factors such as anemia, pain, and sleep disturbances.[10] Pharmacological interventions, such as stimulants, may be considered in some cases, but their use should be carefully evaluated.[9][11]
Q5: Have infusion-related reactions been reported with canfosfamide, and how can they be managed?
A5: The available literature from the initial search does not specifically highlight infusion-related reactions as a major issue with canfosfamide. However, as with many intravenously administered cancer therapies, there is a potential for such reactions.[12][13] Standard protocols for managing infusion reactions should be in place.[14] This includes premedication with antihistamines and corticosteroids, especially for agents known to cause reactions.[12][14] In the event of a reaction, the infusion should be stopped or slowed, and symptomatic treatment provided.[13]
Troubleshooting Guides
Issue: Subject is experiencing significant nausea and vomiting post-canfosfamide administration.
Potential Cause: Inadequate antiemetic prophylaxis or breakthrough CINV.
Troubleshooting Steps:
-
Assess Severity: Grade the nausea and vomiting according to established criteria (e.g., CTCAE).
-
Administer Rescue Medication: Provide a pre-determined "as-needed" antiemetic such as prochlorperazine or promethazine.[5]
-
Review Prophylactic Regimen: For subsequent cycles, consider escalating the antiemetic prophylaxis. If a two-drug regimen was used, consider a three-drug combination (e.g., 5-HT3 receptor antagonist + NK-1 receptor antagonist + dexamethasone).[6]
-
Hydration and Nutrition: Ensure the subject maintains adequate hydration and nutrition. Intravenous fluids may be necessary in cases of severe vomiting.
-
Non-pharmacologic Approaches: Advise the subject to try dietary modifications such as small, frequent meals and avoiding spicy or fatty foods.
Issue: Subject reports debilitating fatigue.
Potential Cause: Cancer-related fatigue (CRF) is a direct or indirect effect of canfosfamide or the underlying disease.
Troubleshooting Steps:
-
Comprehensive Assessment: Evaluate for other contributing factors to fatigue, including anemia, electrolyte imbalances, hypothyroidism, pain, depression, and insomnia.
-
Encourage Physical Activity: A tailored exercise program has been shown to be one of the most effective interventions for CRF.[8][9]
-
Psychosocial Support: Refer the subject for counseling or support groups, as psychosocial interventions can be beneficial.[9]
-
Energy Conservation Education: Teach the subject techniques for conserving energy, such as prioritizing activities and incorporating rest periods.
-
Pharmacologic Evaluation: If non-pharmacologic approaches are insufficient, consider a trial of psychostimulants like methylphenidate, though evidence for their efficacy can be mixed.[11]
Data Presentation
Table 1: Grade 3-4 Non-Hematologic Adverse Events in Canfosfamide Clinical Trials
| Adverse Event | Canfosfamide Monotherapy (%)[1][2] | Canfosfamide + Carboplatin (%)[1] |
| Nausea | 32 | Not Reported |
| Vomiting | 9 | Not Reported |
| Fatigue | 6 | 7 |
Table 2: Common Antiemetic Agents for CINV Management
| Drug Class | Examples | Use |
| 5-HT3 Receptor Antagonists | Ondansetron (B39145), Granisetron, Palonosetron | Prevention of acute and delayed CINV |
| NK-1 Receptor Antagonists | Aprepitant, Rolapitant | Prevention of acute and delayed CINV, particularly with highly emetogenic chemotherapy |
| Corticosteroids | Dexamethasone | Prevention of acute and delayed CINV |
| Dopamine (B1211576) Receptor Antagonists | Prochlorperazine, Promethazine | Rescue medication for breakthrough CINV |
Experimental Protocols
Protocol 1: Prophylaxis for Chemotherapy-Induced Nausea and Vomiting (CINV) in Canfosfamide Studies (Example for Moderately Emetogenic Potential)
-
Pre-medication (30-60 minutes prior to canfosfamide infusion):
-
Administer a 5-HT3 receptor antagonist (e.g., ondansetron 16-24 mg PO or 8-12 mg IV).
-
Administer dexamethasone 12 mg PO or IV.
-
-
Post-treatment:
-
For delayed CINV, continue dexamethasone 8 mg PO daily for 2-3 days post-chemotherapy.
-
-
Rescue Medication:
-
Prescribe a dopamine receptor antagonist (e.g., prochlorperazine 10 mg PO every 6 hours as needed) for breakthrough nausea or vomiting.
-
-
Patient Education:
-
Instruct the subject on the dosing schedule for prophylactic and rescue medications.
-
Provide dietary recommendations to minimize nausea.
-
Protocol 2: Assessment and Management of Cancer-Related Fatigue (CRF)
-
Screening:
-
At baseline and at each study visit, screen for fatigue using a validated tool (e.g., Brief Fatigue Inventory).
-
-
Initial Assessment (for reported fatigue):
-
Conduct a comprehensive history and physical examination to identify contributing factors.
-
Order laboratory tests including a complete blood count, electrolytes, and thyroid function tests.
-
Screen for depression and anxiety.
-
-
Management Plan:
-
Non-Pharmacologic (First-line):
-
Refer to a physical therapist for a personalized exercise plan.
-
Provide education on energy conservation strategies.
-
Offer referral to a mental health professional for psychosocial support.
-
-
Pharmacologic (Second-line):
-
If a specific cause is identified (e.g., anemia), treat the underlying cause.
-
If no reversible cause is found and fatigue is severe, a trial of a psychostimulant (e.g., methylphenidate 5-10 mg twice daily) may be considered, with close monitoring for side effects.
-
-
Visualizations
Caption: Canfosfamide is activated by GST P1-1 to its cytotoxic form, leading to DNA damage and apoptosis in cancer cells.
Caption: A workflow for the proactive management and troubleshooting of CINV in canfosfamide studies.
Caption: Logical steps for troubleshooting and managing cancer-related fatigue in a research setting.
References
- 1. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Canfosfamide - Wikipedia [en.wikipedia.org]
- 4. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Patients With Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Chemotherapy-Induced Nausea in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer-Related Fatigue: Causes and Current Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer-Related Fatigue: The Approach and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Drugs for cancer-related fatigue | Cochrane [cochrane.org]
- 12. Infusion or Immune Reactions | American Cancer Society [cancer.org]
- 13. albertahealthservices.ca [albertahealthservices.ca]
- 14. edoriumopen.com [edoriumopen.com]
Enhancing the therapeutic index of Canfosfamide in combination studies
This technical support center provides researchers, scientists, and drug development professionals with essential resources for enhancing the therapeutic index of Canfosfamide in combination studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the design and execution of successful experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during preclinical research with Canfosfamide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for Canfosfamide for in vitro experiments?
A1: Canfosfamide hydrochloride has been shown to have good solubility in citrate (B86180) buffer (e.g., 0.2 M, pH 5.5). For cell-based assays, it is common to prepare a concentrated stock solution in an appropriate buffer or a small amount of DMSO. It is crucial to note that Canfosfamide's stability is pH-dependent, with instability in alkaline environments. Lyophilized formulations stored at 5°C have demonstrated long-term stability. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Once thawed, aliquots may be kept at 4°C for a limited time, ideally used within a short period.
Q2: My cancer cell line shows low sensitivity to Canfosfamide. What are the possible reasons and solutions?
A2: Low sensitivity to Canfosfamide can be attributed to several factors:
-
Low GST P1-1 Expression: Canfosfamide is a prodrug that requires activation by the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1).[1] Low or absent expression of GST P1-1 in your cell line will result in reduced activation of the drug and consequently, lower cytotoxicity.
-
Troubleshooting:
-
Confirm GST P1-1 expression levels in your cell line via Western blot or qPCR.
-
Consider using a cell line known to have high GST P1-1 expression (e.g., some ovarian cancer cell lines).
-
Genetically engineer your cell line to overexpress GST P1-1 to validate this mechanism.[1]
-
-
-
Drug Efflux: Multidrug resistance (MDR) pumps can actively transport the activated form of Canfosfamide out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Apoptotic Pathways: Defects in downstream apoptotic signaling pathways can confer resistance to Canfosfamide-induced cell death.
Q3: I am observing inconsistent results in my cytotoxicity assays with Canfosfamide. What are the common pitfalls?
A3: Inconsistent results in cytotoxicity assays can arise from:
-
Drug Solubility and Stability: Ensure Canfosfamide is fully dissolved in your culture medium. Precipitation can lead to variable drug concentrations. Prepare fresh dilutions from a stable stock solution for each experiment. This compound's solubility is pH-dependent; a solution pH below 4.2 can cause the drug to oil out.[2]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Assay Timing: The cytotoxic effect of Canfosfamide is dependent on its activation and subsequent induction of DNA damage and apoptosis. The incubation time should be sufficient to allow for these processes to occur. A time-course experiment is recommended to determine the optimal endpoint.
Q4: How can I potentiate the effect of Canfosfamide in a combination study?
A4: The therapeutic effect of Canfosfamide can be enhanced by combining it with agents that:
-
Increase GST P1-1 Expression: Some drugs, like doxorubicin (B1662922), have been shown to increase the expression of GST P1-1, which can lead to enhanced activation of Canfosfamide.[1]
-
Inhibit DNA Repair Mechanisms: Combining Canfosfamide with inhibitors of DNA repair pathways may enhance its DNA-damaging effects.
-
Target Parallel Survival Pathways: Co-treatment with inhibitors of pro-survival signaling pathways can lower the threshold for apoptosis induction by Canfosfamide.
-
Have Non-overlapping Toxicities: Combining Canfosfamide with drugs that have different toxicity profiles can allow for a more effective anti-cancer regimen with manageable side effects.[1][3]
Q5: What are the key signaling pathways activated by Canfosfamide that I should investigate?
A5: Upon activation, Canfosfamide's cytotoxic metabolite induces a cellular stress response. Key signaling pathways to investigate include the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, and the subsequent activation of executioner caspases like caspase-3, leading to apoptosis.[1]
Quantitative Data from Combination Studies
The following tables summarize key quantitative data from clinical and preclinical studies investigating Canfosfamide in combination therapies.
Table 1: Clinical Efficacy of Canfosfamide in Combination with Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer
| Parameter | Canfosfamide + PLD (n=65) | PLD Alone (n=60) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (Overall) | 5.6 months | 3.7 months | 0.92 (Not Significant) | 0.7243 | [4] |
| Median Progression-Free Survival (Platinum-Refractory/Primary Resistant Subgroup) | 5.6 months | 2.9 months | 0.55 | 0.0425 | [4] |
| Objective Response Rate (ORR) in a Phase 2 Study | 27.8% (95% CI, 14.2-45.2) | N/A | N/A | N/A | [3] |
| Disease Stabilization Rate in a Phase 2 Study | 80.6% (95% CI, 64.0-91.8) | N/A | N/A | N/A | [3] |
Table 2: Common Adverse Events (Grade 3/4) in Canfosfamide + PLD Combination Therapy
| Adverse Event | Canfosfamide + PLD (%) | PLD Alone (%) | Reference |
| Hematologic | 66% | 44% | [4] |
| Palmar-Plantar Erythrodysesthesia | 23% | 39% | [4] |
| Stomatitis | 31% | 49% | [4] |
| Febrile Neutropenia (from Phase 2 study) | 5.1% | N/A | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Canfosfamide.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
Objective: To determine the cytotoxic effect of Canfosfamide in combination with another agent on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, SK-OV-3)[1]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Canfosfamide
-
Combination agent (e.g., Doxorubicin)
-
Vehicle control (e.g., sterile PBS or DMSO, final concentration <0.1%)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Canfosfamide. On the day of the experiment, prepare serial dilutions of Canfosfamide and the combination agent in complete culture medium.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells for untreated controls, vehicle controls, Canfosfamide alone, the combination agent alone, and the combination of both.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
MTT/XTT Assay:
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined using a dose-response curve fitting software.
Protocol 2: GST P1-1 Activity Assay
Objective: To measure the enzymatic activity of GST P1-1 in cell lysates.
Materials:
-
Cell lysate from the cancer cell line of interest
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
UV/VIS spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing potassium phosphate buffer, GSH, and the cell lysate.
-
Pre-incubation: Pre-incubate the mixture at room temperature for a defined period (e.g., 20 minutes) to allow for temperature equilibration.[5]
-
Initiation of Reaction: Add CDNB to the reaction mixture to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the GST P1-1 activity.[5]
-
Data Analysis: Calculate the enzyme activity, typically expressed as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
Protocol 3: Western Blot for Apoptosis Markers
Objective: To detect the activation of apoptotic pathways by analyzing the expression of key proteins like cleaved caspase-3 and phosphorylated JNK (p-JNK).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-p-JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by denaturation by heating.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Perform final washes with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Workflows
Canfosfamide's Mechanism of Action and Synergistic Interaction with Doxorubicin
Experimental Workflow for a Canfosfamide Combination Study
Troubleshooting Logic for Low Canfosfamide Efficacy
References
- 1. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
Validation & Comparative
A Comparative Analysis of Canfosfamide and Pegylated Liposomal Doxorubicin in the Treatment of Ovarian Cancer
In the landscape of ovarian cancer therapeutics, particularly for platinum-resistant disease, the evaluation of novel agents and drug combinations is critical for advancing patient care. This guide provides a detailed comparison of canfosfamide and pegylated liposomal doxorubicin (B1662922) (PLD), two chemotherapeutic agents with distinct mechanisms of action that have been investigated for their efficacy and safety in this challenging patient population. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and underlying molecular pathways.
Mechanism of Action
Canfosfamide is a glutathione (B108866) analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in ovarian tumors.[1] This targeted activation leads to the release of a cytotoxic phosphorodiamidate mustard that alkylates DNA and other cellular macromolecules, ultimately inducing apoptosis.[2] The activation of canfosfamide is designed to selectively target cancer cells with high levels of GST P1-1, potentially sparing normal tissues with lower enzyme expression.[3]
Pegylated Liposomal Doxorubicin (PLD) is a formulation of the well-established anthracycline, doxorubicin, encapsulated in liposomes with a polyethylene (B3416737) glycol (PEG) coating.[4] This formulation alters the pharmacokinetic profile of doxorubicin, leading to a longer circulation time and preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[4] The primary mechanism of action of doxorubicin is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, doxorubicin induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[2][5]
Signaling Pathway Diagrams
Caption: Canfosfamide activation and downstream signaling pathway.
Caption: Pegylated liposomal doxorubicin mechanism of action.
Clinical Efficacy and Safety
The clinical utility of canfosfamide, both as a single agent and in combination with PLD, has been evaluated in several clinical trials, primarily in patients with platinum-resistant or refractory ovarian cancer. A key phase III study (NCT00350948) compared the combination of canfosfamide and PLD against PLD monotherapy.[1][6][7] Another significant phase III trial, reported by Vergote et al., assessed canfosfamide as a third-line therapy against PLD or topotecan (B1662842).[8][9]
Efficacy Data Summary
| Clinical Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase III (NCT00350948) [1][6][7] | Canfosfamide + PLD vs. PLD alone | Platinum-Resistant Ovarian Cancer | 5.6 months vs. 3.7 months (HR 0.92, p=0.7243) | Not Reported | Not Reported |
| Phase III (NCT00350948) - Subgroup [1][6][7] | Canfosfamide + PLD vs. PLD alone | Platinum-Refractory/Primary Resistant | 5.6 months vs. 2.9 months (HR 0.55, p=0.0425) | Not Reported | Not Reported |
| Phase III (Vergote et al.) [8][9][10] | Canfosfamide vs. PLD or Topotecan | Platinum-Refractory/Resistant Ovarian Cancer (3rd line) | 2.3 months vs. 4.4 months (p=0.0001) | 8.5 months vs. 13.6 months (p=0.0001) | 4.3% vs. 10.9% |
| Phase II (NCT00052065) [11][12] | Canfosfamide + PLD | Platinum and Paclitaxel Refractory/Resistant Ovarian Cancer | 6.0 months | 17.8 months | 27.8% |
Safety and Tolerability
| Adverse Event (Grade 3-4) | Canfosfamide + PLD (NCT00350948)[1][6][7] | PLD Alone (NCT00350948)[1][6][7] | Canfosfamide (Vergote et al.)[8][9][10] | PLD or Topotecan (Vergote et al.)[8][9][10] |
| Hematologic | 66% | 44% | Anemia: 5.6%, Neutropenia: Not specified, Thrombocytopenia: Not specified | Anemia: 15.2%, Neutropenia: 23.5%, Thrombocytopenia: 12.4%, Febrile Neutropenia: 6% |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | 23% | 39% | Not Reported | 6% |
| Stomatitis | 31% | 49% | Not Reported | 6% |
| Nausea | Not Reported | Not Reported | 31.6% | 55.3% |
| Vomiting | Not Reported | Not Reported | 8.7% | Not Reported |
| Fatigue | Not Reported | Not Reported | 6.1% | 6.9% |
Experimental Protocols
Phase III Study of Canfosfamide + PLD vs. PLD Alone (NCT00350948)
-
Objective: To evaluate the efficacy and safety of canfosfamide in combination with PLD compared to PLD alone in patients with platinum-resistant ovarian cancer.[1][6][7]
-
Study Design: A randomized, open-label, multicenter, multinational Phase 3 trial.[11]
-
Patient Population: Patients with platinum-refractory or -resistant (primary or secondary) ovarian, fallopian tube, or primary peritoneal cancer.[1][11] Key inclusion criteria included measurable disease and having received no more than one prior platinum-based chemotherapy regimen.[11] Exclusion criteria included prior treatment with liposomal doxorubicin and clinically significant cardiac disease.[11]
-
Treatment Regimen:
-
Endpoints:
Phase III Study of Canfosfamide vs. PLD or Topotecan (Vergote et al.)
-
Objective: To compare the efficacy and safety of canfosfamide with investigator's choice of PLD or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer.[8][9]
-
Study Design: A randomized, open-label, multicenter Phase 3 trial.[8][9]
-
Patient Population: Patients with platinum-refractory or -resistant ovarian cancer who had progressed after second-line therapy with PLD or topotecan.[8][9]
-
Treatment Regimen:
-
Endpoints: The primary endpoint was overall survival (OS).[10]
Experimental Workflow Diagram
Caption: Workflow for a comparative clinical trial of canfosfamide and PLD.
Conclusion
The available data suggest that canfosfamide in combination with PLD showed a trend towards improved progression-free survival in the overall platinum-resistant ovarian cancer population, with a statistically significant benefit in the subgroup of platinum-refractory and primary platinum-resistant patients.[1][6][7] Notably, the combination therapy was associated with a lower incidence of PLD-related toxicities such as palmar-plantar erythrodysesthesia and stomatitis, although hematologic adverse events were more frequent.[1][7] However, in a third-line setting, canfosfamide monotherapy was found to be inferior to either PLD or topotecan in terms of both progression-free and overall survival.[4][8][9] These findings underscore the importance of patient selection and therapeutic context when evaluating new cancer agents. Further research may be warranted to identify specific patient populations who could derive the most benefit from canfosfamide-based regimens.
References
- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting GSTP1-1 induces JNK activation and leads to apoptosis in cisplatin-sensitive and -resistant human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. preprints.org [preprints.org]
A Comparative Guide to Canfosfamide and Topotecan for Third-Line Ovarian Cancer Therapy
For researchers and drug development professionals navigating the landscape of third-line therapies for recurrent, platinum-resistant ovarian cancer, this guide provides a detailed comparison of canfosfamide and topotecan (B1662842). Ovarian cancer remains a significant challenge, with high rates of recurrence and the development of resistance to standard platinum-based chemotherapy. This document synthesizes clinical trial data to objectively evaluate the efficacy, safety, and mechanisms of action of these two therapeutic agents.
Executive Summary
Clinical evidence, primarily from a pivotal Phase 3 randomized controlled trial, indicates that topotecan, as part of a standard-of-care control arm, demonstrates superior efficacy in prolonging progression-free survival and overall survival compared to canfosfamide in patients with platinum-refractory or -resistant ovarian cancer who have progressed on second-line therapy.[1][2][3] While canfosfamide was found to be well-tolerated with a manageable toxicity profile, it did not meet the primary endpoint for efficacy in this setting.[3] Topotecan, a topoisomerase I inhibitor, remains a therapeutic option in this patient population, though it is associated with significant hematologic toxicities.[4][5][6]
Mechanism of Action
The fundamental difference in the antitumor activity of canfosfamide and topotecan lies in their distinct mechanisms of action.
Canfosfamide is a glutathione (B108866) analog prodrug that is activated by the enzyme glutathione S-transferase P1-1 (GST P1-1).[1][7][8] This enzyme is often overexpressed in various human cancers, including ovarian cancer.[7][8] Upon activation by GST P1-1, canfosfamide releases a cytotoxic phosphorodiamidate moiety that can alkylate DNA, RNA, and proteins, leading to apoptosis.[7][8] This targeted activation is designed to selectively deliver the cytotoxic agent to cancer cells with elevated GST P1-1 levels.[8] The activation of canfosfamide is also associated with the stimulation of cellular stress response kinase pathways, including the JNK and p38 MAP kinase pathways.[8]
Topotecan is a semi-synthetic analog of camptothecin (B557342) and functions as a topoisomerase I inhibitor.[5][9] Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[10] Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks.[10][11] When the replication fork encounters this stabilized complex, it leads to the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis.[10][11] Additionally, topotecan has been shown to inhibit the PI3K/Akt signaling pathway and block the expression of hypoxia-induced factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[12]
Clinical Efficacy
A key head-to-head comparison of canfosfamide and topotecan was conducted in a Phase 3 randomized trial involving 461 patients with platinum-refractory or -resistant ovarian cancer who had progressed after second-line therapy.[1][3] Patients were randomized to receive either canfosfamide or the investigator's choice of pegylated liposomal doxorubicin (B1662922) (PLD) or topotecan.[1] In the control arm, 42% of patients were treated with topotecan.[1]
| Efficacy Endpoint | Canfosfamide | Control Arm (PLD or Topotecan) | p-value |
| Median Overall Survival (OS) | 8.5 months | 13.6 months | p=0.0001 |
| Median Progression-Free Survival (PFS) | 2.3 months | 4.4 months | p=0.0001 |
| Objective Response Rate (ORR) | 4.3% | 10.9% | - |
| Data from the Phase 3 trial as reported by Vergote et al.[3] |
In this pivotal study, the control arm, which included topotecan, demonstrated a statistically significant improvement in both median overall survival and median progression-free survival compared to canfosfamide.[1][3] A subgroup analysis of the control arm showed a median overall survival of 10.8 months for patients receiving topotecan.[2]
For topotecan, other studies in recurrent ovarian cancer have shown overall response rates ranging from 13% to 25% in platinum-resistant patients.[5] In a phase III trial comparing topotecan to paclitaxel (B517696) as second-line therapy, topotecan showed a longer time to progression (23 weeks vs 14 weeks).[5][13]
Safety and Tolerability
The safety profiles of canfosfamide and topotecan differ significantly, particularly concerning hematologic toxicities.
Canfosfamide was generally well-tolerated in the Phase 3 trial.[1] The most common Grade 3-4 adverse events were nausea (32%), vomiting (9%), fatigue (6%), and anemia (6%).[2] Myelosuppression was not a prominent toxicity, with Grade 3-4 neutropenia and thrombocytopenia each reported at 4%.[1]
Topotecan , in contrast, is primarily associated with myelosuppression as its dose-limiting toxicity.[4][5] In the comparative Phase 3 trial, the control arm (including topotecan) had higher rates of Grade 3-4 hematologic adverse events, including neutropenia (23%), anemia (15%), and thrombocytopenia (12%).[3] Other studies have consistently reported reversible and noncumulative neutropenia as the main hematological toxicity of topotecan.[4] Non-hematologic toxicities are generally mild to moderate.[6]
| Grade 3-4 Adverse Event | Canfosfamide | Control Arm (PLD or Topotecan) |
| Anemia | 5.6% | 15.2% |
| Neutropenia | 4% | 23.5% |
| Thrombocytopenia | 4% | 12.4% |
| Nausea | 31.6% | 55.3% |
| Vomiting | 8.7% | - |
| Fatigue | 6.1% | 6.9% |
| Data from the Phase 3 trial as reported by Vergote et al.[3] |
Experimental Protocols
The pivotal Phase 3 study comparing canfosfamide to topotecan or PLD provides the most direct comparative data.
Study Design: A randomized, open-label, multicenter, Phase 3 clinical trial.
Patient Population: Patients with platinum-refractory or -resistant ovarian cancer who had progressed on second-line therapy with either pegylated liposomal doxorubicin or topotecan.[1] Patients were required to have measurable disease according to RECIST criteria and adequate organ function.[3]
Treatment Arms:
-
Experimental Arm: Canfosfamide 1000 mg/m² administered as an intravenous infusion every 3 weeks.[1]
-
Control Arm: Investigator's choice of either:
Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[3][14]
References
- 1. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Safety of topotecan in the treatment of recurrent small-cell lung cancer and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of topotecan in the treatment of advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the role of topotecan in the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Canfosfamide and Traditional Alkylating Agents: A Guide for Researchers
This guide provides a detailed comparison of the investigational drug canfosfamide and traditional alkylating agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to Canfosfamide and Traditional Alkylating Agents
Alkylating agents represent one of the earliest and most widely used classes of non-hormonal cancer chemotherapy.[1][2] Their cytotoxic effects are mediated through the attachment of alkyl groups to DNA, which disrupts DNA replication and leads to cancer cell death.[2][3][4] This class includes well-established drugs such as cyclophosphamide (B585), melphalan (B128), and busulfan (B1668071).[2] While effective against a broad range of malignancies, their utility is often limited by significant toxicity to healthy, rapidly dividing cells and the development of drug resistance.[3][5][6]
Canfosfamide (formerly known as TLK286) is a novel anticancer agent designed to overcome some of the limitations of traditional alkylating agents.[7][8] It is a glutathione (B108866) analog prodrug that is selectively activated in cancer cells overexpressing the enzyme Glutathione S-transferase P1-1 (GST P1-1).[7][8][9] This targeted activation is intended to enhance its therapeutic index by concentrating its cytotoxic activity within tumor cells, thereby sparing normal tissues.[7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between canfosfamide and traditional alkylating agents lies in their mechanism of activation and subsequent interaction with cellular components.
Canfosfamide: Targeted Activation
Canfosfamide's unique mechanism relies on its activation by GST P1-1, an enzyme frequently overexpressed in various human cancers.[8][9] High levels of GST P1-1 are often associated with a poor prognosis and resistance to conventional chemotherapy.[8][9] Canfosfamide is cleaved by GST P1-1 into two active fragments: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[9][10] The cytotoxic fragment then acts as an alkylating agent, forming covalent bonds with DNA, RNA, and proteins, ultimately inducing apoptosis (programmed cell death).[7][8][9] The glutathione analog fragment may also contribute to the drug's overall effect by inhibiting GST P1-1, potentially sensitizing cancer cells to other chemotherapeutic agents.[8][9]
Traditional Alkylating Agents: Non-specific DNA Damage
Traditional alkylating agents do not require specific enzymatic activation in the same targeted manner as canfosfamide.[3] They are inherently reactive or are metabolized to reactive intermediates that can non-specifically alkylate DNA in any cell, though they are most damaging to rapidly dividing cells.[3][6] These agents form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[11] This can result in several types of DNA damage, including mono-adducts, intra-strand cross-links, and inter-strand cross-links.[3][11] Inter-strand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][11]
Comparative Clinical Efficacy
The clinical development of canfosfamide has primarily focused on heavily pre-treated patient populations, particularly in ovarian cancer. However, pivotal Phase III trials have yielded disappointing results when compared to established therapies.
| Trial (Indication) | Treatment Arms | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Phase III (Second-line Platinum-Resistant Ovarian Cancer) | Canfosfamide + Carboplatin (B1684641) vs. Pegylated Liposomal Doxorubicin (B1662922) (PLD) | No superiority demonstrated | 3.5 months (both arms) | Not reported | [12] |
| ASSIST-1 (Third-line Platinum-Resistant Ovarian Cancer) | Canfosfamide vs. PLD or Topotecan (B1662842) | Not reported | 2.3 months vs. 4.4 months (p<0.001) | 8.5 months vs. 13.6 months (p<0.01) | [12][13][14] |
| Phase III (Platinum-Resistant Ovarian Cancer) | Canfosfamide + PLD vs. PLD alone | Not reported | 5.6 months vs. 3.7 months (p=0.7243) | Not reported | [15] |
| Phase II (Platinum-Resistant Ovarian Cancer) | Canfosfamide + PLD | 27.8% | 6.0 months | 17.8 months | [16] |
As a single agent in a third-line setting for platinum-resistant ovarian cancer, canfosfamide was significantly inferior to standard chemotherapy (pegylated liposomal doxorubicin or topotecan) in terms of both progression-free and overall survival.[12][13][14] In combination with carboplatin as a second-line treatment, it failed to show superiority over pegylated liposomal doxorubicin.[12] A separate trial combining canfosfamide with pegylated liposomal doxorubicin showed a positive but not statistically significant trend in progression-free survival compared to pegylated liposomal doxorubicin alone.[15]
In contrast, traditional alkylating agents like cyclophosphamide and melphalan remain cornerstones in the treatment of various hematological and solid tumors, including lymphomas, leukemias, multiple myeloma, and breast cancer.[2][4][17] Their efficacy, while often accompanied by significant toxicity, is well-established in both first-line and subsequent treatment settings. For example, high-dose melphalan is a standard conditioning regimen for autologous stem cell transplantation in multiple myeloma.[18]
Experimental Protocols
Clinical trials evaluating cytotoxic agents follow a structured methodology to assess safety and efficacy. Below is a generalized workflow for a Phase III randomized controlled trial comparing an investigational agent like canfosfamide to a standard-of-care alkylating agent.
Experimental Workflow: Phase III Comparative Trial
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria, such as tumor type, prior therapies, and performance status. For instance, trials in ovarian cancer often stratify patients based on their platinum-free interval.[12][15]
-
Randomization: Patients are randomly assigned to different treatment arms to minimize bias. Stratification factors (e.g., prior therapy, bulky disease) are used to ensure balance between the groups.[13]
-
Treatment Regimen: Detailed description of drug dosages, administration schedules, and criteria for dose modifications or delays due to toxicity. For example, canfosfamide has been administered at 1000 mg/m² intravenously every 3 weeks.[13]
-
Endpoints: The primary endpoint is typically progression-free survival (PFS), with overall survival (OS) and objective response rate (ORR) as key secondary endpoints.[15]
-
Assessments: Tumor response is evaluated at regular intervals using standardized criteria (e.g., RECIST). Safety and toxicity are monitored continuously and graded according to a common terminology (e.g., CTCAE).
Safety and Toxicity Profile
A key theoretical advantage of canfosfamide is its potential for a more favorable safety profile due to its targeted activation. However, clinical data indicate that it is not without significant toxicities, although they may differ from those of traditional agents.
| Adverse Event (Grade 3-4) | Canfosfamide (Single Agent) | Canfosfamide + PLD | Traditional Agents (PLD/Topotecan) | Reference |
| Anemia | 6% | - | 15% | [12] |
| Neutropenia | 4% | 66% (hematologic events) | 23% | [12][13][15] |
| Thrombocytopenia | 4% | - | 12% | [12][13] |
| Nausea | 32% | - | 55% | [12] |
| Vomiting | 9% | - | - | [12] |
| Fatigue | 6% | - | 7% | [12] |
| Palmar-Plantar Erythrodysesthesia | - | 23% | 39% | [15] |
| Stomatitis | - | 31% | 49% | [15] |
As a single agent, canfosfamide appears to have a manageable toxicity profile, with the most common severe adverse events being nausea and vomiting.[12][13] In contrast, traditional alkylating agents are well-known for causing significant myelosuppression (neutropenia, thrombocytopenia, anemia), which is often the dose-limiting toxicity.[6] Interestingly, when combined with pegylated liposomal doxorubicin (PLD), canfosfamide appeared to mitigate some of PLD's characteristic toxicities, such as palmar-plantar erythrodysesthesia and stomatitis, although hematologic toxicity was more frequent in the combination arm.[15]
Mechanisms of Resistance
Resistance to alkylating agents is a major clinical challenge and can occur through several mechanisms:[1][11][19]
-
Increased DNA Repair: Cancer cells can upregulate DNA repair pathways, such as the enzyme O6-alkylguanine-DNA-alkyltransferase (O6-AT), which removes alkyl adducts from DNA before they can cause lethal damage.[1][11]
-
Increased Drug Inactivation: Elevated levels of intracellular detoxifying agents, such as glutathione, can neutralize the reactive alkylating species before they reach the DNA.[1][19]
-
Decreased Drug Uptake/Increased Efflux: Altered expression of drug transporters can limit the intracellular concentration of the alkylating agent.[1]
-
Defective Apoptotic Pathways: Mutations in genes that control apoptosis (e.g., p53) can allow cells to survive despite extensive DNA damage.[11]
Canfosfamide was designed to leverage a common resistance mechanism—high GST P1-1 levels—for its activation, turning a disadvantage into a therapeutic opportunity.[7][9] This approach aims to be effective in tumors that are inherently resistant to other chemotherapies. However, the failure of canfosfamide to demonstrate superior efficacy in clinical trials suggests that this targeted approach may not be sufficient to overcome the multifactorial nature of drug resistance or that other resistance mechanisms specific to canfosfamide may be at play.
Conclusion
Canfosfamide represents an innovative approach to cancer therapy, designed for tumor-specific activation to improve the therapeutic index over traditional alkylating agents. Its mechanism of action, dependent on the overexpression of GST P1-1, is a clear departure from the non-specific DNA damage caused by conventional alkylators like cyclophosphamide and melphalan.[3][9]
Despite its novel design and promising preclinical data, canfosfamide has not demonstrated superior efficacy in pivotal Phase III trials for ovarian cancer.[12][13][14] As a single agent, it was found to be inferior to standard-of-care chemotherapy. While it may have a different and potentially manageable safety profile, and may even mitigate certain toxicities when used in combination, its clinical benefit remains unproven.[12][15]
In contrast, traditional alkylating agents, despite their significant toxicities and well-documented resistance mechanisms, remain indispensable components of numerous standard-of-care cancer treatment regimens.[2][20] The development of canfosfamide highlights the challenges of translating a targeted activation strategy into clinical superiority. Future research may explore canfosfamide in other tumor types with high GST P1-1 expression or in combination with other targeted agents to better exploit its unique mechanism of action.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Canfosfamide - Wikipedia [en.wikipedia.org]
- 8. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 12. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 13. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer [int.livhospital.com]
- 18. [High dose melphalan (HDM) is superior to cyclophosphamide plus etoposide and busulfan (CVB) as the conditioning regimen in autologous stem cell transplantation for multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkylating Agents | Oncohema Key [oncohemakey.com]
Validating Canfosfamide's Mechanism: A Comparative Guide to GST-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of cancer therapies that selectively target tumor cells while minimizing damage to healthy tissues is a central goal in oncology research. Glutathione (B108866) S-transferases (GSTs), particularly the GST P1-1 isoform, are frequently overexpressed in a variety of cancer cells and contribute to chemotherapy resistance. This very attribute, however, presents a unique therapeutic window for the activation of specially designed prodrugs. Canfosfamide (formerly TLK286) is a prime example of such a GST-activated prodrug. This guide provides an objective comparison of canfosfamide's mechanism and performance with other GST-activated prodrugs, supported by available experimental data, to aid researchers in the validation and exploration of this targeted therapeutic strategy.
Canfosfamide: Mechanism of a Targeted Strike
Canfosfamide is a glutathione analog prodrug that remains inactive until it encounters elevated levels of GST P1-1. This enzyme catalyzes the cleavage of canfosfamide into two distinct fragments: a glutathione analog and a potent cytotoxic alkylating agent, a phosphorodiamidate mustard. This active cytotoxic component then indiscriminately targets crucial cellular macromolecules, including DNA, RNA, and proteins, inducing significant cellular stress and ultimately triggering apoptosis (programmed cell death). The selective activation within cancer cells overexpressing GST P1-1 is the cornerstone of its intended therapeutic efficacy and reduced systemic toxicity.
The Landscape of GST-Activated Prodrugs: A Comparative Overview
Canfosfamide belongs to a broader class of chemotherapeutic agents designed for activation by GSTs. While they share a common activation strategy, the specific GST isoforms they target, the nature of their cytotoxic payload, and their resulting mechanisms of action can differ significantly.
| Feature | Canfosfamide (TLK286) | Sulfonamide-based Prodrugs | Thiopurine-based Prodrugs |
| Cytotoxic Payload | Phosphorodiamidate Mustard (Alkylating Agent) | Doxorubicin, Etoposide | 6-Mercaptopurine |
| Primary Activating GST Isoform | GST P1-1 | GSTA1, MGST1, GSTP1 | GSTM1-1 |
| Mechanism of Cytotoxicity | DNA, RNA, and protein alkylation | DNA intercalation, Topoisomerase II inhibition | Antimetabolite, disrupts DNA synthesis |
| Activation Dependency | GSH-independent | GSH-dependent | GSH-dependent |
Experimental Validation: Protocols and Workflows
To rigorously evaluate and compare the efficacy of canfosfamide and other GST-activated prodrugs, a series of well-defined experimental protocols are essential.
Protocol 1: In Vitro GST-Mediated Prodrug Activation Assay
Objective: To quantify the rate of activation of a GST-activated prodrug by a specific GST isoform.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5) containing the purified recombinant GST enzyme (e.g., GST P1-1), 5 mM glutathione (GSH), and the prodrug at a known concentration.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points.
-
Analysis: Quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining prodrug and the released active cytotoxic agent.
-
Data Interpretation: Calculate the rate of prodrug conversion to determine the catalytic efficiency of the enzyme for the specific prodrug.
Protocol 2: Cell-Based Cytotoxicity Assay
Objective: To determine the cytotoxic potency (IC50) of a GST-activated prodrug in cancer cell lines with varying GST expression levels.
Methodology:
-
Cell Culture: Culture cancer cell lines with known GST expression profiles (e.g., a parental line and a line engineered to overexpress GST P1-1).
-
Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of the prodrug.
-
Incubation: Incubate the cells for a period sufficient to allow for drug activation and cytotoxic effects (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 value for each cell line. A significantly lower IC50 in the GST-overexpressing cell line indicates successful GST-mediated activation and selective cytotoxicity.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the activation pathway of canfosfamide and a typical experimental workflow for evaluating GST-activated prodrugs.
Caption: Canfosfamide Activation Pathway.
Caption: GST-Prodrug Evaluation Workflow.
Clinical Perspective and Future Directions
While preclinical studies have demonstrated the potential of canfosfamide, clinical trial results have been mixed, with some studies not showing a significant improvement in overall survival when compared to standard treatments alone. This underscores the complexity of translating promising preclinical concepts into clinical successes. Future research in this area should focus on identifying biomarkers to predict which patients are most likely to respond to GST-activated prodrugs, as well as exploring combination therapies that may enhance their efficacy. The continued development of novel GST-activated prodrugs with diverse cytotoxic payloads and optimized activation kinetics remains a promising avenue for advancing targeted cancer therapy.
Canfosfamide Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the outcomes of canfosfamide combination therapy versus monotherapy in preclinical and clinical settings. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of canfosfamide, a glutathione (B108866) analog activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various cancer types.[1][2]
Executive Summary
Canfosfamide has been investigated as both a monotherapy and in combination with other chemotherapeutic agents for the treatment of cancers such as ovarian and non-small cell lung cancer. Preclinical studies have suggested a synergistic cytotoxic effect when canfosfamide is combined with agents like doxorubicin (B1662922) and carboplatin.[3] Clinical trials have further explored these combinations, with results indicating that combination therapies may offer improved efficacy in certain patient populations compared to monotherapy or standard care, although outcomes have varied across studies. This guide summarizes the available data to provide a comparative overview of the performance of canfosfamide in different therapeutic contexts.
Mechanism of Action
Canfosfamide is a prodrug that is activated by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in tumor cells.[1][2] Upon activation, canfosfamide is cleaved into a cytotoxic fragment and a glutathione analog. The cytotoxic component, an alkylating agent, induces DNA damage, leading to apoptosis in cancer cells.[3] This targeted activation in cells with high GST P1-1 levels is intended to enhance the therapeutic window by concentrating the cytotoxic effect within the tumor.
Caption: Canfosfamide activation by GST P1-1 and subsequent induction of apoptosis.
Preclinical Data: Evidence of Synergy
Preclinical in vitro studies have demonstrated that canfosfamide treatment can synergistically enhance the cytotoxicity of various chemotherapeutic agents across a range of cancer cell lines, including those derived from ovarian cancer (OVCAR3, HEY, SK-OV-3).[3] This synergistic effect has been observed with drugs possessing different mechanisms of action, such as carboplatin, doxorubicin, paclitaxel, and gemcitabine.[3] The proposed mechanism for the synergy with doxorubicin involves the upregulation of GST P1-1 expression by doxorubicin, which in turn facilitates the activation of canfosfamide.[3]
Clinical Trial Outcomes: A Comparative Analysis
Clinical trials have evaluated canfosfamide as both a monotherapy and in combination with other agents in patients with advanced cancers. The following tables summarize the key findings from some of these studies.
Table 1: Canfosfamide Monotherapy vs. Standard of Care in Platinum-Resistant/Refractory Ovarian Cancer (Phase III)
| Outcome | Canfosfamide Monotherapy (1000 mg/m²) | Pegylated Liposomal Doxorubicin or Topotecan (B1662842) |
| Median Overall Survival (OS) | 8.5 months | 13.5 months (combined) |
| Median Progression-Free Survival (PFS) | 2.3 months | 4.4 months (combined) |
| Key Adverse Events (Grade 3-4) | Nausea (32%), Vomiting (9%), Fatigue (6%), Anemia (6%) | Nausea (55%), Anemia (15%), Neutropenia (23%), Thrombocytopenia (12%) |
| Reference | [2][4] | [2][4] |
Note: This trial compared canfosfamide monotherapy to the investigator's choice of pegylated liposomal doxorubicin or topotecan and found canfosfamide to be associated with significantly shorter PFS and OS.[4]
Table 2: Canfosfamide Combination Therapy vs. Monotherapy in Platinum-Resistant Ovarian Cancer (Phase III, NCT00350948)
| Outcome | Canfosfamide (1000 mg/m²) + PLD (50 mg/m²) | PLD Monotherapy (50 mg/m²) |
| Median Progression-Free Survival (PFS) - Overall | 5.6 months | 3.7 months |
| Median PFS - Platinum-Refractory/Primary Resistant Subgroup | 5.6 months | 2.9 months |
| Objective Response Rate (ORR) | Data not fully reported | Data not fully reported |
| Key Adverse Events (Hematologic, any grade) | 66% | 44% |
| Palmar-Plantar Erythrodysesthesia (any grade) | 23% | 39% |
| Stomatitis (any grade) | 31% | 49% |
| Reference | [1] | [1] |
Note: In this study, the combination of canfosfamide and pegylated liposomal doxorubicin (PLD) showed a trend towards improved PFS in the overall population and a statistically significant improvement in a subgroup of platinum-refractory or primary platinum-resistant patients compared to PLD alone.[1]
Table 3: Canfosfamide Combination Therapy in Advanced Non-Small Cell Lung Cancer (Phase I-IIa)
| Treatment Arm | Canfosfamide (400-1000 mg/m²) + Carboplatin + Paclitaxel |
| Objective Response Rate (ORR) | 34% |
| Median Progression-Free Survival (PFS) | 4.3 months |
| Median Overall Survival (OS) | 9.9 months |
| Reference | This data is from a single-arm study and does not have a direct comparator arm. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative protocols for key assays used in the preclinical evaluation of canfosfamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of canfosfamide alone and in combination with other agents on cancer cell lines.
-
Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of canfosfamide, the combination drug, or both in combination. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.
Caption: A typical workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of canfosfamide in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, canfosfamide monotherapy, combination drug monotherapy, and canfosfamide combination therapy.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.
Conclusion
The available data suggests that canfosfamide in combination with other chemotherapeutic agents, such as pegylated liposomal doxorubicin, may offer an advantage over monotherapy in certain clinical scenarios, particularly in platinum-resistant ovarian cancer. Preclinical evidence of synergy provides a strong rationale for these combination strategies. However, the clinical benefit of canfosfamide, both as a monotherapy and in combination, has not been consistently demonstrated across all trials, with one study showing inferior outcomes for canfosfamide monotherapy compared to standard care. Further well-designed clinical trials that include both monotherapy and combination therapy arms are needed to definitively establish the comparative efficacy and safety of canfosfamide-based regimens. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing future preclinical and clinical investigations of canfosfamide.
References
- 1. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Canfosfamide and Ifosfamide in vitro
A detailed analysis of the cytotoxic and mechanistic profiles of two potent alkylating agents.
This guide provides a comprehensive in vitro comparison of Canfosfamide and Ifosfamide (B1674421), two important alkylating agents used in cancer therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Mechanism of Action and Activation
Canfosfamide and Ifosfamide are both prodrugs that require metabolic activation to exert their cytotoxic effects. However, their activation pathways are distinct, leading to different active metabolites and potential variations in their efficacy and toxicity profiles.
Canfosfamide is a third-generation glutathione (B108866) analog. Its activation is uniquely dependent on the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in various cancer cells.[1] This targeted activation is a key feature of Canfosfamide. GST P1-1 catalyzes the release of an active alkylating mustard metabolite that cross-links DNA, leading to cellular stress and apoptosis.
Ifosfamide , an oxazaphosphorine, requires activation by cytochrome P450 (CYP450) enzymes, primarily in the liver.[2][3][4] This process generates the active alkylating metabolite, isophosphoramide mustard (IPM), which is responsible for its anticancer activity.[5] However, this metabolic pathway also produces toxic byproducts, such as acrolein and chloroacetaldehyde (B151913) (CAA), which are associated with side effects like hemorrhagic cystitis and neurotoxicity.[2][5]
Diagram of Activation Pathways
Caption: Activation pathways of Canfosfamide and Ifosfamide.
In Vitro Cytotoxicity
The cytotoxic effects of Canfosfamide and Ifosfamide have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Drug/Metabolite | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Ifosfamide | HepG2 | 133 ± 8.9 | 24 h | [6] |
| HepG2 | 125 ± 11.2 | 48 h | [6] | |
| HepG2 | 100.2 ± 7.6 | 72 h | [6] | |
| 4-hydroxy-IFO | MX1 | 10.8 | Not Specified | [2] |
| (Active Metabolite) | S117 | 25.0 | Not Specified | [2] |
| Chloroacetaldehyde (CAA) | MX1 | 8.6 | Not Specified | [2] |
| (Toxic Metabolite) | S117 | 15.3 | Not Specified | [2] |
| Canfosfamide | A2780 | ~2.3-fold increase vs. GSTP1 knockdown | Not Specified | [7] |
| (as GSTP1 substrate) | A2780DPP | ~4.83-fold increase vs. GSTP1 knockdown | Not Specified | [7] |
Induction of Apoptosis
Both Canfosfamide and Ifosfamide induce apoptosis as a primary mechanism of cell death. The extent of apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
| Drug | Cell Line | Apoptosis Induction | Reference |
| Ifosfamide | HepG2 | Increased apoptosis frequency in a dose-dependent manner. At IC50 (100 µM), apoptosis was significantly higher than control at 48h and 72h. | |
| Canfosfamide | - | Induces apoptosis by influencing the activities of MAPK, p38 kinase, JNK, MKK4, and caspase 3.[8] | |
| (Active Metabolite) |
Note: Quantitative data for Canfosfamide-induced apoptosis percentages were not available in the reviewed literature for a direct comparison.
DNA Damage
As alkylating agents, both drugs cause DNA damage, which can be visualized and quantified using techniques like the Comet assay.
| Drug | Cell Line | DNA Damage Assessment | Reference |
| Ifosfamide | - | Induces DNA cross-links, leading to inhibition of DNA synthesis.[2] | |
| (Active Metabolites) | |||
| Canfosfamide | - | The active alkylating metabolite forms covalent linkages with DNA, inducing a cellular stress response and cytotoxicity.[1] | |
| (Active Metabolite) |
Note: Specific quantitative data from Comet assays for a direct comparison between Canfosfamide and Ifosfamide were not found in the available literature.
Impact on Signaling Pathways
The cellular stress induced by Canfosfamide and Ifosfamide triggers a cascade of signaling events that ultimately determine the cell's fate.
Canfosfamide's active metabolite is known to influence several key stress-activated protein kinase pathways, including MAPK, p38 kinase, JNK, and MKK4, which are crucial regulators of apoptosis.[8] The activation of these pathways culminates in the activation of executioner caspases like caspase-3.
Ifosfamide's active metabolite, IPM, also interacts with the MAP kinase signaling pathway and has been shown to downregulate genes involved in cell cycle control and apoptosis, such as TP53 and CIP1.[5] The induction of apoptosis by Ifosfamide is mediated through the caspase cascade.[5]
Diagram of Signaling Pathways
Caption: Signaling pathways affected by Canfosfamide and Ifosfamide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Caption: MTT assay workflow for determining cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Canfosfamide or Ifosfamide. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram
Caption: Apoptosis assay workflow using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with Canfosfamide or Ifosfamide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This in vitro comparison highlights the distinct activation mechanisms and shared cytotoxic effects of Canfosfamide and Ifosfamide. Canfosfamide's targeted activation by GST P1-1 presents a potential advantage in tumors overexpressing this enzyme. Ifosfamide, while a potent and widely used agent, has a broader activation mechanism that also leads to the formation of toxic metabolites.
The provided data and protocols serve as a valuable resource for researchers investigating these compounds. Further head-to-head studies in a wider range of cancer cell lines with varying GST P1-1 and CYP450 expression levels are warranted to fully elucidate their comparative efficacy and to guide the development of more personalized cancer therapies. The signaling pathway diagrams offer a visual guide to the complex cellular responses initiated by these drugs, providing a foundation for further mechanistic investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSTP1 is a Driver of Triple-Negative Breast Cancer Cell Metabolism and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of ifosfamide vs. mafosfamide treatment on intracellular glutathione levels and immunological functions of immunocompetent lymphocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion. | Semantic Scholar [semanticscholar.org]
- 7. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies between Canfosfamide and platinum-based agents
For researchers, scientists, and drug development professionals, overcoming platinum resistance in oncology remains a critical challenge. This guide provides a comparative overview of canfosfamide and platinum-based agents, focusing on the preclinical evidence of cross-resistance, underlying mechanisms of action, and relevant experimental protocols.
Canfosfamide (Telcyta®, TLK286) is a novel glutathione (B108866) analog activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various tumor types, including platinum-resistant cancers.[1] Its distinct mechanism of action has prompted investigations into its potential to circumvent the resistance pathways that limit the efficacy of platinum-based chemotherapy.
Preclinical Evidence: A Lack of Cross-Resistance
Preclinical studies have indicated that canfosfamide may not share the same resistance mechanisms as platinum agents. An important study demonstrated that in the OVCAR3 human ovarian cancer cell line, canfosfamide was not cross-resistant to carboplatin (B1684641) or cisplatin (B142131).[2] Furthermore, the same research highlighted that canfosfamide can act synergistically with carboplatin, suggesting a complementary therapeutic effect.[3] This lack of cross-resistance provides a strong rationale for evaluating canfosfamide in patient populations that have developed resistance to platinum-based therapies.
Table 1: Illustrative Cytotoxicity of Platinum-Based Agents in Ovarian Cancer Cell Lines
| Cell Line Model | Platinum Sensitivity Status | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| A2780 | Sensitive | 1.40 ± 0.11 | ~15-30 | [4] |
| A2780cisR | Resistant | 7.39 ± 1.27 | >100 | [4] |
| OV-90 | Sensitive | 16.75 ± 0.83 | Not Reported | [2] |
| OV-90/CisR1 | Resistant | 59.08 ± 2.89 | Not Reported | [2] |
| SKOV-3 | Sensitive | 19.18 ± 0.91 | Not Reported | [2] |
| SKOV-3/CisR2 | Resistant | 109.6 ± 1.47 | Not Reported | [2] |
Note: The data presented are illustrative and compiled from multiple sources. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Divergent Mechanisms of Action and Resistance
The absence of cross-resistance between canfosfamide and platinum agents is rooted in their distinct molecular mechanisms.
Canfosfamide is a prodrug that requires bioactivation by GST P1-1.[1] This enzyme, often upregulated in cancer cells as a detoxification mechanism, catalyzes the cleavage of canfosfamide into a glutathione analog and a cytotoxic phosphorodiamidate mustard.[1] This active moiety then exerts its anti-cancer effect by alkylating DNA and other cellular macromolecules, leading to apoptosis.[1] Resistance to canfosfamide could theoretically arise from decreased GST P1-1 expression or activity.
Platinum-based agents (cisplatin, carboplatin, oxaliplatin) do not require enzymatic activation in the same manner. They enter cells and their reactive aqua species form adducts with DNA, primarily intrastrand crosslinks, which block DNA replication and transcription, ultimately triggering cell death.[5] Resistance to platinum agents is multifactorial and can involve:
-
Reduced intracellular accumulation: Decreased expression of uptake transporters (e.g., CTR1) or increased efflux by pumps like MRP2.[5]
-
Increased drug inactivation: Detoxification through conjugation with glutathione (GSH), a reaction that can also be catalyzed by GSTs.[6]
-
Enhanced DNA repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER), to remove platinum-DNA adducts.
-
Altered signaling pathways: Dysregulation of apoptotic pathways (e.g., p53 mutations) and activation of pro-survival signals.[6]
The following diagrams illustrate the distinct activation and resistance pathways.
Caption: Canfosfamide is a prodrug activated by GST P1-1 within cancer cells.
Caption: Mechanisms of resistance to platinum-based chemotherapeutic agents.
Experimental Protocols
The following provides a generalized methodology for assessing cross-resistance between canfosfamide and platinum agents using a cytotoxicity assay.
Objective:
To determine and compare the in vitro cytotoxicity (IC50 values) of canfosfamide and platinum-based agents in platinum-sensitive and platinum-resistant cancer cell lines.
Materials:
-
Cell Lines: A panel of human ovarian cancer cell lines, including a platinum-sensitive parental line (e.g., A2780) and its derived platinum-resistant subline (e.g., A2780cisR).
-
Drugs: Canfosfamide, Cisplatin, Carboplatin, Oxaliplatin.
-
Reagents: Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, penicillin/streptomycin), phosphate-buffered saline (PBS), trypsin-EDTA, cytotoxicity detection reagent (e.g., MTT, CCK-8, or SRB).
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader.
Experimental Workflow:
Caption: A generalized workflow for determining drug cytotoxicity using a plate-based assay.
Detailed Procedure (MTT Assay Example):
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare stock solutions of canfosfamide and platinum agents in an appropriate solvent (e.g., DMSO or PBS). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations. Remove the medium from the cell plates and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion
The available preclinical evidence suggests that canfosfamide and platinum-based agents have distinct mechanisms of action and resistance. The lack of cross-resistance observed in ovarian cancer cell lines positions canfosfamide as a potential therapeutic option for patients with platinum-refractory or -resistant disease. However, it is important to note that clinical trial results for canfosfamide have been mixed, with some Phase 3 trials not meeting their primary endpoints.[3][7] Further research is warranted to identify the patient populations most likely to benefit from canfosfamide and to explore its potential in combination therapies. The experimental frameworks outlined in this guide can serve as a foundation for future preclinical studies aimed at further elucidating the comparative efficacy and resistance profiles of these agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of therapeutic targets in ovarian cancer through active tyrosine kinase profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the toxicity and efficacy of cisplatin and carboplatin in advanced ovarian cancer. The Swons Gynaecological Cancer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Cisplatin-cyclophosphamide versus carboplatin-cyclophosphamide in advanced ovarian cancer: a randomized phase III study of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Canfosfamide in Combination Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Canfosfamide (formerly TLK286), a novel glutathione (B108866) analog, has demonstrated promising synergistic activity when combined with various standard chemotherapeutic agents. Activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells, Canfosfamide's active metabolite induces cytotoxic effects. This guide provides a comprehensive comparison of Canfosfamide's performance in combination therapies, supported by preclinical and clinical data, to inform further research and development.
Mechanism of Action and Synergy
Canfosfamide is a prodrug that is selectively activated in cancer cells with elevated levels of GST P1-1.[1] This activation releases a potent alkylating agent that damages DNA, leading to cellular stress and apoptosis.[1][2] The synergistic effect of Canfosfamide with other chemotherapeutics is believed to stem from two key mechanisms:
-
Enhanced Cytotoxicity: The alkylating moiety of Canfosfamide adds to the DNA damage induced by other agents like platinum compounds (e.g., carboplatin) and anthracyclines (e.g., doxorubicin).
-
Inhibition of Drug Resistance: The glutathione analog fragment of Canfosfamide may inhibit GST P1-1, an enzyme that can detoxify and confer resistance to several chemotherapeutic drugs.[2][3]
Preclinical studies have shown that Canfosfamide synergistically enhances the in vitro cytotoxicity of a variety of chemotherapeutic agents, including carboplatin (B1684641), doxorubicin (B1662922), paclitaxel (B517696), and gemcitabine (B846).
Preclinical Synergy: In Vitro Studies
Quantitative analysis of synergy in preclinical studies is often determined using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. While the precise CI values from the original preclinical studies on Canfosfamide combinations are not publicly available in detail, the consistent reporting of synergy across multiple studies with different agents underscores its potential as a combination therapy partner.
Clinical Evaluation of Canfosfamide Combinations
The synergistic potential of Canfosfamide observed in preclinical settings has been investigated in several clinical trials, primarily in ovarian and non-small cell lung cancer.
Canfosfamide in Combination with Pegylated Liposomal Doxorubicin (PLD) for Ovarian Cancer
A significant focus of clinical research has been the combination of Canfosfamide with pegylated liposomal doxorubicin (PLD) for platinum-resistant ovarian cancer.
Table 1: Efficacy of Canfosfamide + PLD in Platinum-Resistant Ovarian Cancer
| Study Phase | Treatment Arms | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase II[4][5] | Canfosfamide + PLD | 39 | 27.8% | 6.0 months |
| Phase III[6][7] | Canfosfamide + PLD | 65 | Not Reported | 5.6 months |
| PLD Alone | 60 | Not Reported | 3.7 months |
In a Phase II study, the combination of Canfosfamide and PLD was well-tolerated and showed activity in patients with platinum and paclitaxel refractory or resistant ovarian cancer.[4][5] A subsequent randomized Phase III trial showed a positive trend in median PFS for the combination arm compared to PLD alone, although it did not reach statistical significance in the overall population.[6][7] However, a preplanned subgroup analysis of patients with platinum-refractory or primary platinum-resistant disease demonstrated a statistically significant improvement in median PFS for the combination therapy (5.6 months vs. 2.9 months for PLD alone).[6][7]
Table 2: Key Toxicities (Grade 3/4) in Canfosfamide + PLD vs. PLD Alone (Phase III) [6][7]
| Adverse Event | Canfosfamide + PLD (n=65) | PLD Alone (n=60) |
| Hematologic | 66% | 44% |
| Palmar-Plantar Erythrodysesthesia | 23% | 39% |
| Stomatitis | 31% | 49% |
Notably, the incidence of palmar-plantar erythrodysesthesia and stomatitis was lower in the combination arm, suggesting Canfosfamide may ameliorate some of the toxicities associated with PLD.[6][7]
Canfosfamide in Combination with Carboplatin and Paclitaxel for Non-Small Cell Lung Cancer (NSCLC)
The combination of Canfosfamide with the standard-of-care regimen of carboplatin and paclitaxel has been evaluated as a first-line therapy for advanced NSCLC.
Table 3: Efficacy of Canfosfamide + Carboplatin + Paclitaxel in Advanced NSCLC (Phase I-IIa) [8]
| Canfosfamide Dose Level | Number of Patients | Objective Response Rate (ORR) |
| 400 mg/m² | 3 | - |
| 500 mg/m² | 51 | 34% (overall) |
| 750 mg/m² | 54 | |
| 1000 mg/m² | 21 |
A Phase I-IIa dose-ranging study demonstrated that the combination was well-tolerated and active, with an overall objective response rate of 34%.[8] The median progression-free survival was 4.3 months, and the median overall survival was 9.9 months.[8] An exploratory analysis suggested that maintenance therapy with Canfosfamide might prolong survival.[8]
Experimental Protocols
In Vitro Synergy Assessment (General Protocol)
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., ovarian, lung, breast) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of Canfosfamide, the chemotherapeutic agent of interest, and the combination of both drugs at various fixed ratios.
-
Cytotoxicity Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or SRB assay.
-
Data Analysis: The dose-response curves for each agent alone and in combination are used to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. CI values are determined at different effect levels (e.g., CI at 50%, 75%, and 90% growth inhibition).
Clinical Trial Protocol: Canfosfamide + PLD in Ovarian Cancer (Phase III)[6][7]
-
Patient Population: Patients with platinum-refractory or -resistant ovarian cancer.
-
Treatment Arms:
-
Arm 1: Canfosfamide 1000 mg/m² intravenously (IV) on day 1 + PLD 50 mg/m² IV on day 1, every 28 days.
-
Arm 2: PLD 50 mg/m² IV on day 1, every 28 days.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), safety.
Clinical Trial Protocol: Canfosfamide + Carboplatin + Paclitaxel in NSCLC (Phase I-IIa)[8]
-
Patient Population: Patients with stage IIIB or IV non-small cell lung cancer.
-
Treatment Regimen: Canfosfamide (dose-ranging from 400 to 1000 mg/m²) IV + Carboplatin (AUC 6) IV + Paclitaxel 200 mg/m² IV on day 1, every 21 days.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Safety, Progression-Free Survival (PFS).
Signaling Pathways and Experimental Workflows
The cytotoxic effects of Canfosfamide are mediated through the activation of the cellular stress response kinase pathway.
Caption: Mechanism of Canfosfamide activation and induction of apoptosis.
The workflow for evaluating the synergistic effects of Canfosfamide in combination with other chemotherapeutics typically follows a path from preclinical in vitro studies to clinical trials.
Caption: Workflow for evaluating synergistic drug combinations.
Conclusion
Canfosfamide has demonstrated a favorable synergistic profile with several standard chemotherapeutic agents in both preclinical and clinical settings. Its mechanism of action, involving targeted activation in cancer cells and potential to overcome drug resistance, makes it a compelling candidate for combination therapies. The clinical data, particularly in platinum-resistant ovarian cancer, suggest that Canfosfamide can enhance the efficacy of existing treatments while potentially mitigating certain toxicities. Further research is warranted to fully elucidate the synergistic mechanisms and to identify optimal combination regimens and patient populations that would benefit most from Canfosfamide-based therapies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Evaluation of doxorubicin in combination with mafosfamide for in vitro elimination of myeloid and lymphoid tumor cells from human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
- 5. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel alkylating agent, glufosfamide, enhances the activity of gemcitabine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Canfosfamide's activity in patient-derived xenograft (PDX) models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical activity of canfosfamide, a glutathione (B108866) S-transferase P1-1 (GST P1-1) activated prodrug, with a focus on its validation in various xenograft models. While specific data on canfosfamide in patient-derived xenograft (PDX) models is limited in publicly accessible literature, this guide synthesizes available data from cell line-derived xenografts and compares it with the performance of standard-of-care chemotherapeutics in well-characterized ovarian cancer PDX models.
Introduction to Canfosfamide and PDX Models
Canfosfamide (Telcyta®, TLK286) is a novel chemotherapeutic agent designed for targeted activation within cancer cells.[1] As a prodrug, it is converted into a potent cytotoxic alkylating agent by the enzyme glutathione S-transferase P1-1 (GST P1-1).[1] Many human cancers, including ovarian cancer, overexpress GST P1-1, which is associated with chemotherapy resistance. Canfosfamide was developed to leverage this overexpression for selective tumor cell killing while minimizing toxicity to normal tissues.[1] Preclinical studies have shown that canfosfamide can inhibit tumor growth in various human cancer xenografts and that its cytotoxic activity correlates with GST P1-1 expression levels.[1]
Patient-derived xenograft (PDX) models are becoming the gold standard in preclinical oncology research. These models are established by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[2] PDX models have been shown to retain the principal histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[2][3]
Mechanism of Action of Canfosfamide
Canfosfamide's activation is a targeted process initiated by high levels of GST P1-1 in tumor cells. The enzyme cleaves canfosfamide into two active components: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[1] The cytotoxic fragment then acts as an alkylating agent, cross-linking DNA and other cellular macromolecules, which induces a cellular stress response and ultimately leads to apoptosis (programmed cell death).[1]
Downstream Signaling of Canfosfamide-Induced Apoptosis
The cellular stress induced by canfosfamide's alkylating activity triggers downstream signaling cascades that converge on apoptosis. A key pathway activated is the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Activation of JNK can lead to the phosphorylation of various transcription factors, including c-Jun, which in turn can modulate the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. This ultimately leads to the activation of caspases, the executioners of apoptosis.
Comparative Efficacy Data
Table 1: Efficacy of Canfosfamide in a Human Ovarian Cancer Xenograft Model
| Treatment | Dose and Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Canfosfamide | Not Specified | OVCAR3 (Cell Line-Derived) | Significant tumor growth inhibition | [1] |
Note: Specific quantitative TGI values for canfosfamide in this model were not detailed in the referenced literature.
Table 2: Efficacy of Standard-of-Care Agents in Ovarian Cancer PDX Models
| Treatment | Dose and Schedule | Tumor Model | Outcome | Reference |
| Carboplatin (B1684641) + Paclitaxel (B517696) | Not Specified | High-Grade Serous Ovarian Cancer PDX | Significant decrease in tumor weight (p=0.008) | [5] |
| Carboplatin | 3 mg/kg, once a week for 2 cycles | Chemotherapy-Sensitive High-Grade Serous Ovarian Cancer PDX | Tumor regression | [6] |
| Carboplatin | 3 mg/kg, once a week for 2 cycles | Chemotherapy-Resistant High-Grade Serous Ovarian Cancer PDX | No response | [6] |
| Doxorubicin (B1662922) | Not Specified | Ovarian Cancer PDX | Data for single-agent doxorubicin in ovarian PDX models is not specified in the search results. |
Experimental Protocols
Establishing and Utilizing Ovarian Cancer PDX Models
A generalized protocol for the establishment and use of ovarian cancer PDX models for drug efficacy studies is outlined below. This protocol is a synthesis of methodologies described in the literature.[2][7][8]
1. Patient Tumor Collection and Processing:
-
Fresh tumor tissue is obtained from patients with ovarian cancer under informed consent and Institutional Review Board (IRB) approval.[8]
-
The tissue is transported in a sterile medium on ice to the laboratory.
-
The tumor is mechanically minced into small fragments (e.g., 3x3x3 mm) under sterile conditions.[2]
2. Implantation into Immunodeficient Mice:
-
Female immunodeficient mice (e.g., NOD-scid, NSG) aged 6-8 weeks are used.[2][6]
-
Tumor fragments are subcutaneously implanted into the flanks of the mice.[2] Alternatively, for a more clinically relevant model, orthotopic implantation into the ovarian bursa can be performed.
3. Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[2]
-
When a tumor reaches a specific size (e.g., 800-1000 mm³), it is harvested. A portion of the tumor is cryopreserved for banking, and another portion is passaged into new mice for cohort expansion.[7]
4. Drug Efficacy Studies:
-
Once a sufficient number of mice with established tumors are available, they are randomized into treatment and control groups.
-
Drugs (e.g., canfosfamide, carboplatin, paclitaxel) are administered according to the desired dose and schedule.
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.[9]
-
At the end of the study, tumors are harvested for further analysis, such as histology, immunohistochemistry, and biomarker analysis.
5. Data Analysis:
-
The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[9]
-
Other metrics can include tumor regression and survival analysis.[6]
Discussion and Conclusion
Canfosfamide represents a targeted approach to chemotherapy, with its activation being dependent on the high levels of GST P1-1 often found in cancer cells. Preclinical data from cell line-derived xenografts support its antitumor activity.[1] However, to fully assess its potential and to identify the patient populations most likely to benefit, evaluation in more clinically relevant models such as PDX is crucial.
The data presented for standard-of-care agents like carboplatin and paclitaxel in ovarian cancer PDX models demonstrate the utility of this platform in recapitulating the spectrum of clinical responses, from sensitivity to resistance.[6] Future studies directly comparing canfosfamide to these agents in a panel of well-characterized ovarian cancer PDX models would provide valuable insights into its relative efficacy and potential role in the treatment of this disease. Such studies would be instrumental in guiding the clinical development of canfosfamide and other GST P1-1-activated prodrugs.
References
- 1. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Canfosfamide Efficacy: A Comparative Analysis in Platinum-Refractory vs. Platinum-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of canfosfamide in preclinical and clinical models of platinum-refractory and platinum-resistant cancers, with a primary focus on ovarian cancer, where it has been most extensively studied. Canfosfamide (Telcyta®, TLK286) is a glutathione (B108866) analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various tumor types.[1] Its unique mechanism of action, which involves conversion to a DNA-alkylating agent upon activation, has positioned it as a potential therapeutic agent in cancers that have developed resistance to standard platinum-based chemotherapy.[1]
Defining Platinum Resistance and Refractoriness
In the context of cancer therapy, particularly for ovarian cancer, the distinction between platinum-resistant and platinum-refractory disease is crucial for treatment decisions and clinical trial design.
-
Platinum-Resistant: This term typically describes tumors that initially respond to platinum-based chemotherapy but recur within six months of completing the last platinum dose.
-
Platinum-Refractory: This refers to tumors that show no response or progress during initial platinum-based chemotherapy.
While these definitions are primarily clinical, they are modeled preclinically by exposing cancer cell lines or patient-derived xenografts (PDXs) to escalating doses of platinum agents to induce resistance.
Preclinical Efficacy of Canfosfamide
Preclinical studies have been instrumental in elucidating the potential of canfosfamide in platinum-resistant settings. A key finding is that canfosfamide does not exhibit cross-resistance with platinum agents in human ovarian cancer cell lines.[2] In fact, canfosfamide has demonstrated synergistic cytotoxicity when used in combination with various chemotherapeutic agents, including carboplatin, doxorubicin (B1662922), and paclitaxel (B517696).[2][3]
The cytotoxic activity of canfosfamide is directly correlated with the expression of its activating enzyme, GST P1-1. Cancer cells with higher levels of GST P1-1 are more sensitive to canfosfamide's effects.[2] This suggests that tumors overexpressing GST P1-1, which can be a mechanism of resistance to other chemotherapies, may be particularly susceptible to canfosfamide.
While direct head-to-head preclinical studies comparing canfosfamide's efficacy in isogenic platinum-sensitive, -resistant, and -refractory cell lines are not extensively available in the public domain, the lack of cross-resistance and its unique activation pathway provide a strong rationale for its use in both platinum-resistant and -refractory tumors.
Clinical Efficacy of Canfosfamide in Platinum-Resistant and -Refractory Ovarian Cancer
Canfosfamide has been evaluated in several clinical trials involving patients with platinum-resistant or -refractory ovarian cancer. The results have been mixed, highlighting the challenges of treating this advanced disease stage.
Table 1: Summary of Key Clinical Trial Data for Canfosfamide in Platinum-Resistant/Refractory Ovarian Cancer
| Trial / Study | Treatment Arms | Patient Population | Key Efficacy Endpoints |
| Phase III Monotherapy Trial | Canfosfamide vs. Pegylated Liposomal Doxorubicin (PLD) or Topotecan (B1662842) | Platinum-refractory or -resistant ovarian cancer (third-line therapy) | Median Overall Survival (OS): 8.5 months for canfosfamide vs. 13.5 months for the control arm (PLD/topotecan) (p<0.01). Median Progression-Free Survival (PFS) was also significantly higher in the control arm (p<0.001).[3][4][5] |
| Phase III Combination Trial (ASSIST-1) | Canfosfamide + Carboplatin vs. PLD | Platinum-resistant ovarian cancer (second-line therapy) | Did not meet primary endpoints of superiority in objective response rate (ORR) and PFS. PFS was 3.5 months in both arms.[6] |
| Phase III Combination Trial (ASSIST-5) | Canfosfamide + PLD vs. PLD alone | Platinum-refractory or primary platinum-resistant ovarian cancer | Median PFS: 5.6 months for the combination vs. 2.9 months for PLD alone in a subgroup of platinum-refractory/primary resistant patients (HR 0.55, p=0.0425).[7] |
| Phase II Combination Trial | Canfosfamide + PLD | Platinum and paclitaxel refractory or resistant ovarian cancer | ORR: 27.8%; Median PFS: 6.0 months; Median OS: 17.8 months.[2][8] |
These clinical findings suggest that while single-agent canfosfamide did not demonstrate superiority over standard-of-care chemotherapy in a third-line setting, its combination with PLD showed a promising signal in a subgroup of platinum-refractory and primary platinum-resistant patients.[3][4][5][7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of canfosfamide on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., platinum-sensitive, -resistant, and -refractory ovarian cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of canfosfamide and the relevant platinum agent (e.g., cisplatin) in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: In Vivo Xenograft Model of Platinum-Resistant Ovarian Cancer
This protocol describes the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of canfosfamide.
-
Cell Line Preparation: Culture a platinum-resistant ovarian cancer cell line (e.g., established through continuous exposure to cisplatin).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the platinum-resistant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, canfosfamide, platinum agent, combination therapy).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like GST P1-1).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Signaling Pathways and Mechanisms
Canfosfamide Activation and Mechanism of Action
Canfosfamide's activation is contingent on the presence of GST P1-1. This enzyme catalyzes the cleavage of canfosfamide into a glutathione analog and a cytotoxic phosphorodiamidate mustard. This active metabolite then acts as a DNA alkylating agent, inducing DNA damage and subsequently apoptosis. This process involves the activation of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).
References
- 1. Frontiers | Modeling Platinum Sensitive and Resistant High-Grade Serous Ovarian Cancer: Development and Applications of Experimental Systems [frontiersin.org]
- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 6. Modeling Platinum Sensitive and Resistant High-Grade Serous Ovarian Cancer: Development and Applications of Experimental Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.tailieu.vn [cdn.tailieu.vn]
Canfosfamide Clinical Trials: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canfosfamide (formerly known as TLK286) is an investigational chemotherapeutic agent that has been evaluated in numerous clinical trials for the treatment of various solid tumors, most notably ovarian and non-small cell lung cancer. As a prodrug, Canfosfamide is designed for selective activation within cancer cells, offering a potentially targeted approach to chemotherapy. This guide provides a meta-analysis of key clinical trial results for Canfosfamide, offering a comparative perspective against alternative treatments and detailing the experimental protocols employed in these studies.
Mechanism of Action
Canfosfamide's targeted action is attributed to its activation by the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of cancer cells.[1][2][3] Upon activation by GST P1-1, Canfosfamide is cleaved into two active components: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[2][3] The phosphorodiamidate mustard acts as an alkylating agent, inducing DNA damage and subsequently triggering apoptosis (programmed cell death) in cancer cells.[1] The glutathione analog fragment may also contribute to the drug's efficacy by inhibiting GST P1-1, potentially sensitizing cancer cells to other chemotherapeutic agents.[2][3]
The activation of Canfosfamide and its subsequent downstream effects on apoptosis are intricately linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving JNK and p38 kinases.
Clinical Trial Results: A Comparative Analysis
Canfosfamide has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents. The following tables summarize the key efficacy and safety findings from pivotal clinical trials, comparing Canfosfamide-based regimens with standard-of-care alternatives.
Ovarian Cancer
| Trial Identifier | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| ASSIST-5 (NCT00350948) [3] | Canfosfamide + Pegylated Liposomal Doxorubicin (B1662922) (PLD) vs. PLD alone | Platinum-resistant ovarian cancer | 5.6 months vs. 3.7 months | Not Reported | Not Reported |
| Phase III (NCT00057720) [1][4] | Canfosfamide vs. Pegylated Liposomal Doxorubicin (PLD) or Topotecan (B1662842) | 3rd-line platinum-refractory/resistant ovarian cancer | 2.3 months vs. 4.4 months | 8.5 months vs. 13.6 months | 4.3% vs. 10.9% |
| Phase II (NCT00052065) [2][5] | Canfosfamide + PLD | Platinum and paclitaxel (B517696) refractory/resistant ovarian cancer | 6.0 months | 17.8 months | 27.8% |
| Trial Identifier | Treatment Arm | Most Common Grade 3-4 Adverse Events (%) |
| ASSIST-5 (NCT00350948) [3] | Canfosfamide + PLD | Hematologic: 66% |
| PLD alone | Hematologic: 44% | |
| Phase III (NCT00057720) [1][4] | Canfosfamide | Nausea (31.6%), Vomiting (8.7%), Fatigue (6.1%), Anemia (5.6%) |
| PLD or Topotecan | Nausea (55.3%), Anemia (15.2%), Neutropenia (23.5%), Thrombocytopenia (12.4%) | |
| Phase II (NCT00052065) [2][5] | Canfosfamide + PLD | Febrile Neutropenia (5.1%) |
Non-Small Cell Lung Cancer (NSCLC)
| Trial Identifier | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase I/IIa [6] | Canfosfamide + Carboplatin (B1684641) + Paclitaxel | First-line advanced NSCLC | 4.3 months | 9.9 months | 34% |
| Phase II [7] | Canfosfamide + Carboplatin + Paclitaxel (Dose-ranging) | First-line advanced NSCLC | 5.43 months (Time to Progression) | Not Reported | 32.6% - 40% |
| Trial Identifier | Canfosfamide Dose | Grade 4 Neutropenia (%) | Grade 4 Thrombocytopenia (%) |
| Phase I/IIa [6] | 400-1000 mg/m² | Not specified | Not specified |
| Phase II [7] | 500 mg/m² | 20% | 0% |
| 750 mg/m² | 35% | 6% | |
| 1000 mg/m² | 29.6% | 9.5% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the experimental protocols for the key Canfosfamide trials cited.
Ovarian Cancer Trials
-
ASSIST-5 (NCT00350948): This was a randomized, open-label, multicenter Phase III trial.[3]
-
Patient Population: Patients with platinum-resistant ovarian cancer.
-
Treatment Arms:
-
Arm 1: Canfosfamide (1000 mg/m²) administered intravenously (IV) on day 1, in combination with pegylated liposomal doxorubicin (PLD) (50 mg/m²) IV on day 1, every 28 days.
-
Arm 2: PLD (50 mg/m²) IV on day 1, every 28 days.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
-
Phase III (NCT00057720): A randomized, open-label, multicenter Phase III trial.[1]
-
Patient Population: Patients with platinum-refractory or -resistant ovarian cancer who had progressed after second-line therapy with PLD or topotecan.
-
Treatment Arms:
-
Arm 1: Canfosfamide (1000 mg/m²) IV every 3 weeks.
-
Arm 2: Investigator's choice of either PLD (50 mg/m²) IV every 4 weeks or topotecan (1.5 mg/m²/day) IV for 5 consecutive days every 3 weeks.
-
-
Primary Endpoint: Overall Survival (OS).
-
-
Phase II (NCT00052065): A single-arm, open-label, multicenter Phase II trial.[2][5]
-
Patient Population: Patients with platinum and paclitaxel refractory or resistant epithelial ovarian cancer.
-
Treatment: Canfosfamide (960 mg/m²) in combination with PLD (50 mg/m²), administered IV on day 1 of a 28-day cycle.
-
Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).
-
Non-Small Cell Lung Cancer (NSCLC) Trials
-
Phase I/IIa: A multicenter, dose-ranging trial.[6]
-
Patient Population: Patients with Stage IIIB or IV NSCLC, previously untreated.
-
Treatment: Canfosfamide (doses ranging from 400 to 1000 mg/m²) IV on day 1, in combination with carboplatin (AUC 6) IV on day 1 and paclitaxel (200 mg/m²) IV on day 1, every 3 weeks.
-
Primary Endpoint: Objective Response Rate (ORR).
-
-
Phase II: A multicenter, dose-ranging trial.[7]
-
Patient Population: Patients with Stage IIIB or IV NSCLC.
-
Treatment: Canfosfamide at doses of 500, 750, or 1000 mg/m² in combination with paclitaxel (200 mg/m²) and carboplatin (AUC 6) every 3 weeks.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Comparison with Alternatives
In the landscape of platinum-resistant/refractory ovarian cancer, pegylated liposomal doxorubicin (PLD) and topotecan are established treatment options. Clinical trials directly comparing Canfosfamide to these agents have provided valuable insights into its relative efficacy and safety.
In a head-to-head Phase III trial (NCT00057720), Canfosfamide monotherapy demonstrated inferior progression-free survival and overall survival compared to either PLD or topotecan in third-line treatment of platinum-refractory or -resistant ovarian cancer.[1][4] However, Canfosfamide was generally well-tolerated, with a lower incidence of severe hematologic toxicities compared to the comparator arm.[1][4]
When used in combination with PLD in the ASSIST-5 trial, the Canfosfamide-containing regimen showed a trend towards improved PFS compared to PLD alone, although the study was terminated early and the results were not statistically significant.[3] Notably, the combination was associated with a higher rate of hematologic adverse events.[3]
Conclusion
The clinical development of Canfosfamide has yielded mixed results. While demonstrating a manageable safety profile, particularly with regard to non-hematologic toxicities, Canfosfamide has generally not shown superior efficacy compared to established therapies in late-stage ovarian and non-small cell lung cancer. Its unique mechanism of action, reliant on the overexpression of GST P1-1 in tumor cells, remains a compelling rationale for targeted cancer therapy. Future research could explore its potential in patient populations with confirmed high levels of GST P1-1 expression or in combination with other novel agents. This meta-analysis provides a comprehensive overview to inform further research and development in this area.
References
- 1. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Canfosfamide's Cytotoxicity Profiled Against Standard-of-Care Chemotherapeutics in Ovarian and Lung Cancer
A comparative analysis of the investigational drug canfosfamide (Telcyta®, TLK286) against established first-line treatments for ovarian and small cell lung cancer reveals a complex picture of its potential and limitations. While preclinical studies have demonstrated its cytotoxic activity in various cancer cell lines, clinical trial data has not shown a significant survival advantage over current standard-of-care agents. This guide provides a detailed comparison based on available experimental data, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows.
Canfosfamide is a glutathione (B108866) analog prodrug that is activated by the enzyme glutathione S-transferase P1-1 (GST P1-1).[1] This enzyme is frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer, and is associated with a poor prognosis and resistance to conventional chemotherapy.[1] The targeted activation of canfosfamide within cancer cells is designed to selectively release a cytotoxic alkylating agent that induces DNA damage and triggers apoptosis, or programmed cell death.[2][3]
Quantitative Cytotoxicity Data
A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) values for canfosfamide against standard-of-care drugs is challenging due to the limited availability of publicly accessible preclinical data for canfosfamide. Preclinical studies have confirmed that canfosfamide is cytotoxic to a range of established cancer cell lines, including those derived from ovarian cancer such as OVCAR3, HEY, and SK-OV-3.[2] The cytotoxic activity of canfosfamide has been shown to correlate with the expression levels of GST P1-1.[2]
Below is a summary of reported IC50 values for the current standard-of-care drugs in relevant cancer cell lines. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, drug exposure times, and assay methods.
Table 1: Reported IC50 Values for Standard-of-Care Drugs in Ovarian and Lung Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 Value | Citation |
| Cisplatin | Ovarian Cancer | A2780S | 1.53 µg/mL | [3] |
| Ovarian Cancer | A2780CP70 (resistant) | 10.39 µg/mL | [3] | |
| Ovarian Cancer | KURAMOCHI | Significantly more sensitive than SKOV3 | [4] | |
| Ovarian Cancer | OVSAHO | Nearly identical to SKOV3 | [4] | |
| Ovarian Cancer | SKOV3 | - | [4] | |
| Lung Cancer (NSCLC) | A549 | 26.00 ± 3.00 µg/mL | [5] | |
| Paclitaxel (B517696) | Ovarian Cancer | A2780/Taxol (resistant) | Almost identical IC50 to A2780 | [6] |
| Etoposide | Pediatric Cancers | Various | Relative IC50 and Ymin values reported | [7] |
Note: The table provides a selection of available data and is not an exhaustive list. Direct comparison between different studies should be made with caution.
Clinical Trial Outcomes
Phase III clinical trials of canfosfamide in patients with platinum-refractory or -resistant ovarian cancer did not demonstrate a significant improvement in overall survival when compared to standard treatments like pegylated liposomal doxorubicin (B1662922) or topotecan (B1662842).[3] In one study, the median overall survival was shorter in the canfosfamide group compared to the control arm.[8] However, preclinical studies have suggested that canfosfamide is not cross-resistant with platinum agents or paclitaxel in OVCAR3 human ovarian cancer cells and may act synergistically with other chemotherapeutic agents.[2][3]
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug development. The following are detailed methodologies for two commonly used in vitro assays to determine cell viability and cytotoxicity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., canfosfamide) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.
-
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
1% acetic acid solution
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
After the desired exposure time, gently add cold 10% TCA to each well to fix the cells, and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
The percentage of cell viability is calculated based on the absorbance of treated wells compared to control wells, and the IC50 is determined.
-
Visualizing Mechanisms and Workflows
Canfosfamide's Signaling Pathway
The following diagram illustrates the activation and mechanism of action of canfosfamide.
Caption: Activation and cytotoxic mechanism of canfosfamide.
Experimental Workflow for Cytotoxicity Assay
This diagram outlines the general workflow for an in vitro cytotoxicity assay like the MTT or SRB assay.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. National Cancer Institute Pediatric Preclinical Testing Program: Model Description for In Vitro Cytotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of TLK286 (Telcyta) administered weekly in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Canfosfamide and Pegylated Liposomal Doxorubicin in the Context of Palmar-Plantar Erythrodysesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Canfosfamide and Pegylated Liposomal Doxorubicin (B1662922) (PLD) concerning their impact on palmar-plantar erythrodysesthesia (PPE), a common dose-limiting toxicity in chemotherapy. The following analysis is based on available clinical trial data and aims to offer an objective overview for research and drug development purposes.
Executive Summary
Data Presentation: Incidence of Palmar-Plantar Erythrodysesthesia
The following tables summarize the incidence of PPE from a key randomized phase III clinical trial comparing Canfosfamide in combination with PLD against PLD monotherapy in patients with platinum-resistant ovarian cancer.
Table 1: Incidence of All Grades of Palmar-Plantar Erythrodysesthesia
| Treatment Arm | Number of Patients (n) | Incidence of PPE (All Grades) |
| Canfosfamide + PLD | 65 | 23% |
| PLD Alone | 60 | 39% |
Table 2: Incidence of Grade 2-3 Palmar-Plantar Erythrodysesthesia
| Treatment Arm | Number of Patients (n) | Incidence of Grade 2-3 PPE |
| Canfosfamide + PLD | Not specified in detail | Lower than PLD alone |
| PLD Alone | Not specified in detail | Higher than Canfosfamide + PLD |
Note: The phase III trial highlighted that the incidence of Grade 2-3 PPE was lower and less severe in the combination arm (Canfosfamide + PLD) compared to the PLD monotherapy arm.[1]
Experimental Protocols
The primary source of comparative data is a randomized, multicenter, open-label phase III clinical trial.
Study Design: Patients with platinum-refractory or -resistant ovarian cancer were randomized to one of two treatment arms:
-
Arm 1 (Combination Therapy): Canfosfamide (1000 mg/m²) administered intravenously, followed by PLD (50 mg/m²) intravenously on day 1 of a 28-day cycle.
-
Arm 2 (Monotherapy): PLD (50 mg/m²) administered intravenously on day 1 of a 28-day cycle.
Treatment was continued until disease progression or unacceptable toxicity. The primary endpoint was progression-free survival, with safety and incidence of adverse events, including PPE, as secondary endpoints.[1]
Assessment of Palmar-Plantar Erythrodysesthesia: PPE was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Patients were monitored for signs and symptoms of PPE at each cycle, including dysesthesia, tingling, pain, erythema, swelling, blistering, and desquamation of the palms and soles.
Mandatory Visualizations
Signaling Pathways and Pathophysiology
The exact signaling pathways for chemotherapy-induced PPE are not fully elucidated. However, a proposed mechanism for PLD-induced PPE involves its accumulation in the eccrine sweat glands of the palms and soles. This localized concentration of the drug is thought to lead to oxidative stress, inflammation, and damage to keratinocytes. The potential role of Canfosfamide in mitigating this effect is not yet understood but may involve modulation of local inflammatory responses or cellular protective mechanisms.
Caption: Proposed Pathophysiology of PLD-Induced PPE.
Experimental Workflow
The following diagram illustrates the workflow of the key comparative clinical trial.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Canfosfamide Hydrochloride
The proper disposal of Canfosfamide Hydrochloride, a cytotoxic agent, is a critical component of laboratory safety and environmental protection. Adherence to stringent disposal protocols is essential for researchers, scientists, and drug development professionals to mitigate risks of exposure and prevent environmental contamination. This guide provides a comprehensive overview of the necessary safety and logistical procedures for the responsible disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE). The minimum required PPE includes double gloves, a disposable gown, safety goggles, and a face shield.[1][2] All handling of the compound and its waste should be performed within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to prevent aerosolization and exposure.[3]
Waste Segregation and Containment: A Step-by-Step Approach
Proper segregation and containment are the cornerstones of safe cytotoxic waste management. All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[4]
1. Sharps Waste:
-
Needles, syringes, glass vials, and any other contaminated sharp objects must be immediately placed into a designated, puncture-resistant sharps container.[1]
-
These containers must be clearly labeled with the universal biohazard symbol and the cytotoxic drug hazard symbol.[1][4] In many regions, these containers are color-coded, often with a yellow body and a purple lid.[5][6]
2. Solid Waste:
-
Non-sharp contaminated items such as gloves, gowns, bench paper, and other disposable materials must be segregated into leak-proof, double-bagged waste bags.[4]
-
These bags are typically color-coded (e.g., yellow with a purple stripe or red) and must be labeled with the cytotoxic warning.[4][5] The bags should be made of thick plastic (e.g., 2 mm for polypropylene).[4]
3. Liquid Waste:
-
Unused or residual this compound solutions should not be disposed of down the drain.[6]
-
Liquid waste must be collected in sealed, leak-proof containers that are clearly labeled as "Cytotoxic Waste" and include the chemical name.[1][6]
4. Contaminated Animal Bedding:
-
In preclinical research settings, animal bedding from treated animals may contain excreted cytotoxic compounds.
-
This bedding should be handled as cytotoxic waste and double-bagged in appropriately labeled bags for incineration.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Quantitative Data on Cytotoxic Waste Containers
| Waste Type | Container Specification | Labeling Requirements |
| Sharps | Rigid, puncture-resistant, leak-proof container.[1][4] Often red or yellow with a purple lid.[1][5][6] | Cytotoxic hazard symbol, Biohazard symbol.[1][4] |
| Contaminated Solids | Leak-proof plastic bags (minimum 2mm thick for polypropylene).[4] Often color-coded (e.g., red or yellow).[1][4] | "Cytotoxic Waste" label, Cytotoxic hazard symbol.[4] |
| Liquid Waste | Rigid, leak-proof, sealed container.[1][4] | "Cytotoxic Waste" label, chemical name.[1] |
Final Disposal Procedures
The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration.[5][6] This process ensures the complete destruction of the active cytotoxic compounds, rendering them harmless. All segregated and properly contained this compound waste must be collected by a licensed hazardous waste disposal service for transport to a permitted incineration facility.[5]
Institutional and Regulatory Compliance
It is crucial to note that while these are general guidelines, specific procedures may vary based on institutional policies and local, state, and federal regulations.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound for detailed instructions.[1][2] All personnel handling cytotoxic waste must receive documented training on the associated hazards and the specific disposal procedures in place at their facility.[4][5]
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. targetmol.com [targetmol.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. swansea.ac.uk [swansea.ac.uk]
- 7. essr.umd.edu [essr.umd.edu]
Essential Safety and Operational Guide for Handling Canfosfamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for the handling and disposal of Canfosfamide Hydrochloride, a potent cytotoxic agent. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment. Canfosfamide is a modified glutathione (B108866) analogue and a nitrogen mustard prodrug with potential antineoplastic activity.[1] It is selectively activated in cancer cells, leading to cell death.[1][2]
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic drugs like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[3] All personnel handling this compound must be trained in the proper selection and use of PPE.[4][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Gloves | Gown/Apron | Eye/Face Protection | Respiratory Protection |
| Receiving/Storage | Double chemo-rated gloves (ASTM D6978-05 compliant)[4][6] | Protective gown | Safety glasses | Not typically required unless a spill is suspected |
| Preparation (Compounding) | Double chemo-rated gloves, change regularly[4] | Disposable, fluid-resistant gown[3] | Full face shield or safety goggles[4] | Surgical mask[4] |
| Administration | Double chemo-rated gloves[7] | Disposable, fluid-resistant gown or apron[7] | Safety glasses or goggles[7] | Not typically required |
| Handling Patient Waste | Double chemo-rated gloves[7] | Plastic apron and armlets[7] | Safety glasses[7] | Not typically required |
| Spill Cleanup | Industrial thickness nitrile or neoprene gloves (>0.45mm)[7] | Disposable, fluid-resistant gown[3] | Full face shield and safety goggles[3] | N95 respirator[3] |
| Waste Disposal | Double chemo-rated gloves | Protective gown | Safety glasses | Not typically required |
Operational Procedures: A Step-by-Step Guide
-
Inspection: Upon receipt, visually inspect shipping containers for any signs of damage or leakage.[8] If a container is damaged, treat it as a spill.[4] Do not return damaged containers to the manufacturer.[4]
-
PPE: Wear a protective gown and a single pair of chemotherapy-tested gloves when handling shipping containers.[9]
-
Labeling and Storage: this compound should be clearly labeled with a "Cytotoxic/Cytotoxique" hazard symbol.[4] It should be stored separately from other drugs in a designated, well-ventilated area with restricted access.[10]
-
Designated Area: All preparation of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination.[4]
-
Aseptic Technique: Strict aseptic technique is crucial.[9]
-
PPE: Wear a protective cap, a surgical mask, a protective gown, and two pairs of chemotherapy-tested gloves.[4]
-
Handling Vials: If crushing or cutting solid forms is necessary, it must be done within a BSC.[4]
-
Immediate Action: In the event of a spill, the area must be secured immediately to prevent exposure to others.[5]
-
Spill Kit: A dedicated cytotoxic drug spill kit must be readily available in all areas where this compound is handled.[8][9]
-
Cleanup Procedure:
-
Don the appropriate PPE for spill cleanup as detailed in Table 1.[3]
-
Use absorbent materials from the spill kit to contain the spill.[3]
-
Carefully collect all contaminated materials.
-
Clean the area with a detergent solution followed by a deactivating agent if recommended by local safety protocols.[3]
-
Dispose of all cleanup materials as bulk chemotherapy waste.[3][11]
-
Disposal Plan
The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous waste.[10]
-
Waste Segregation: Chemotherapy waste is categorized as either "trace" or "bulk" waste.[11]
-
Trace Waste: Contains less than 3% of the original drug amount (e.g., empty vials, IV bags, tubing, used gloves, gowns).[11] This waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[11]
-
Bulk Waste: Includes materials containing more than 3% of the original drug, such as partially used vials or materials from a spill cleanup.[11] This is considered hazardous waste and must be disposed of in black RCRA hazardous waste containers.[11]
-
-
Home Disposal (for clinical trial patients): If take-back programs are unavailable, medications can be disposed of in household trash with precautions:
Handling Workflow Diagram
Caption: Workflow for Handling this compound
References
- 1. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ashp.org [ashp.org]
- 9. www3.paho.org [www3.paho.org]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
